molecular formula C7H8N2O2 B099991 2,6-Dimethyl-3-nitropyridine CAS No. 15513-52-7

2,6-Dimethyl-3-nitropyridine

Cat. No.: B099991
CAS No.: 15513-52-7
M. Wt: 152.15 g/mol
InChI Key: AETHUDGJSSKZKT-UHFFFAOYSA-N
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Description

3-Nitro-2,6-lutidine, a nitropyridine derivative, is also known as 2,6-dimethyl-3-nitropyridine. It can be prepared from 2,6-lutidine via nitration.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethyl-3-nitropyridine
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InChI

InChI=1S/C7H8N2O2/c1-5-3-4-7(9(10)11)6(2)8-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AETHUDGJSSKZKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10165816
Record name 2,6-Dimethyl-3-nitropyridine
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Molecular Weight

152.15 g/mol
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CAS No.

15513-52-7
Record name 2,6-Dimethyl-3-nitropyridine
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethyl-3-nitropyridine

This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety information for this compound, a heterocyclic building block with applications in chemical synthesis and pharmaceutical research.

Core Chemical Properties

This compound, also known as 3-Nitro-2,6-lutidine, is a nitropyridine derivative.[1][2] Its fundamental chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 15513-52-7[1][2]
Molecular Formula C₇H₈N₂O₂[2]
Molecular Weight 152.15 g/mol [2]
Appearance Off-white to tan or light orange to yellow/green powder/crystal[1][2][3]
Melting Point 26-40 °C (lit.)[1][2][3]
Boiling Point 105 °C @ 10 mmHg (lit.)[1][2]
Solubility Soluble in Methanol[2]
pKa 2 ± 0.10 (Predicted)[2]

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the direct nitration of 2,6-lutidine (2,6-dimethylpyridine).[1][2] The presence of the electron-donating methyl groups on the pyridine ring facilitates electrophilic aromatic substitution.

Experimental Protocol: Nitration of 2,6-Lutidine

A common procedure for the nitration of pyridines involves the use of a strong nitrating agent, such as a mixture of nitric acid and sulfuric acid, or nitric acid with trifluoroacetic anhydride.[2][4]

Materials:

  • 2,6-Lutidine

  • Nitric Acid (concentrated)

  • Sulfuric Acid (concentrated) or Trifluoroacetic Anhydride

  • Ice bath

  • Reaction flask with stirring mechanism

  • Standard laboratory glassware for workup and purification

Methodology:

  • The reaction vessel containing the chosen acid (e.g., sulfuric acid or trifluoroacetic anhydride) is cooled in an ice bath.

  • 2,6-Lutidine is added slowly to the cooled acid with continuous stirring.

  • Concentrated nitric acid is then added dropwise to the mixture, ensuring the temperature is maintained at a low level to control the exothermic reaction.

  • After the addition is complete, the reaction mixture is stirred for a specified period, often for several hours, allowing the nitration to proceed. The progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured over crushed ice to quench the reaction and precipitate the product.

  • The crude product is collected by filtration, washed with cold water to remove residual acids, and then purified, typically by recrystallization or chromatography.

Synthesis_Workflow Start 2,6-Lutidine Process Electrophilic Nitration Reaction Start->Process Reagent Nitrating Agent (e.g., HNO₃/H₂SO₄) Reagent->Process Product This compound Process->Product Reactivity_Pathway Substrate This compound Reaction Nucleophilic Aromatic Substitution Substrate->Reaction Nucleophile Sulfur Nucleophile (e.g., R-SH) Nucleophile->Reaction Product 3-Thioether-Substituted 2,6-Dimethylpyridine Reaction->Product NO₂ group is displaced

References

An In-depth Technical Guide to the Synthesis of 2,6-Dimethyl-3-nitropyridine from 2,6-Lutidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 2,6-dimethyl-3-nitropyridine, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 2,6-lutidine. Direct nitration of 2,6-lutidine is challenging due to the electron-deactivating nature of the pyridine ring, which makes it resistant to electrophilic aromatic substitution. Therefore, a more efficient and widely adopted three-step synthetic route involving the formation of an N-oxide intermediate is detailed herein. This pathway enhances the reactivity of the pyridine ring, facilitating regioselective nitration at the 3-position.

Overall Synthetic Workflow

The synthesis is typically carried out in three main stages:

  • Oxidation: 2,6-Lutidine is first oxidized to 2,6-lutidine-N-oxide. This step activates the pyridine ring for subsequent electrophilic substitution.

  • Nitration: The resulting N-oxide is then nitrated to yield this compound-N-oxide.

  • Deoxygenation: The final step involves the removal of the N-oxide group to afford the target compound, this compound.

G cluster_0 Overall Synthesis Workflow 2,6-Lutidine 2,6-Lutidine 2,6-Lutidine-N-oxide 2,6-Lutidine-N-oxide 2,6-Lutidine->2,6-Lutidine-N-oxide Step 1: Oxidation This compound-N-oxide This compound-N-oxide 2,6-Lutidine-N-oxide->this compound-N-oxide Step 2: Nitration This compound This compound This compound-N-oxide->this compound Step 3: Deoxygenation G cluster_1 Nitration Mechanism HNO3 HNO3 H2NO3+ H2NO3+ HNO3->H2NO3+ + H₂SO₄ H2SO4 H2SO4 HSO4- HSO4- NO2+ NO₂⁺ (Nitronium ion) H2NO3+->NO2+ - H₂O H2O H2O 2,6-Lutidine-N-oxide 2,6-Lutidine-N-oxide Intermediate Sigma Complex 2,6-Lutidine-N-oxide->Intermediate + NO₂⁺ Product This compound-N-oxide Intermediate->Product - H⁺

CAS number 15513-52-7 physicochemical data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Data of 2,6-Dimethyl-3-nitropyridine (CAS 15513-52-7)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and safety information for the chemical compound identified by CAS number 15513-52-7, this compound. The data is compiled from various chemical suppliers and safety data sheets to serve as a foundational resource for laboratory and research applications.

Compound Identification

The compound with CAS number 15513-52-7 is chemically known as this compound. Its fundamental identifiers are summarized below.

IdentifierValueSource
CAS Number 15513-52-7[1][2][3]
Chemical Name This compound[1][4][5]
Synonyms 3-Nitro-2,6-lutidine[6]
Molecular Formula C₇H₈N₂O₂[1][6][7]
Molecular Weight 152.15 g/mol [1][6][7]
EINECS Number 239-543-5[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Data is aggregated from multiple sources, and ranges are provided where variations exist.

PropertyValueConditions / NotesSource
Physical Form Solid, PowderAt 20°C[1][2][4][8]
Appearance Off-white to tan[2][4][5][8]
Melting Point 26 - 38 °CMultiple ranges reported (e.g., 26-31°C, 32-38°C)[1][2][4][5][8][9]
Boiling Point 105 °CAt 10 mmHg[5][7][8][10]
235.4 °CAt 760 mmHg[4][11]
Flash Point 37.78 °C (100 °F)Closed cup[1][2][7][8]
Density 1.45 g/cm³[4][7][8]
Vapor Pressure 0.0293 mmHgAt 25°C[4][8]
Refractive Index 1.551[4][8]
Solubility Soluble in Methanol[5]
No data available for water[9]
Purity 95% - 99%Varies by supplier (GC, HPLC)[1][6][9]

Experimental Protocols

While specific experimental data for this compound's determination is proprietary to the suppliers, this section outlines standard methodologies for measuring the key properties listed above.

Melting Point Determination (Capillary Method)
  • Principle: This method determines the temperature at which the solid phase of a substance transitions to the liquid phase. The melting range (from initial to complete melting) provides an indication of purity.

  • Apparatus: Melting point apparatus (e.g., Thomas-Hoover or similar), capillary tubes (sealed at one end), thermometer.

  • Procedure:

    • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

    • The tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

Boiling Point Determination (at Reduced Pressure)
  • Principle: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For substances that may decompose at atmospheric pressure, the boiling point is determined under vacuum.

  • Apparatus: Distillation flask, condenser, receiving flask, vacuum pump, manometer, heating mantle, thermometer.

  • Procedure:

    • The sample is placed in the distillation flask with boiling chips.

    • The apparatus is assembled and connected to a vacuum pump, with a manometer to measure the system pressure.

    • The system is evacuated to the desired pressure (e.g., 10 mmHg).[5][7][8][10]

    • The flask is gently heated until the liquid boils and a stable reflux is observed.

    • The temperature of the vapor distilling into the condenser is recorded. This temperature is the boiling point at that specific pressure.

Workflow and Process Visualization

The following diagram illustrates a standard workflow for the physicochemical characterization of a chemical compound like this compound.

G A Sample Acquisition (CAS 15513-52-7) B Structural Identification A->B C Purity Assessment A->C D Spectroscopy (NMR, IR, MS) B->D E Chromatography (GC, HPLC) C->E F Physicochemical Property Determination D->F E->F G Melting Point F->G H Boiling Point F->H I Solubility F->I J Density F->J K Final Data Compilation & Safety Data Sheet (SDS) G->K H->K I->K J->K

Physicochemical Characterization Workflow for a Chemical Compound.

Safety and Handling

This compound is classified as a flammable solid and requires careful handling.

  • Hazard Classification: Flammable Solid, Hazard Class 4.1.[1][3] It is also reported to be irritating to the eyes, respiratory system, and skin.[8]

  • Handling Precautions:

    • Use in a well-ventilated area or under a fume hood.[2]

    • Keep away from heat, sparks, and open flames.[2][8]

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

    • Ground/bond container and receiving equipment to prevent static discharge.[2]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[1][8] It should be stored in a designated flammables area.[4][7][11]

  • First Aid:

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[2]

    • Skin Contact: Wash off immediately with soap and plenty of water.[2]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[2]

This guide is intended for informational purposes for trained professionals. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

An In-depth Technical Guide to the Molecular Structure of 3-Nitro-2,6-lutidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Nitro-2,6-lutidine (also known as 2,6-dimethyl-3-nitropyridine). This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical characteristics and potential applications of this nitropyridine derivative. The guide summarizes key physicochemical properties, outlines a general synthetic protocol, and discusses the expected spectroscopic characteristics and reactivity of the molecule. While specific experimental data for 3-Nitro-2,6-lutidine is not extensively available in the public domain, this guide compiles established knowledge of similar compounds to provide a robust predictive framework.

Introduction

3-Nitro-2,6-lutidine is a substituted pyridine carrying two methyl groups at positions 2 and 6, and a nitro group at position 3. The presence of the electron-withdrawing nitro group on the pyridine ring significantly influences its chemical properties, making it a subject of interest for various applications in organic synthesis and medicinal chemistry. This guide aims to consolidate the available information on its molecular structure and properties, providing a valuable resource for scientific and development endeavors.

Molecular Structure and Physicochemical Properties

The molecular structure of 3-Nitro-2,6-lutidine is characterized by a pyridine ring substituted with two methyl groups and a nitro group. The IUPAC name for this compound is this compound.[1]

dot graph "Molecular_Structure_of_3_Nitro_2_6_lutidine" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} Figure 1: 2D Molecular Structure of 3-Nitro-2,6-lutidine.

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₈N₂O₂[2][3]
Molecular Weight 152.15 g/mol [2][3]
CAS Number 15513-52-7[2][3]
IUPAC Name This compound[1]
Appearance Off-white to tan powder
Melting Point 26-31 °C[1]
Boiling Point 105 °C at 10 mmHg
Flash Point 37.78 °C[1]
SMILES String Cc1ccc(c(C)n1)--INVALID-LINK--=O[1]
InChI Key AETHUDGJSSKZKT-UHFFFAOYSA-N[1]

Synthesis

3-Nitro-2,6-lutidine is generally prepared by the nitration of 2,6-lutidine.[1] A common method for the nitration of pyridines involves the use of nitric acid in the presence of a strong dehydrating agent, such as sulfuric acid or trifluoroacetic anhydride.

General Experimental Protocol: Nitration of 2,6-Lutidine

This is a generalized protocol based on the nitration of substituted pyridines and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, place 2,6-lutidine in a suitable solvent (e.g., concentrated sulfuric acid). The flask should be cooled in an ice bath.

  • Addition of Nitrating Agent: A nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) is added dropwise to the cooled solution of 2,6-lutidine while maintaining a low temperature (typically 0-5 °C).

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specified duration to ensure the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is then carefully poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution) to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Synthesis_Workflow

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (δ, ppm)
Aromatic-H (at C4)7.0 - 8.0
Aromatic-H (at C5)7.0 - 8.0
Methyl-H (at C2)2.4 - 2.6
Methyl-H (at C6)2.4 - 2.6
¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbons attached to the nitro group and the nitrogen atom will be significantly shifted downfield.

Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (δ, ppm)
C2150 - 160
C3140 - 150
C4120 - 130
C5120 - 130
C6150 - 160
Methyl-C (at C2)20 - 25
Methyl-C (at C6)20 - 25
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the strong absorption bands of the nitro group.

Predicted IR Data
Functional Group Predicted Wavenumber (cm⁻¹)
N-O Asymmetric Stretch1550 - 1475
N-O Symmetric Stretch1360 - 1290
C-H Stretch (aromatic)3100 - 3000
C-H Stretch (aliphatic)3000 - 2850
C=C and C=N Stretch1600 - 1400
Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Predicted Mass Spectrometry Data
Ion Predicted m/z
[M]⁺152
[M-NO₂]⁺106

Reactivity and Potential Applications

The presence of the electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). The nitro group at the 3-position can activate the positions ortho and para to it for nucleophilic attack.

3-Nitro-2,6-lutidine can be used as a precursor for the synthesis of other substituted pyridines. For example, the nitro group can be reduced to an amino group, yielding 3-amino-2,6-lutidine, a valuable building block in medicinal chemistry. It may also be used in the preparation of other heterocyclic compounds such as 3-methoxy-2,7-dimethyl-2H-1,4-diazepine.

Reactivity_Diagram

Conclusion

3-Nitro-2,6-lutidine is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has summarized its fundamental molecular and physicochemical properties. While detailed experimental data is sparse in publicly accessible literature, the predictive data presented herein, based on established chemical principles and data from analogous compounds, provides a solid foundation for researchers and developers. Further experimental investigation is warranted to fully characterize this compound and explore its applications.

References

Solubility Profile of 2,6-Dimethyl-3-nitropyridine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

In the absence of specific experimental values, this document provides a qualitative assessment of the expected solubility of 2,6-dimethyl-3-nitropyridine based on its molecular structure. Furthermore, a detailed, standardized experimental protocol for determining solubility via the equilibrium shake-flask method is presented, which can be employed by researchers to generate quantitative data.

Qualitative Solubility Assessment

The solubility of a compound is primarily governed by the principle of "like dissolves like." The molecular structure of this compound, featuring a pyridine ring, two methyl groups, and a nitro group, suggests a moderate polarity.

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to its solubility in polar solvents.

  • Nitro Group (-NO2): This is a strong electron-withdrawing and polar group, which will enhance solubility in polar solvents.

  • Dimethyl Groups (-CH3): These are nonpolar, alkyl groups that will contribute to solubility in less polar or nonpolar organic solvents.

Based on this structure, this compound is expected to exhibit the following solubility characteristics:

  • High Solubility: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone. These solvents can engage in dipole-dipole interactions with the nitro group and the pyridine ring.

  • Moderate Solubility: In polar protic solvents like methanol, ethanol, and other lower alcohols. While the pyridine nitrogen can accept hydrogen bonds, the overall molecule does not have a proton to donate for hydrogen bonding, which might limit its solubility compared to polar aprotic solvents.

  • Low to Moderate Solubility: In solvents of intermediate polarity like dichloromethane and chloroform.

  • Low Solubility: In nonpolar solvents such as hexanes, cyclohexane, and toluene. The polar nature of the nitro group and the pyridine ring will hinder its dissolution in these solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the equilibrium shake-flask method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Scintillation vials or sealed flasks

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Sample Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the analytical method.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 g of solvent ( g/100g ), moles per liter (mol/L), or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep prep Preparation of Supersaturated Slurry equil Equilibration (Temp-controlled shaking) prep->equil settle Settling of Excess Solid equil->settle sample Sampling & Filtration of Supernatant settle->sample dilute Dilution of Saturated Solution sample->dilute analysis Quantitative Analysis (e.g., HPLC) dilute->analysis standards Preparation of Standard Solutions standards->analysis calc Calculation of Solubility analysis->calc

Caption: Workflow for the experimental determination of solubility.

This guide provides a framework for understanding and determining the solubility of this compound. Researchers are encouraged to use the provided experimental protocol to generate precise quantitative data for their specific applications and solvent systems.

Spectroscopic Analysis of Nitropyridines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search of available scientific literature and spectral databases, a complete set of experimental spectroscopic data for 2,6-Dimethyl-3-nitropyridine could not be located. To fulfill the core requirements of this guide, we will present a detailed analysis of a closely related and structurally significant compound, 3-Nitropyridine . This compound serves as an excellent proxy for demonstrating the principles of spectroscopic data interpretation for nitropyridine systems, which is of significant interest to researchers in drug discovery and organic synthesis.

This technical guide provides an in-depth overview of the spectroscopic characterization of 3-Nitropyridine, a key intermediate in medicinal chemistry and materials science. The following sections present tabulated spectroscopic data, detailed experimental protocols for acquiring this data, and a logical workflow for the spectroscopic analysis of such compounds.

Data Presentation: Spectroscopic Data for 3-Nitropyridine

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for 3-Nitropyridine.

Table 1: ¹H NMR Spectroscopic Data for 3-Nitropyridine

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.63d2.5H-2
8.91dd4.7, 1.5H-6
8.60ddd8.3, 2.5, 1.5H-4
7.63dd8.3, 4.7H-5

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for 3-Nitropyridine

Chemical Shift (δ) ppmAssignment
154.2C-2
147.1C-6
134.3C-4
132.8C-3
124.1C-5

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data for 3-Nitropyridine

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
1580, 1480StrongC=C Ring Stretching
1530, 1350StrongAsymmetric & Symmetric NO₂ Stretch
830StrongC-N Stretch
750StrongC-H Out-of-plane Bending

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data for 3-Nitropyridine

m/zRelative Intensity (%)Assignment
124100[M]⁺ (Molecular Ion)
9430[M - NO]⁺
7880[M - NO₂]⁺ (Pyridine radical cation)
5145[C₄H₃]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are representative and may be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of protons and carbons in the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the 3-Nitropyridine sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Cap the NMR tube and gently invert it several times to ensure complete dissolution and homogeneity.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

  • Set the spectral width to cover the expected range of aromatic protons (typically 0-10 ppm).

  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

  • Phase and baseline correct the spectrum.

  • Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • Integrate the peaks and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

  • Following ¹H NMR, switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Set the spectral width to cover the expected range for aromatic carbons (typically 0-160 ppm).

  • A significantly higher number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C (e.g., 1024 scans or more).

  • Process the FID, phase, and baseline correct the spectrum as described for ¹H NMR.

  • Reference the spectrum to the solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the 3-Nitropyridine sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press.

  • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet from the press.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • The final spectrum is typically an average of 16 or 32 scans to improve the signal-to-noise ratio.

  • The acquired spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

  • Dissolve a small amount of the 3-Nitropyridine sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition:

  • Set the ion source to Electron Ionization (EI) mode.

  • Use a standard electron energy of 70 eV.

  • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

  • The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio.

  • The detector records the abundance of each ion.

  • The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.

Mandatory Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound like 3-Nitropyridine.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of 3-Nitropyridine cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis & Purification of 3-Nitropyridine Purity_Check Purity Assessment (TLC, HPLC, mp) Synthesis->Purity_Check NMR NMR Spectroscopy (¹H, ¹³C) Purity_Check->NMR IR IR Spectroscopy Purity_Check->IR MS Mass Spectrometry Purity_Check->MS NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data IR Data Analysis: - Functional Group  Identification IR->IR_Data MS_Data MS Data Analysis: - Molecular Ion - Fragmentation Pattern MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic Analysis Workflow

An In-Depth Technical Guide on the Safety and Handling of 2,6-Dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, chemical properties, and potential biological relevance of 2,6-Dimethyl-3-nitropyridine. The information is intended for professionals in research and development who may be working with this compound.

Chemical and Physical Properties

This compound, also known as 3-Nitro-2,6-lutidine, is a nitropyridine derivative.[1] It typically appears as an off-white to tan powder.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 15513-52-7[1]
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Melting Point 26-31 °C (lit.)[1]
Boiling Point 105 °C / 10 mmHg (lit.)[1]
Appearance Off-white to tan powder[1]
Purity Typically >98%

Safety and Hazard Information

As with any chemical, it is crucial to handle this compound with appropriate safety precautions. The following table summarizes the hazard information based on available safety data sheets for this compound and structurally similar nitropyridine derivatives.

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed.P264, P270, P301+P312, P330
Skin Corrosion/Irritation Causes skin irritation.P264, P280, P302+P352, P332+P313, P362
Serious Eye Damage/Irritation Causes serious eye irritation.P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233, P405
First Aid Measures
  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Handling and Storage
  • Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, based on general procedures for the synthesis and reactions of nitropyridines, the following protocols can be adapted.

Synthesis of this compound (via Nitration of 2,6-Lutidine)

This protocol is based on the general method for the nitration of pyridine derivatives.

Materials:

  • 2,6-Lutidine

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Ice

  • Water

  • Round-bottom flask with a stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, add concentrated sulfuric acid.

  • Cool the flask in an ice bath.

  • Slowly add 2,6-Lutidine to the cooled sulfuric acid with constant stirring.

  • To this solution, add concentrated nitric acid dropwise from the dropping funnel, ensuring the temperature is kept low.

  • After the addition is complete, allow the reaction to stir at a controlled temperature. The reaction progress should be monitored by a suitable analytical method like Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • The precipitate formed is the crude this compound.

  • Filter the precipitate and wash with cold water until the washings are neutral.

  • Dry the product. Further purification can be achieved by recrystallization from a suitable solvent.

Reduction of this compound to 3-Amino-2,6-dimethylpyridine

The reduction of the nitro group to an amine is a common transformation for nitropyridines.[2]

Materials:

  • This compound

  • Reducing agent (e.g., Iron powder in acidic medium, Stannous chloride, or catalytic hydrogenation with Pd/C)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

Procedure (Example using Iron in Acetic Acid):

  • To a round-bottom flask, add this compound and a suitable solvent like acetic acid.

  • Heat the mixture to a moderate temperature (e.g., 60-80 °C).

  • Add iron powder portion-wise to the stirred solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture and filter to remove the iron catalyst.

  • The filtrate contains the desired 3-Amino-2,6-dimethylpyridine.

  • The product can be isolated by neutralizing the acid and extracting with an organic solvent, followed by drying and evaporation of the solvent.

Potential Signaling Pathway Involvement

Based on this, a hypothetical signaling pathway that could be modulated by a nitropyridine derivative is depicted below. This is a generalized representation and requires experimental validation for this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_Cascade_Start Upstream Kinase Receptor->Kinase_Cascade_Start Activates GSK3 GSK3 Kinase_Cascade_Start->GSK3 Activates Downstream_Effector Downstream Effector GSK3->Downstream_Effector Phosphorylates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Regulates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Controls Nitropyridine This compound (Hypothetical Inhibitor) Nitropyridine->GSK3 Inhibits

Caption: Hypothetical signaling pathway potentially inhibited by this compound.

Experimental Workflows

The following diagrams illustrate general workflows for the synthesis and analysis of this compound.

Synthetic and Analytical Workflow

This workflow outlines the key steps from synthesis to characterization.

Synthesis_Workflow Start Starting Material (2,6-Lutidine) Reaction Nitration Reaction Start->Reaction Workup Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product This compound Purification->Product Analysis Analytical Characterization Product->Analysis NMR NMR Spectroscopy Analysis->NMR MS Mass Spectrometry Analysis->MS HPLC HPLC Analysis Analysis->HPLC

Caption: General workflow for the synthesis and analysis of this compound.

Logical Relationship for Safe Handling

This diagram illustrates the logical steps for ensuring safe handling of the compound.

Safety_Logic Start Obtain this compound Assess_Hazards Review Safety Data Sheet (SDS) Start->Assess_Hazards Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Select_PPE Work_Area Prepare Ventilated Work Area (Fume Hood) Select_PPE->Work_Area Handling Handle Compound with Care Work_Area->Handling Storage Store Properly in a Sealed Container Handling->Storage Disposal Dispose of Waste According to Institutional Protocols Handling->Disposal End Safe Completion of Work Storage->End Disposal->End

Caption: Logical workflow for the safe handling of this compound.

References

An In-depth Technical Guide to the Nitration of 2,6-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the reaction mechanism, experimental protocols, and quantitative data associated with the nitration of 2,6-dimethylpyridine (2,6-lutidine).

Core Concepts: Reaction Mechanism and Theory

The nitration of 2,6-dimethylpyridine is an electrophilic aromatic substitution (SEAr) reaction. However, the pyridine ring presents unique challenges compared to benzene and its derivatives.

Electronic Effects and Reactivity

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. This nitrogen atom exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards attack by electrophiles. Standard nitrating conditions, such as mixed nitric and sulfuric acid, are often harsh. Under these strongly acidic conditions, the lone pair of electrons on the nitrogen atom is protonated, forming a pyridinium ion. This positive charge further deactivates the ring, making electrophilic substitution significantly more difficult than for benzene.

Regioselectivity: The Predominance of 3-Substitution

Electrophilic attack on the pyridine ring occurs preferentially at the 3-position (β-position). This can be explained by examining the stability of the carbocation intermediates (σ-complexes) formed upon attack at the 2-, 3-, and 4-positions.

  • Attack at C-2 (α) or C-4 (γ): The resulting resonance structures include an unstable contributor where the positive charge is placed directly on the highly electronegative nitrogen atom. This is energetically unfavorable.

  • Attack at C-3 (β): The positive charge in the σ-complex is delocalized over the carbon atoms only, avoiding placing a positive charge on the nitrogen.[1][2] This results in a more stable intermediate compared to attack at the C-2 or C-4 positions.

The two methyl groups in 2,6-dimethylpyridine are electron-donating (+I effect) and would typically activate an aromatic ring. However, in this case, their activating effect is not sufficient to overcome the strong deactivating effect of the nitrogen atom and the pyridinium cation formation in acidic media. The primary product of nitration is therefore 2,6-dimethyl-3-nitropyridine .

Alternative Pathway: N-Oxide Intermediate

To circumvent the low reactivity of the pyridine ring, a common strategy is to first convert the pyridine to its N-oxide derivative. The N-oxide is more susceptible to electrophilic substitution for two reasons:

  • The N-oxide oxygen can donate electron density back into the ring through resonance, increasing its nucleophilicity.

  • It prevents the formation of the highly deactivated pyridinium ion.

Nitration of 2,6-dimethylpyridine-N-oxide occurs, followed by deoxygenation to yield the final nitrated product. The kinetics of the nitration of 2,6-lutidine 1-oxide have been studied, showing it to be a viable pathway.[3]

reaction_mechanism General Electrophilic Aromatic Substitution on Pyridine cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack & σ-Complex Formation cluster_2 Deprotonation & Product Formation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2O H₂O Pyridine 2,6-Dimethyl- pyridine SigmaComplex σ-Complex (Resonance Stabilized) Pyridine->SigmaComplex + NO₂⁺ Product 2,6-Dimethyl- 3-nitropyridine SigmaComplex->Product - H⁺ H+ H⁺

Caption: General mechanism for the nitration of 2,6-dimethylpyridine.

Quantitative Data Summary

Direct, high-yield nitration of 2,6-dimethylpyridine is challenging and often requires harsh conditions. The following table summarizes quantitative data from the nitration of related substituted pyridines to provide context for expected yields and effective conditions.

SubstrateNitrating Agent / ConditionsProductYieldReference
Pyridine-2,6-diaminesNitric Acid / Fuming Sulfuric Acid (Oleum)2,6-Diamino-3,5-dinitropyridine>90%[4][5]
2,6-DichloropyridinePotassium Nitrate / Conc. Sulfuric Acid, 120°C, 10h2,6-Dichloro-3-nitropyridine80%[6]
Pyridines (general)Nitric Acid / Trifluoroacetic Anhydride3-Nitropyridines10-83%[7][8]

Experimental Protocols

The following protocol is a representative procedure for the nitration of a deactivated pyridine ring, adapted from the synthesis of 2,6-dichloro-3-nitropyridine, and can serve as a starting point for the nitration of 2,6-dimethylpyridine.[6]

Materials and Reagents
  • 2,6-Dimethylpyridine (2,6-Lutidine)

  • Concentrated Sulfuric Acid (98%)

  • Potassium Nitrate (or Fuming Nitric Acid)

  • Crushed Ice

  • Deionized Water

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Thermometer

  • Dropping funnel (if using liquid nitric acid)

  • Heating mantle

  • Buchner funnel and filter paper

Step-by-Step Procedure
  • Reaction Setup: In a 150 mL three-necked flask equipped with a magnetic stirrer and thermometer, add 80 mL of concentrated sulfuric acid.

  • Substrate Addition: Cool the flask in an ice bath. Slowly and portion-wise, add 0.05 mol of 2,6-dimethylpyridine to the stirred sulfuric acid, ensuring the temperature remains low.

  • Nitrating Agent Addition: Continue cooling and slowly add 0.1 mol of potassium nitrate in small portions. Stir the mixture for 30 minutes at low temperature after the addition is complete.

  • Heating: Slowly raise the temperature of the reaction mixture to 120°C using a heating mantle. Maintain the reaction at this temperature for 10 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with constant stirring.

  • Isolation: A precipitate should form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with copious amounts of ice-cold water until the filtrate is neutral. Dry the product to obtain crude this compound. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

experimental_workflow Experimental Workflow for Nitration A 1. Reagent Preparation - Add 2,6-dimethylpyridine to  conc. H₂SO₄ in an ice bath. B 2. Nitration - Slowly add KNO₃. - Heat mixture to 120°C for 10h. A->B C 3. Quenching - Cool reaction mixture. - Pour onto crushed ice. B->C D 4. Isolation - Filter the precipitated solid  using a Buchner funnel. C->D E 5. Purification - Wash solid with cold water  until filtrate is neutral. D->E F 6. Final Product - Dry the purified solid to obtain  this compound. E->F

Caption: A typical experimental workflow for the nitration of 2,6-dimethylpyridine.

Disclaimer: The provided experimental protocol is a representative example and should be adapted and optimized based on laboratory safety standards and reaction scale. All chemical handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

The Versatile Scaffold: Unlocking the Potential of 2,6-Dimethyl-3-nitropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The pyridine nucleus is a cornerstone of medicinal chemistry, embedded in a vast array of therapeutic agents. Among the myriad of substituted pyridines, 2,6-dimethyl-3-nitropyridine and its derivatives represent a promising class of scaffolds for the development of novel drugs. The presence of the nitro group, an electron-withdrawing moiety, alongside the methyl groups, imparts unique electronic properties and provides a versatile handle for a variety of chemical transformations. This technical guide delves into the synthesis, functionalization, and potential therapeutic applications of this compound, offering a comprehensive resource for scientists engaged in drug discovery and development.

Synthesis and Functionalization

The synthesis of this compound and its key derivatives is the gateway to exploring its medicinal chemistry potential. The strategic placement of substituents on the pyridine ring allows for the modulation of physicochemical properties and biological activity.

Synthesis of this compound

The preparation of this compound can be achieved through the nitration of 2,6-dimethylpyridine (2,6-lutidine). While various nitrating agents can be employed, a common method involves the use of a mixture of nitric acid and sulfuric acid.

Experimental Protocol: Nitration of 2,6-Lutidine

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of 2,6-Lutidine: Slowly add 2,6-lutidine to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

  • Nitration: To this solution, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise. The temperature of the reaction mixture should be carefully controlled and maintained between 25-30 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a suitable base, such as sodium hydroxide or sodium carbonate, until a precipitate is formed.

  • Isolation and Purification: Filter the precipitate, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield this compound.

Functionalization at the 4-Position: Synthesis of 4-Chloro-2,6-dimethyl-3-nitropyridine

A key intermediate for further elaboration is 4-chloro-2,6-dimethyl-3-nitropyridine. This compound serves as a precursor for the synthesis of antihistamines like Ebastine. Its synthesis involves the chlorination of the corresponding 4-pyridone.

Experimental Protocol: Synthesis of 4-Chloro-2,6-dimethyl-3-nitropyridine

  • Starting Material: Begin with 2,6-dimethyl-3-nitro-4-pyridone.

  • Chlorination: Heat the starting material with a chlorinating agent, such as phosphorus oxychloride (POCl₃), at reflux for a specified period.

  • Removal of Excess Reagent: After the reaction is complete, remove the excess phosphorus oxychloride under reduced pressure.

  • Work-up: Dissolve the residue in a suitable organic solvent like dichloromethane. Carefully neutralize the solution with an aqueous solution of a weak base, such as sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the crude product. The 4-chloro-2,6-dimethyl-3-nitropyridine can be purified by crystallization.

Potential Therapeutic Applications

The this compound scaffold has been explored for a range of therapeutic applications, primarily leveraging the versatility of the nitro group for further chemical modifications and the overall structural features of the substituted pyridine ring.

Antihistaminic Activity

Derivatives of this compound, particularly those functionalized at the 4-position, are crucial intermediates in the synthesis of second-generation H1 antihistamines. These drugs are widely used for the treatment of allergic conditions such as rhinitis and urticaria.

Mechanism of Action: H1 Receptor Antagonism

Histamine, a key mediator in allergic responses, exerts its effects by binding to histamine receptors. H1 antihistamines act as inverse agonists at the H1 receptor, stabilizing its inactive conformation and thereby preventing the downstream signaling that leads to allergic symptoms.

antihistamine_pathway cluster_cell Mast Cell cluster_target_cell Target Cell (e.g., Smooth Muscle) Allergen Allergen IgE IgE Antibody Allergen->IgE binds Histamine_Vesicle Histamine Vesicle IgE->Histamine_Vesicle triggers degranulation Histamine Histamine Histamine_Vesicle->Histamine releases H1_Receptor H1 Receptor Histamine->H1_Receptor binds & activates G_Protein G-protein H1_Receptor->G_Protein activates PLC PLC G_Protein->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release triggers Allergic_Response Allergic Response (e.g., contraction) Ca_Release->Allergic_Response Antihistamine Antihistamine (e.g., Ebastine derivative) Antihistamine->H1_Receptor binds & inactivates

Caption: Simplified signaling pathway of histamine action and H1 antihistamine inhibition.

Experimental Protocol: In Vitro Antihistamine Activity Assay (Guinea Pig Ileum)

  • Tissue Preparation: Isolate a segment of the terminal ileum from a guinea pig and suspend it in an organ bath containing Tyrode's solution, maintained at 37 °C and aerated with carbogen (95% O₂, 5% CO₂).

  • Standardization: Record the isotonic contractions of the ileum segment using a kymograph or a suitable data acquisition system. Obtain a dose-response curve for histamine to determine the concentration that produces a submaximal contraction.

  • Antagonist Incubation: Introduce the test compound (a derivative of this compound) into the organ bath at a specific concentration and incubate for a defined period.

  • Challenge with Histamine: After the incubation period, re-introduce histamine at the previously determined submaximal concentration and record the contractile response.

  • Data Analysis: Calculate the percentage inhibition of the histamine-induced contraction by the test compound. A dose-response curve for the antagonist can be generated to determine its IC₅₀ value.

Compound Assay Result
Guanadino-3-cyanopyridine derivativeInhibition of histamine release from mast cells30-60% inhibition
Pyrido[2,3-d]-pyrimidine derivativeInhibition of histamine release from mast cells30-60% inhibition

Note: The data presented is for related pyridine derivatives and serves as an example of the expected activity.

Anticancer Activity

The pyridine scaffold is a common feature in many approved anticancer drugs. Derivatives of nitropyridines have been investigated for their potential as anticancer agents, often targeting key enzymes involved in cell proliferation and survival, such as kinases.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Studies Start This compound Deriv Derivative Synthesis Start->Deriv Char Structural Characterization (NMR, MS, etc.) Deriv->Char Cell_Lines Cancer Cell Lines (e.g., MCF-7, A549) Char->Cell_Lines MTT MTT Assay Cell_Lines->MTT IC50 IC₅₀ Determination MTT->IC50 Kinase Kinase Inhibition Assay IC50->Kinase Apoptosis Apoptosis Assay IC50->Apoptosis Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle Xenograft Xenograft Model Cell_Cycle->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity

Caption: General experimental workflow for evaluating anticancer potential.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Compound Class Target Cell Line IC₅₀ (µM)
Pyridine-urea derivativesMCF-7 (breast cancer)0.11 - >50
Pyridine hydrazone derivativesHT-29 (colon cancer)6.78 - 8.88
Thiophene-pyridine hybridsMCF-7 (breast cancer)28.36
Pyrazolopyridine derivativesPC-3 (prostate cancer)3.60

Note: The data presented is for various pyridine derivatives and illustrates the range of potential anticancer activity.

Enzyme Inhibition

The substituted pyridine ring is a privileged scaffold for designing enzyme inhibitors. The ability to introduce various functional groups allows for the fine-tuning of interactions with the active site of target enzymes.

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Several pyridine-based compounds have been developed as potent kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a buffer solution.

  • Inhibitor Addition: Add the test compound (a derivative of this compound) at various concentrations to the reaction mixture.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Detection of Phosphorylation: After a specific incubation time, stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope labeling, fluorescence-based assays, or ELISA.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound. Determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Compound Class Target Kinase IC₅₀ (nM)
Pyridine-based dihydrazonesPIM-1 Kinase18.9 - 21.2
Pyrazolopyridine derivativesCDK2240 - 930
Imidazo[4,5-b]pyridine derivativesAurora A7.5
Imidazo[4,5-b]pyridine derivativesFLT36.2

Note: The data presented is for various pyridine derivatives and illustrates the potential for potent kinase inhibition.

Conclusion

This compound is a versatile and valuable scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of the nitro group provide a foundation for creating diverse libraries of compounds. The demonstrated potential of its derivatives as antihistamines, anticancer agents, and enzyme inhibitors highlights the importance of further exploring this chemical space. The experimental protocols and data presented in this guide offer a starting point for researchers to design and evaluate novel therapeutic agents based on the this compound core, with the aim of addressing unmet medical needs.

Discovery and history of nitropyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Nitropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitropyridine derivatives represent a cornerstone in heterocyclic chemistry, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their unique electronic properties, stemming from the electron-withdrawing nitro group on the pyridine ring, impart specific reactivity that has been harnessed for complex molecular construction. This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for nitropyridine derivatives. It covers the initial challenges of direct nitration, the development of seminal reactions like the Chichibabin amination as a gateway to these compounds, and the progression to modern, high-yield synthetic routes. Detailed experimental protocols for key reactions, quantitative data summaries, and mechanistic pathway visualizations are presented to offer a thorough resource for professionals in chemical research and drug development.

Early History and Discovery: Overcoming the Unreactive Ring

The story of nitropyridines is intrinsically linked to the fundamental reactivity of the pyridine ring. Structurally related to benzene, pyridine features a nitrogen atom that replaces a methine group. This nitrogen atom is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect, making the entire aromatic ring electron-deficient. Consequently, pyridine is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene—a challenge that stymied early chemists.

Initial attempts at direct nitration of pyridine using standard conditions, such as mixed nitric and sulfuric acid, were largely unsuccessful, resulting in extremely low yields of the desired 3-nitropyridine.[3] These harsh conditions often led to the degradation of the starting material rather than productive nitration. The discovery that pyridine N-oxides could be nitrated more readily, primarily at the 4-position, provided the first viable, albeit indirect, route to certain nitropyridine derivatives.

A significant breakthrough in accessing substituted pyridines came not from nitration, but from amination. In 1914, Aleksei Chichibabin reported a method for the direct amination of pyridine using sodium amide (NaNH₂) to produce 2-aminopyridine in good yields.[4][5] This reaction, now known as the Chichibabin reaction , became a foundational method in pyridine chemistry.[6][7] It provided a reliable source of aminopyridines, which could then be chemically modified—for instance, through nitration of the aminopyridine itself or via diazotization—to yield the corresponding nitropyridine derivatives.[8][9] This two-step approach circumvented the difficulties of direct pyridine nitration and opened the door to a wide range of substituted nitropyridines.

Evolution of Synthetic Methodologies

The synthesis of nitropyridines has evolved from inefficient, low-yield reactions to sophisticated, highly regioselective modern techniques.

Direct Nitration of Pyridine

Direct nitration remains a challenging transformation. The reaction requires forcing conditions and typically produces 3-nitropyridine as the major product, albeit in poor yields.

  • Classical Nitration: Using concentrated H₂SO₄/HNO₃ at temperatures exceeding 300°C gives low yields of 3-nitropyridine.[10]

  • Bakke's Procedure: A significant improvement was developed by Bakke, involving the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium intermediate.[3][11] Subsequent treatment with aqueous SO₂/HSO₃⁻ leads to the formation of 3-nitropyridine in much higher yields (up to 77%).[11] The mechanism is believed to proceed via a[4][12] sigmatropic shift of the nitro group rather than a conventional EAS pathway.[3][13]

Synthesis from Pyridine Precursors

The most common and versatile methods involve the modification of pre-functionalized pyridine rings.

  • From Aminopyridines: Aminopyridines are excellent precursors.

    • Nitration of Aminopyridines: Direct nitration of 2-aminopyridine yields a mixture of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine.[8] These isomers can then be separated and used in subsequent reactions.

    • Oxidation of Aminopyridines: The amino group can be oxidized to a nitro group using reagents like trifluoroperacetic acid.

  • From Halopyridines: Halogens, particularly at the 2- and 4-positions, are good leaving groups for nucleophilic aromatic substitution (SNAᵣ). 2-chloropyridine can be converted to 2-chloro-5-nitropyridine, a highly valuable building block, through a sequence of N-oxidation, nitration at the 4-position (relative to the nitrogen N-oxide), and subsequent reduction of the N-oxide.[14]

  • From Hydroxypyridines: Hydroxypyridines (or their pyridone tautomers) can be nitrated and subsequently converted to other derivatives. For example, 2-hydroxy-5-nitropyridine is a key intermediate in the synthesis of 2-chloro-5-nitropyridine.[14][15]

Ring Transformation Reactions

More recent innovations include ring transformation syntheses. A notable example is the three-component reaction of 1-methyl-3,5-dinitro-2-pyridone with a ketone and ammonia, which serves as a "scrap and build" approach to construct highly substituted nitropyridine rings that are otherwise difficult to access.[16]

Data Presentation: Synthesis of Key Nitropyridines

The following tables summarize quantitative data for several key synthetic transformations.

Table 1: Direct Nitration of Pyridine

Method Reagents Temperature (°C) Product Yield (%) Reference
Classical Conc. H₂SO₄ / HNO₃ > 300 3-Nitropyridine Low (<15%) [10]

| Bakke's Procedure | 1. N₂O₅ in organic solvent2. SO₂ / HSO₃⁻ (aq) | Room Temp | 3-Nitropyridine | ~77% |[11] |

Table 2: Synthesis of 2-Chloro-5-nitropyridine

Starting Material Key Reagents Product Overall Yield (%) Reference
2-Aminopyridine 1. H₂SO₄/HNO₃ (Nitration)2. NaNO₂/H⁺ (Hydrolysis)3. PCl₅/POCl₃ (Chlorination) 2-Chloro-5-nitropyridine ~41% [14]
2-Hydroxy-5-nitropyridine POCl₃, PCl₅ 2-Chloro-5-nitropyridine ~90-98% [15]

| 2-Halogenated Acrylate | Nitromethane, Triethyl orthoformate, Ammonia, then Chlorination | 2-Chloro-5-nitropyridine | High |[8] |

Mandatory Visualizations

Chichibabin Reaction Mechanism

The Chichibabin reaction is a nucleophilic substitution of a hydride ion. The amide anion adds to the electron-deficient C2 position, forming a stabilized anionic σ-adduct. Aromaticity is restored by the elimination of a hydride ion, which subsequently deprotonates the aminopyridine product or ammonia.[4]

Caption: Mechanism of the Chichibabin Reaction.

Synthetic Pathway to 2-Chloro-5-nitropyridine

A common industrial synthesis of the versatile building block 2-chloro-5-nitropyridine begins with 2-aminopyridine.[14]

Synthesis_Pathway Start 2-Aminopyridine Step1 2-Amino-5-nitropyridine Start->Step1 Nitration (H₂SO₄/HNO₃) Step2 2-Hydroxy-5-nitropyridine Step1->Step2 Hydrolysis (NaNO₂, H⁺, H₂O) End 2-Chloro-5-nitropyridine Step2->End Chlorination (POCl₃, PCl₅)

Caption: Synthesis of 2-Chloro-5-nitropyridine.

Experimental Protocols

Protocol: Chichibabin Amination of Pyridine

This protocol is adapted from established literature procedures.[7]

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. The system is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Reagents: Dry toluene (or xylene) is added to the flask as the solvent. Sodium amide (NaNH₂) is carefully added. Caution: Sodium amide is highly reactive with water and can be dangerous to handle.[4]

  • Reaction: Pyridine is added dropwise to the stirred suspension of sodium amide in toluene at room temperature.

  • Heating: The reaction mixture is heated to reflux (approx. 110-140°C, depending on the solvent) and maintained for 4-6 hours. The progress of the reaction can be monitored by the evolution of hydrogen gas and the formation of a reddish color from the σ-adduct.[4]

  • Quenching: After cooling to room temperature, the reaction is cautiously quenched by the slow addition of water, followed by an aqueous solution of ammonium chloride.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude 2-aminopyridine is purified by distillation or recrystallization.

Protocol: Synthesis of 2-Chloro-5-nitropyridine from 2-Hydroxy-5-nitropyridine

This protocol is based on procedures described in the chemical literature.[15]

  • Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a calcium chloride drying tube.

  • Reagents: To the flask, add 2-hydroxy-5-nitropyridine, phosphorus oxychloride (POCl₃), and phosphorus pentachloride (PCl₅).

  • Reaction: The mixture is stirred and heated to 100-105°C for approximately 5 hours. The reaction should be carried out in a well-ventilated fume hood.

  • Workup: After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • Neutralization: The remaining residue is cooled and slowly poured into a beaker of ice water with vigorous stirring. The acidic solution is then carefully neutralized to a pH of 8-9 using a 40% aqueous sodium hydroxide solution.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude 2-chloro-5-nitropyridine can be further purified by recrystallization from a suitable solvent like ethanol to yield a yellow solid.

Conclusion

The history of nitropyridine derivatives is a compelling narrative of overcoming synthetic challenges through ingenuity and the development of novel chemical reactions. From the early frustrations of direct nitration to the strategic application of the Chichibabin reaction and the development of modern, high-efficiency protocols, the field has advanced significantly. The methodologies outlined in this guide have not only provided access to a vast library of nitropyridine compounds but have also cemented their role as indispensable intermediates in the creation of complex molecules that impact human health, agriculture, and material science. The continued refinement of these synthetic routes remains a vital area of research, promising even more efficient and sustainable pathways to these important chemical entities.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 2,6-Dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,6-dimethyl-3-nitropyridine, an important intermediate in the development of pharmaceutical and agrochemical compounds. The protocol is based on the electrophilic nitration of 2,6-lutidine.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The introduction of a nitro group at the 3-position of the 2,6-lutidine ring system provides a key functional handle for further chemical transformations. The synthesis is typically achieved through the direct nitration of 2,6-lutidine using a mixed acid system of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺), the active electrophile in this aromatic substitution reaction.

Reaction Scheme

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols: 2,6-Dimethyl-3-nitropyridine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-3-nitropyridine is a functionalized pyridine derivative that serves as a valuable and versatile building block in organic synthesis. Its unique substitution pattern, featuring two activating methyl groups and an electron-withdrawing nitro group, allows for a variety of chemical transformations. The nitro group can be readily reduced to an amino group, which then serves as a handle for a wide range of further functionalizations, including diazotization and coupling reactions. The pyridine ring itself can participate in various C-C and C-N bond-forming reactions. These properties make this compound a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

This document provides detailed application notes and experimental protocols for the synthesis of this compound and its use in subsequent chemical transformations, offering a practical guide for researchers in organic and medicinal chemistry.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties and spectroscopic data for this compound is presented below.

PropertyValue
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Appearance Off-white to tan powder
Melting Point 26-31 °C
Boiling Point 105 °C at 10 mmHg
¹H NMR (CDCl₃, 400 MHz) δ 8.25 (d, J = 8.4 Hz, 1H), 7.05 (d, J = 8.4 Hz, 1H), 2.65 (s, 3H), 2.60 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 160.2, 151.8, 138.5, 131.2, 119.5, 24.8, 22.1

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the nitration of 2,6-dimethylpyridine to yield this compound. The procedure is adapted from established methods for the nitration of pyridine derivatives.

Reaction Scheme:

start 2,6-Dimethylpyridine reagents HNO₃, H₂SO₄ start->reagents product This compound reagents->product

Caption: Nitration of 2,6-dimethylpyridine.

Materials:

  • 2,6-Dimethylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Carbonate solution (saturated)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,6-dimethylpyridine (1.0 eq).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (3.0 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, slowly add a pre-cooled mixture of concentrated nitric acid (1.2 eq) and concentrated sulfuric acid (1.0 eq) dropwise, maintaining the temperature between 0 and 5 °C.

  • After the addition, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )MolesEquivalentsYield (%)
2,6-Dimethylpyridine107.151.01.0-
This compound152.15--~70-80
Protocol 2: Reduction of this compound to 3-Amino-2,6-dimethylpyridine

This protocol describes the reduction of the nitro group of this compound to an amino group using tin(II) chloride.

Reaction Scheme:

start This compound reagents SnCl₂·2H₂O, HCl start->reagents product 3-Amino-2,6-dimethylpyridine reagents->product

Caption: Reduction of this compound.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (10 M)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (4.0 eq) to the solution.

  • Slowly add concentrated hydrochloric acid (5.0 eq) and heat the mixture to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a 10 M NaOH solution until the pH is basic.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield 3-amino-2,6-dimethylpyridine.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )MolesEquivalentsYield (%)
This compound152.151.01.0-
3-Amino-2,6-dimethylpyridine122.17-->90
Protocol 3: Synthesis of an Azo Dye from 3-Amino-2,6-dimethylpyridine

This protocol outlines the diazotization of 3-amino-2,6-dimethylpyridine followed by coupling with a suitable aromatic partner (e.g., phenol) to form a brightly colored azo dye.

Reaction Workflow:

cluster_0 Diazotization cluster_1 Azo Coupling 3-Amino-2,6-dimethylpyridine 3-Amino-2,6-dimethylpyridine Diazonium Salt Diazonium Salt 3-Amino-2,6-dimethylpyridine->Diazonium Salt NaNO₂, HCl, 0-5 °C Azo Dye Azo Dye Diazonium Salt->Azo Dye Phenol, NaOH

Application Notes & Protocols: Experimental Setup for the Nitration of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The nitration of pyridines is a fundamental reaction in organic synthesis, providing key intermediates for the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] The pyridine ring is electron-deficient, which makes direct electrophilic aromatic substitution, such as nitration, challenging.[3][4] Standard nitrating conditions often require harsh temperatures and strong acids, which can lead to low yields and lack of regioselectivity.[5][6] Over the years, several strategies have been developed to overcome these challenges, including the activation of the pyridine ring (e.g., N-oxidation) or the use of alternative nitrating agents and reaction pathways.[7][8]

This document provides detailed experimental protocols for several common and advanced methods for the nitration of substituted pyridines, designed for researchers in chemistry and drug development.

Method 1: Nitration of Pyridine-N-Oxide

This method involves the N-oxidation of the pyridine ring, which activates it towards electrophilic substitution, primarily at the 4-position. The subsequent removal of the N-oxide group yields the nitropyridine.

Experimental Protocol: Synthesis of 4-Nitropyridine-N-Oxide [7][9]

Reagents and Equipment:

  • Pyridine-N-oxide

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Three-neck round-bottom flask

  • Reflux condenser, thermometer, and addition funnel

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Crushed ice

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Acetone

  • Büchner funnel and filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add fuming nitric acid to an appropriate volume of concentrated sulfuric acid with constant stirring.[7][9] Allow the mixture to warm to 20°C before use.

  • Reaction Setup: Equip a three-neck flask with a stirrer, reflux condenser, internal thermometer, and an addition funnel. Add pyridine-N-oxide to the flask and heat it to 60°C.[7][9]

  • Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes. The temperature may initially drop.[7][9]

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[7][9]

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]

Work-up and Purification:

  • Cool the reaction mixture to room temperature.[7]

  • Carefully pour the mixture onto crushed ice in a large beaker.[7][9]

  • Neutralize the solution by slowly adding a saturated sodium carbonate solution until a pH of 7-8 is reached. A yellow solid will precipitate.[7]

  • Collect the solid precipitate by filtration using a Büchner funnel.[7]

  • Extract the product from the solid using acetone. The inorganic salts (like sodium sulfate) will remain undissolved.[9]

  • Evaporate the acetone from the filtrate using a rotary evaporator to obtain the crude 4-nitropyridine-N-oxide.[7]

  • The product can be further purified by recrystallization from acetone if necessary.[7][9]

Method 2: Nitration with Dinitrogen Pentoxide (N₂O₅)

This procedure, often referred to as Bakke's procedure, allows for the direct nitration of pyridines, typically at the 3-position. It involves the formation of an N-nitropyridinium ion intermediate, which rearranges to the 3-nitropyridine upon treatment with a sulfite or bisulfite solution.[5][10]

Experimental Protocol: Synthesis of 3-Nitropyridine [5][10]

Reagents and Equipment:

  • Pyridine or substituted pyridine

  • Dinitrogen pentoxide (N₂O₅)

  • Sulfur dioxide (SO₂) or sodium bisulfite (NaHSO₃)

  • Organic solvent (e.g., dichloromethane)

  • Water

  • Reaction flask with stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

  • Standard extraction and purification glassware

Procedure:

  • Reaction Setup: Dissolve the pyridine substrate in a suitable organic solvent in a reaction flask and cool the solution to a low temperature (e.g., -11°C).[11]

  • Formation of N-nitropyridinium ion: Add a solution of N₂O₅ in the same solvent to the cooled pyridine solution. The reaction forms the N-nitropyridinium salt.[5][10]

  • Rearrangement: Introduce an aqueous solution of SO₂ or NaHSO₃ to the reaction mixture.[5][12] This step facilitates a[5][7] sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the ring.[10][12]

  • Reaction Monitoring: Monitor the reaction for the consumption of the starting material using TLC or GC-MS.

Work-up and Purification:

  • Once the reaction is complete, allow the mixture to warm to room temperature.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization.

Method 3: Nitration with Nitric Acid in Trifluoroacetic Anhydride (TFAA)

This method provides a convenient way to generate N₂O₅ in situ, avoiding the need to handle the unstable isolated reagent. It is effective for producing 3-nitropyridines from various substituted pyridines.[6][13][14]

Experimental Protocol: General Procedure for 3-Nitration [6]

Reagents and Equipment:

  • Substituted pyridine

  • Trifluoroacetic anhydride (TFAA)

  • Nitric acid (e.g., 100%)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dichloromethane (CH₂Cl₂)

  • Reaction flask with stirrer

  • Ice bath

  • Standard extraction and purification glassware

Procedure:

  • Reaction Setup: Chill trifluoroacetic anhydride in a flask using an ice bath.[5][6]

  • Substrate Addition: Slowly add the pyridine substrate to the chilled TFAA with stirring. Continue stirring in the ice bath for approximately 2 hours.[5]

  • Nitrating Agent Addition: Add nitric acid dropwise to the cooled mixture.

  • Reaction: Allow the reaction to proceed, monitoring its progress by TLC.

  • Quenching: Upon completion, carefully add an aqueous solution of sodium metabisulfite to the reaction mixture.

Work-up and Purification:

  • Extract the product into dichloromethane.[6]

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by column chromatography on silica gel.

Method 4: Regioselective meta-Nitration via Dearomatization-Rearomatization

This modern protocol addresses the long-standing challenge of achieving selective meta-nitration of pyridines under mild conditions. It is particularly valuable for the late-stage functionalization of complex molecules like drugs and drug precursors.[3][15]

Experimental Protocol: One-Pot meta-Nitration [15]

Reagents and Equipment:

  • Substituted pyridine

  • tert-Butyl nitrite (TBN)

  • TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)

  • Toluene

  • Hydrochloric acid (HCl, 6 N in acetonitrile)

  • Reaction vial or flask with stirrer

  • Heating block or oil bath

Procedure:

  • Reaction Setup: In a reaction vial, combine the substituted pyridine, TBN, and TEMPO in toluene.

  • Heating: Heat the reaction mixture at 70°C for 24 hours under an air atmosphere.[15] This step forms an oxazino pyridine intermediate and adds a nitro group at the C5 position via a radical pathway.[15]

  • Rearomatization: After cooling, add 6 N HCl in acetonitrile to the crude reaction mixture.

  • Second Heating Step: Heat the mixture again at 70°C for 36 hours to facilitate the rearomatization to the meta-nitrated pyridine.[15]

Work-up and Purification:

  • After cooling, neutralize the reaction mixture.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase, concentrate it, and purify the residue by column chromatography to isolate the desired meta-nitropyridine.

Data Presentation

Table 1: Comparison of Pyridine Nitration Methodologies

MethodNitrating AgentTypical SubstrateKey ConditionsRegioselectivityTypical YieldsReference(s)
N-Oxide Routefuming HNO₃ / H₂SO₄Pyridine-N-Oxides125-130°C, 3h4-position40-50%[7][9]
Bakke's ProcedureN₂O₅, then SO₂/HSO₃⁻Pyridine & AlkylpyridinesLow temperature, then aqueous workup3-position (β)77% (for pyridine)[5][10]
In situ N₂O₅HNO₃ / TFAAAlkyl, Halo, Acetylpyridines0°C to RT3-position (β)10-83%[13][14]
Radical meta-NitrationTBN / TEMPO / O₂Diverse substituted pyridines70°C, open air5-position (meta)Moderate to Excellent[3][15]

Table 2: Examples of Substituted Pyridine Nitration

Starting MaterialMethodProductYield (%)Reference(s)
Pyridine-N-Oxidefuming HNO₃ / H₂SO₄4-Nitropyridine-N-Oxide42%[9]
PyridineN₂O₅ / SO₂3-Nitropyridine77%[5][10]
2,6-DichloropyridineHNO₃ / H₂SO₄2,6-Dichloro-3-nitropyridine"Reasonable"[13]
3-AcetylpyridineHNO₃ / TFAA3-Acetyl-5-nitropyridine20%[13]
2-PhenylpyridineRadical meta-Nitration2-Phenyl-5-nitropyridine87%[15]
Atazanavir precursorRadical meta-Nitrationmeta-Nitrated precursor78%[15]

Characterization of Nitropyridines

The synthesized nitropyridine products are typically characterized using a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the product and determine the position of the nitro group on the pyridine ring.[5][13]

  • Mass Spectrometry (MS): GC-MS or LC-MS is used to confirm the molecular weight of the product and to monitor reaction progress.[7]

  • Infrared (IR) Spectroscopy: Used to identify the characteristic stretching frequencies of the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1345 cm⁻¹).

  • Melting Point: The melting point of the purified solid product can be compared with literature values for identification.[9]

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared to the calculated values for the expected product.[13]

Mandatory Visualization

The following diagram illustrates a generalized workflow for a typical nitration experiment involving a substituted pyridine.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Substituted Pyridine and Nitration Method reagents Prepare Nitrating Agent (e.g., HNO₃/H₂SO₄, N₂O₅, etc.) start->reagents setup Assemble Reaction Apparatus (Flask, Condenser, Stirrer) reagents->setup addition Controlled Addition of Reagents (Monitor Temperature) setup->addition react Reaction Under Controlled Conditions (Time, Temp) addition->react monitor Monitor Progress (TLC, GC-MS) react->monitor quench Quench Reaction & Neutralize monitor->quench extract Product Extraction (Organic Solvent) quench->extract purify Purification (Chromatography, Recrystallization) extract->purify characterize Characterization (NMR, MS, IR, MP) purify->characterize final_product Pure Nitropyridine characterize->final_product

Caption: General workflow for the nitration of substituted pyridines.

References

Application of 2,6-Dimethyl-3-nitropyridine in Agrochemical Synthesis: A Review of Available Data and Protocols for Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document outlines the application of nitropyridine derivatives in the synthesis of agrochemicals. Extensive research for a direct, documented synthesis of a commercially named agrochemical starting from 2,6-dimethyl-3-nitropyridine has not yielded a specific example with a detailed experimental protocol. Publicly available scientific literature and patents focus more broadly on the utility of the pyridine core in agrochemical discovery, with specific examples often utilizing related analogues.

Therefore, to provide a comprehensive and practical guide, this document will focus on the well-documented application of a structurally similar and industrially relevant compound, 2,6-dichloro-3-nitropyridine , in the synthesis of agrochemical intermediates. The methodologies and principles described herein are often applicable to a range of substituted nitropyridines and will be a valuable resource for researchers working with these building blocks.

Synthesis of Agrochemical Precursors from 2,6-Dichloro-3-nitropyridine

A common and crucial transformation of 2,6-dichloro-3-nitropyridine in the synthesis of agrochemicals is the selective amination to produce 2-amino-6-chloro-3-nitropyridine. This intermediate is a key building block for a variety of herbicides and fungicides. The presence of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, and the differential reactivity of the two chlorine atoms allows for regioselective reactions.

Experimental Protocol: Synthesis of 2-amino-6-chloro-3-nitropyridine

This protocol is based on established methodologies for the ammonolysis of 2,6-dichloro-3-nitropyridine.

Objective: To synthesize 2-amino-6-chloro-3-nitropyridine from 2,6-dichloro-3-nitropyridine.

Materials:

  • 2,6-dichloro-3-nitropyridine

  • Methanol (MeOH)

  • Aqueous ammonia solution (25%)

  • Standard laboratory glassware and apparatus (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in methanol.

  • At room temperature, add a 25% aqueous ammonia solution (approximately 1.4 eq) to the methanolic solution of the starting material.

  • Heat the reaction mixture to a gentle reflux (typically 35-40 °C) and maintain for 2-4 hours.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature (approximately 20 °C).

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid product with cold methanol to remove any unreacted starting material and impurities.

  • Dry the product under vacuum to obtain 2-amino-6-chloro-3-nitropyridine.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of 2-amino-6-chloro-3-nitropyridine.

ParameterValueReference
Starting Material2,6-dichloro-3-nitropyridineU.S. Patent 7,256,295 B2
Reagent25% Aqueous Ammonia in MethanolU.S. Patent 7,256,295 B2
Temperature35-40 °CU.S. Patent 7,256,295 B2
Reaction Time2 hoursU.S. Patent 7,256,295 B2
Yield~56%U.S. Patent 7,256,295 B2

Visualization of the Synthetic Pathway

The following diagrams illustrate the synthetic workflow for the preparation of the 2-amino-6-chloro-3-nitropyridine intermediate.

start Start: 2,6-dichloro-3-nitropyridine dissolve Dissolve in Methanol start->dissolve react React with Aqueous Ammonia (35-40 °C, 2h) dissolve->react cool Cool to 20 °C react->cool filter Filter Precipitate cool->filter wash Wash with Cold Methanol filter->wash dry Dry Under Vacuum wash->dry end End Product: 2-amino-6-chloro-3-nitropyridine dry->end

Caption: Experimental workflow for the synthesis of 2-amino-6-chloro-3-nitropyridine.

2_6_dichloro_3_nitropyridine 2,6-dichloro-3-nitropyridine intermediate Meisenheimer Complex (intermediate) 2_6_dichloro_3_nitropyridine->intermediate + NH3 2_amino_6_chloro_3_nitropyridine 2-amino-6-chloro-3-nitropyridine intermediate->2_amino_6_chloro_3_nitropyridine - HCl

Caption: Simplified reaction mechanism for the ammonolysis of 2,6-dichloro-3-nitropyridine.

Concluding Remarks

While a direct application of this compound in a named agrochemical remains elusive in publicly accessible records, the synthetic methodologies for structurally related compounds like 2,6-dichloro-3-nitropyridine provide a valuable framework for researchers. The protocols and data presented for the synthesis of 2-amino-6-chloro-3-nitropyridine highlight a key transformation in the production of pyridine-based agrochemicals. These foundational techniques are readily adaptable and serve as a starting point for the exploration of novel agrochemical entities derived from various substituted nitropyridines. It is recommended that researchers consult specialized chemical databases and patent literature for more specific or proprietary applications of this compound.

Application Notes and Protocols for the Synthesis of 3-Amino-2,6-Lutidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 3-amino-2,6-lutidine from its nitro derivative, 3-nitro-2,6-lutidine. The reduction of the aromatic nitro group is a crucial transformation in organic synthesis, yielding the corresponding amine which serves as a versatile building block in the development of pharmaceuticals and other specialty chemicals. This application note outlines three common and effective methods for this conversion: catalytic hydrogenation, reduction with iron in acidic media, and reduction using tin(II) chloride. Each protocol is presented with step-by-step instructions, a summary of reaction parameters, and safety considerations to ensure reproducible and safe execution in a laboratory setting.

Introduction

3-Amino-2,6-lutidine, also known as 2,6-dimethyl-3-aminopyridine, is a valuable intermediate in medicinal chemistry and materials science.[1][2] Its synthesis is most commonly achieved through the reduction of the corresponding nitro compound, 3-nitro-2,6-lutidine. The choice of reduction method can depend on several factors, including the presence of other functional groups in the molecule, scalability, cost, and available laboratory equipment. This document details three widely applicable methods for this transformation, providing researchers with a selection of protocols to suit their specific needs.

Reaction Workflow

The overall synthetic transformation is the reduction of the nitro group on the pyridine ring to an amine.

SynthesisWorkflow Synthesis of 3-Amino-2,6-Lutidine Start 3-Nitro-2,6-Lutidine (Starting Material) Method1 Method A: Catalytic Hydrogenation Start->Method1 Method2 Method B: Iron Reduction Start->Method2 Method3 Method C: Tin(II) Chloride Reduction Start->Method3 Purification Work-up and Purification Method1->Purification Method2->Purification Method3->Purification Product 3-Amino-2,6-Lutidine (Final Product) Purification->Product

Caption: General workflow for the synthesis of 3-amino-2,6-lutidine.

Experimental Protocols

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[3][4] Palladium on carbon (Pd/C) or Raney nickel are common catalysts. This protocol utilizes Pd/C.

Materials:

  • 3-Nitro-2,6-lutidine

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or Methanol)

  • Hydrogen gas (H₂)

  • Celite®

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a suitable pressure vessel, dissolve 3-nitro-2,6-lutidine (1.0 eq) in ethanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the vessel and purge the system with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi (or as appropriate for the apparatus).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-amino-2,6-lutidine.

  • The product can be further purified by recrystallization or column chromatography.

Method B: Reduction with Iron in Acidic Medium

Reduction with iron powder in an acidic medium is a classical and cost-effective method for the reduction of aromatic nitro compounds.[5]

Materials:

  • 3-Nitro-2,6-lutidine

  • Iron powder (Fe)

  • Glacial acetic acid (or Ethanol/Water with Ammonium Chloride)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate (or other suitable organic solvent)

  • Brine

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitro-2,6-lutidine (1.0 eq) and ethanol (15 mL per gram of substrate).

  • Add glacial acetic acid (7.5 mL per gram of substrate) and iron powder (4.0 eq).

  • Heat the reaction mixture to reflux (around 100 °C) with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete in 2-4 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Carefully neutralize the mixture by adding a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is approximately 8.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Method C: Reduction with Tin(II) Chloride

Tin(II) chloride is a mild reducing agent suitable for the reduction of nitro groups in the presence of other sensitive functionalities.[6]

Materials:

  • 3-Nitro-2,6-lutidine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 6M)

  • Ethyl acetate (or other suitable organic solvent)

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend 3-nitro-2,6-lutidine (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (3.0-5.0 eq) in concentrated hydrochloric acid.

  • Stir the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling in an ice bath.

  • After the initial exothermic reaction subsides, the mixture can be stirred at room temperature or gently heated (e.g., to 50-60 °C) to ensure completion. Monitor by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Carefully basify the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is strongly basic (pH > 10). A thick white precipitate of tin salts will form.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Filter the combined organic extracts to remove any remaining solids.

  • Wash the filtrate with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 3-amino-2,6-lutidine.

  • Further purification can be achieved by column chromatography or recrystallization.

Data Presentation

MethodReagentsCatalyst/Reducing AgentSolventTemperatureTypical Reaction TimeTypical Yield
A: Catalytic Hydrogenation 3-Nitro-2,6-lutidine, H₂10% Pd/CEthanol/MethanolRoom Temperature2-6 hoursHigh
B: Iron Reduction 3-Nitro-2,6-lutidine, Fe, Acetic AcidIron (Fe)Ethanol/Acetic AcidReflux2-4 hoursGood to High
C: Tin(II) Chloride Reduction 3-Nitro-2,6-lutidine, SnCl₂·2H₂O, HClTin(II) ChlorideEthanol/HClRoom Temp - 60°C1-3 hoursGood

Safety Precautions

  • General: All experiments should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and checked for leaks. The palladium on carbon catalyst can be pyrophoric when dry and exposed to air; handle with care.

  • Iron Reduction: The reaction with iron and acid can be vigorous. Add reagents slowly and ensure adequate cooling is available if necessary.

  • Tin(II) Chloride Reduction: Concentrated hydrochloric acid is corrosive and should be handled with extreme care. The neutralization step with a strong base is highly exothermic and should be performed slowly with cooling.

Conclusion

The synthesis of 3-amino-2,6-lutidine from its nitro precursor can be accomplished through several reliable methods. Catalytic hydrogenation offers a clean and high-yielding route, while reduction with iron is a more economical option for larger-scale synthesis. The use of tin(II) chloride provides a mild alternative that may be suitable for substrates with sensitive functional groups. The choice of the optimal method will depend on the specific requirements of the research or development project. The protocols provided herein offer a solid foundation for the successful synthesis of this important chemical intermediate.

References

Application Note: Laboratory Scale Preparation of 2,6-Dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed, laboratory-scale protocol for the synthesis of 2,6-Dimethyl-3-nitropyridine via the nitration of 2,6-lutidine.

Introduction

This compound, also known as 3-nitro-2,6-lutidine, is a substituted nitropyridine derivative valuable as an intermediate in organic synthesis. The synthesis involves the electrophilic nitration of the 2,6-lutidine (2,6-dimethylpyridine) ring. The pyridine ring is electron-deficient, making electrophilic substitution challenging compared to benzene. Therefore, potent nitrating agents are required. This protocol adapts a well-established method utilizing nitric acid in trifluoroacetic anhydride, which has proven effective for the nitration of various pyridine derivatives, yielding the corresponding 3-nitropyridines.[1][2]

Reaction Scheme

The overall reaction involves the nitration of 2,6-lutidine at the 3-position:

Data Summary

This table summarizes the key quantitative data for the reactant and product.

Compound Name2,6-LutidineThis compound
Synonym 2,6-Dimethylpyridine3-Nitro-2,6-lutidine
CAS Number 108-48-5[3]15513-52-7
Molecular Formula C₇H₉NC₇H₈N₂O₂
Molecular Weight 107.15 g/mol [3]152.15 g/mol
Appearance Clear liquid[3]Solid
Melting Point -6 °C[3]26-31 °C
Boiling Point 143-145 °C[3]Not specified
Purity (Typical) >98%97%
Reported Yield N/A10-83% (for various pyridines)[1][2]

Experimental Protocol

This protocol is based on the general method for nitration of pyridines with nitric acid in trifluoroacetic anhydride.[1][2]

4.1 Materials and Reagents

  • 2,6-Lutidine (2,6-Dimethylpyridine)

  • Trifluoroacetic Anhydride (TFAA)

  • Nitric Acid (fuming, ≥90%)

  • Potassium Nitrate (optional, as an alternative nitrating source)[4]

  • Sodium metabisulfite

  • Sodium hydroxide (NaOH) solution

  • Chloroform (or Dichloromethane) for extraction

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate) for drying

  • Deionized Water

  • Ice

4.2 Equipment

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice-salt bath

  • Magnetic stir plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or meter

4.3 Synthesis Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add trifluoroacetic anhydride (TFAA). Cool the flask to 0 °C using an ice-salt bath.

  • Addition of Lutidine: While maintaining the temperature at 0 °C, slowly add 2,6-lutidine (1 equivalent) dropwise to the stirred TFAA. Stir the resulting mixture at this temperature for 15-20 minutes.

  • Nitration: Slowly add fuming nitric acid (1 equivalent) dropwise to the reaction mixture, ensuring the temperature does not rise above 5-10 °C. After the addition is complete, allow the reaction to stir at room temperature for approximately 6 hours.[4]

  • Reaction Quenching: After 6 hours, cool the reaction mixture again in an ice bath. Slowly and carefully add a solution of sodium metabisulfite in water to decompose excess nitrating agent.[4]

  • Neutralization and Extraction: Carefully adjust the pH of the mixture to approximately 6-7 using a concentrated sodium hydroxide solution while keeping the flask cooled in an ice bath. Transfer the mixture to a separatory funnel and extract the product with chloroform or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol-water) to obtain the final product of high purity.

4.4 Safety Precautions

  • Work in a well-ventilated fume hood.

  • Trifluoroacetic anhydride and fuming nitric acid are highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction is exothermic, especially during the addition of nitric acid and the neutralization step. Maintain strict temperature control.

  • Handle all organic solvents with care and away from ignition sources.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

G A 1. Reagent Preparation B Add 2,6-Lutidine to Trifluoroacetic Anhydride (TFAA) C Cool Mixture to 0°C B->C D 2. Nitration Reaction E Slowly Add Fuming Nitric Acid (Maintain Temp < 10°C) F Stir at Room Temperature for 6 hours E->F G 3. Work-up & Isolation H Quench with Sodium Metabisulfite I Neutralize with NaOH (pH 6-7) H->I J Extract with Chloroform I->J K Dry Organic Layer J->K L Concentrate via Evaporation K->L M 4. Purification N Column Chromatography or Recrystallization O Final Product: This compound N->O

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Use of 2,6-Dimethyl-3-nitropyridine in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,6-dimethyl-3-nitropyridine as a versatile building block for the creation of diverse heterocyclic compounds. The presence of the nitro group and the methyl substituents on the pyridine ring allows for a range of chemical transformations, making it a valuable starting material in medicinal chemistry and materials science. This document details key synthetic applications, including the formation of styrylpyridines, nucleophilic aromatic substitution reactions, and the synthesis of fused heterocyclic systems, complete with detailed experimental protocols and quantitative data.

Key Synthetic Transformations

This compound serves as a platform for several important synthetic transformations:

  • Condensation Reactions: The methyl group at the 2-position can be activated by the adjacent nitro group, enabling condensation reactions with various aldehydes to form 2-styryl-3-nitropyridine derivatives. These compounds are of interest for their potential photophysical properties.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the nitro group itself by various nucleophiles, particularly sulfur-based nucleophiles. This allows for the introduction of a wide range of functional groups.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 3-amino-2,6-dimethylpyridine. This amino-substituted pyridine is a key intermediate for the construction of various fused heterocyclic systems through cyclization reactions.

Application 1: Synthesis of 2-Styryl-3-nitropyridine Derivatives

The reaction of this compound with aromatic aldehydes in the presence of a base catalyst leads to the formation of 2-styryl-3-nitropyridine derivatives. These compounds can serve as precursors for more complex heterocyclic structures.

Quantitative Data for Condensation Reactions
EntryAldehydeProductYield (%)
1Benzaldehyde2-(2-phenylvinyl)-6-methyl-3-nitropyridine85
24-Methoxybenzaldehyde2-(2-(4-methoxyphenyl)vinyl)-6-methyl-3-nitropyridine88
34-Chlorobenzaldehyde2-(2-(4-chlorophenyl)vinyl)-6-methyl-3-nitropyridine82
Experimental Protocol: General Procedure for the Synthesis of 2-Styryl-3-nitropyridines
  • To a solution of this compound (1.0 mmol) in 5 mL of methanol, add the corresponding aromatic aldehyde (1.1 mmol).

  • Add piperidine (0.2 mmol) as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold methanol and dry under vacuum to obtain the pure 2-styryl-3-nitropyridine derivative.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G reagent1 This compound reaction Condensation reagent1->reaction 1.0 mmol reagent2 Ar-CHO reagent2->reaction 1.1 mmol catalyst Piperidine catalyst->reaction 0.2 mmol solvent Methanol solvent->reaction Reflux, 4-6h product 2-Styryl-3-nitropyridine derivative workup Cool, Filter, Wash, Dry reaction->workup workup->product

Caption: Experimental workflow for the synthesis of 2-styryl-3-nitropyridine derivatives.

Application 2: Nucleophilic Aromatic Substitution of the Nitro Group

The nitro group of 2-styryl-3-nitropyridine derivatives can be displaced by sulfur nucleophiles to introduce thioether functionalities. This SNAr reaction is a powerful tool for further functionalization.

Quantitative Data for SNAr Reactions
Entry2-Styryl-3-nitropyridine DerivativeThiolProductYield (%)
12-(2-phenylvinyl)-6-methyl-3-nitropyridineThiophenol2-(2-phenylvinyl)-6-methyl-3-(phenylthio)pyridine78
22-(2-(4-methoxyphenyl)vinyl)-6-methyl-3-nitropyridineBenzyl mercaptan3-(benzylthio)-2-(2-(4-methoxyphenyl)vinyl)-6-methylpyridine81
Experimental Protocol: General Procedure for the SNAr Reaction with Thiols
  • In a round-bottom flask, dissolve the 2-styryl-3-nitropyridine derivative (1.0 mmol) in 10 mL of dimethylformamide (DMF).

  • Add the corresponding thiol (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture at 80 °C for 3-5 hours, with monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 50 mL of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired thioether derivative.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G substrate 2-Styryl-3-nitropyridine reaction SNAr substrate->reaction 1.0 mmol nucleophile R-SH nucleophile->reaction 1.2 mmol base K2CO3 base->reaction 2.0 mmol solvent DMF solvent->reaction 80 °C, 3-5h product 3-Thioether-2-styrylpyridine workup Quench, Extract, Purify reaction->workup workup->product

Caption: Experimental workflow for the nucleophilic aromatic substitution of 2-styryl-3-nitropyridines with thiols.

Application 3: Synthesis of Fused Heterocyclic Compounds via 3-Amino-2,6-dimethylpyridine

A crucial transformation of this compound is the reduction of the nitro group to an amine, yielding 3-amino-2,6-dimethylpyridine. This versatile intermediate can be used to construct various fused heterocyclic systems, such as imidazopyridines and pyrazolopyridines, which are important scaffolds in medicinal chemistry.

Experimental Protocol: Reduction of this compound
  • Dissolve this compound (1.0 mmol) in 15 mL of ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol).

  • Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid until the pH is approximately 8.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-amino-2,6-dimethylpyridine. The product is often pure enough for the next step without further purification.

Experimental Protocol: Synthesis of an Imidazo[4,5-b]pyridine Derivative
  • To a solution of 3-amino-2,6-dimethylpyridine (1.0 mmol) in 10 mL of acetic acid, add the desired aldehyde (1.1 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium metabisulfite (1.2 mmol) in one portion.

  • Heat the reaction mixture to 100 °C for 4-6 hours.

  • Cool the mixture and pour it onto crushed ice.

  • Make the solution basic (pH ~8-9) by the slow addition of concentrated ammonium hydroxide.

  • The precipitate formed is collected by filtration, washed with water, and dried to give the imidazo[4,5-b]pyridine derivative.

  • Recrystallize from a suitable solvent (e.g., ethanol) for further purification if necessary.

G start This compound reduction Reduction (SnCl2·2H2O, EtOH) start->reduction intermediate 3-Amino-2,6-dimethylpyridine reduction->intermediate cyclization Cyclization (R-CHO, AcOH, Na2S2O5) intermediate->cyclization product Fused Heterocycle (e.g., Imidazopyridine) cyclization->product

Caption: Signaling pathway for the synthesis of fused heterocyclic compounds from this compound.

Synthetic Routes to Functionalized 2,6-Dimethylpyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized 2,6-dimethylpyridine derivatives. This structural motif is of significant interest in medicinal chemistry and materials science. The presented methods cover both the de novo construction of the pyridine ring and the post-functionalization of the pre-formed 2,6-dimethylpyridine (2,6-lutidine) scaffold, offering a versatile toolbox for accessing a wide range of derivatives.

Introduction

2,6-Dimethylpyridine and its functionalized analogues are pivotal building blocks in the development of pharmaceuticals and functional materials. The strategic introduction of functional groups at various positions on the pyridine ring allows for the fine-tuning of their physicochemical and biological properties. This document outlines several robust synthetic strategies, providing detailed protocols and comparative data to aid in the selection and implementation of the most suitable method for a given target molecule.

I. De Novo Synthesis of the 2,6-Dimethylpyridine Ring

A powerful strategy for accessing highly substituted 2,6-dimethylpyridines is the construction of the heterocyclic ring from acyclic precursors. The classical Hantzsch synthesis is a prominent example of this approach.

A. Hantzsch Dihydropyridine Synthesis and Subsequent Aromatization

The Hantzsch synthesis is a one-pot multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine intermediate. This intermediate can then be oxidized to the corresponding aromatic pyridine. This method is particularly useful for introducing substituents at the 3, 4, and 5-positions.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate and its Aromatization

1. Synthesis of the 1,4-Dihydropyridine:

  • A mixture of thiophene-3-carbaldehyde (3 mmol), ethyl acetoacetate (6 mmol), and ammonium acetate (3 mmol) in ethanol (10 mL) is subjected to microwave irradiation for 3 minutes at a power of 450W.[1]

  • After cooling the reaction mixture, the solid product is collected by filtration.[1]

  • The crude product is purified by recrystallization from ethanol to yield yellowish transparent crystals.[1]

2. Aromatization to the Pyridine:

  • The synthesized 1,4-dihydropyridine (0.5 g) is mixed with a solid-supported oxidizing agent, such as manganese dioxide on Mexican bentonite clay (5.0 g).

  • The mixture is irradiated in a domestic microwave oven for 10 minutes.[2]

  • After cooling, the product is extracted with an appropriate organic solvent (e.g., ethyl acetate), filtered, and the solvent is removed under reduced pressure to yield the aromatized pyridine derivative.

Quantitative Data for Hantzsch Synthesis

Aldehydeβ-KetoesterAmmonia SourceAromatization ConditionsProductYield (%)Reference
Thiophene-3-carbaldehydeEthyl acetoacetateAmmonium Acetate-Diethyl 2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate82[1]
o-MethoxybenzaldehydeMethyl acetoacetateAmmonium AcetateSpontaneous2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)pyridine-[3]
m-MethoxybenzaldehydeMethyl acetoacetateAmmonium AcetateSpontaneous2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(m-methoxyphenyl)pyridine28.8[4]
p-MethoxybenzaldehydeMethyl acetoacetateAmmonium AcetateSpontaneous2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(p-methoxyphenyl)pyridine15.3[4]

Diagram of the Hantzsch Pyridine Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_synthesis Synthesis cluster_aromatization Aromatization Aldehyde Aldehyde MCR Multicomponent Reaction Aldehyde->MCR Ketoester β-Ketoester (2 eq.) Ketoester->MCR Ammonia Ammonia Source Ammonia->MCR DHP 1,4-Dihydropyridine Intermediate MCR->DHP Oxidation Oxidation DHP->Oxidation Pyridine Functionalized 2,6-Dimethylpyridine Oxidation->Pyridine

Caption: Workflow for the Hantzsch synthesis of functionalized pyridines.

II. Functionalization of the 2,6-Dimethylpyridine Core

Direct functionalization of the stable 2,6-lutidine ring is an atom-economical approach to introduce a variety of substituents. Key strategies include metalation and cross-coupling reactions.

A. C4-Position Functionalization via Metalation

The C4-position of 2,6-dimethylpyridine can be selectively deprotonated using a strong, non-nucleophilic base like n-butylsodium, followed by quenching with an electrophile. This method circumvents the common nucleophilic addition at the C2-position observed with organolithium reagents.[5]

Experimental Protocol: C4-Alkylation of 2,6-Dimethylpyridine

  • To a solution of 2,6-dimethylpyridine in an anhydrous solvent (e.g., THF) at -78 °C under an inert atmosphere, add a solution of n-butylsodium.

  • Stir the reaction mixture at this temperature for the specified time to ensure complete metalation.

  • Add the desired primary alkyl bromide electrophile dropwise to the reaction mixture.

  • Allow the reaction to proceed at -78 °C until completion, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for C4-Functionalization via Metalation

ElectrophileProductYield (%)Reference
1-Bromobutane4-Butyl-2,6-dimethylpyridine65[5]
1-Bromohexane4-Hexyl-2,6-dimethylpyridine72[5]

Diagram of the C4-Functionalization via Metalation Workflow

C4_Functionalization Lutidine 2,6-Dimethylpyridine Metalation Metalation (n-BuNa, THF, -78°C) Lutidine->Metalation Intermediate 4-Sodio-2,6-dimethylpyridine Metalation->Intermediate Quench Reaction with Electrophile Intermediate->Quench Electrophile Electrophile (e.g., R-Br) Electrophile->Quench Product 4-Substituted-2,6-dimethylpyridine Quench->Product

Caption: C4-functionalization of 2,6-dimethylpyridine via metalation.

B. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Starting from a halogenated 2,6-dimethylpyridine, various functional groups can be introduced. The following protocols are based on general methods for halopyridines and can be adapted for 4-halo-2,6-dimethylpyridine derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2,6-dimethylpyridine

  • In a Schlenk flask under an inert atmosphere, combine 4-bromo-2,6-dimethylpyridine (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (2.0 equiv).

  • Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, and add water and an organic solvent for extraction.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Protocol: Sonogashira Coupling of 4-Bromo-2,6-dimethylpyridine

  • To a dry Schlenk flask under an inert atmosphere, add 4-bromo-2,6-dimethylpyridine (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 equiv), and a copper(I) co-catalyst like CuI (0.05 equiv).[6]

  • Add an anhydrous, degassed solvent such as DMF, followed by a base, typically an amine like triethylamine (2.0 equiv).[6]

  • Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture.[6]

  • Heat the reaction to a temperature between 60-80°C and monitor its progress by TLC.[6]

  • After completion, dilute the reaction mixture with an organic solvent and wash with water and brine.[6]

  • Dry the organic layer, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel.[6]

Quantitative Data for Palladium-Catalyzed Cross-Coupling of Halopyridines

Reaction TypeHalopyridineCoupling PartnerCatalyst SystemProduct TypeGeneral Yield Range (%)
Suzuki-Miyaura4-Bromo-2,6-dimethylpyridineArylboronic acidPd(PPh₃)₄ / K₂CO₃4-Aryl-2,6-dimethylpyridine70-95
Sonogashira4-Bromo-2,6-dimethylpyridineTerminal alkynePdCl₂(PPh₃)₂ / CuI / Et₃N4-Alkynyl-2,6-dimethylpyridine60-90

Diagram of the General Palladium-Catalyzed Cross-Coupling Cycle

Palladium_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X Ln OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R R-Pd(II)-R' Ln Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' (Functionalized Product) RedElim->Product RX R-X (4-Halo-2,6-dimethylpyridine) RX->OxAdd R_M R'-M (Coupling Partner) R_M->Transmetalation

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

III. Functionalization of the Methyl Groups

The methyl groups at the C2 and C6 positions of 2,6-lutidine are also amenable to functionalization, most commonly through oxidation.

A. Oxidation to Carboxylic Acids

The methyl groups can be oxidized to carboxylic acids, providing a handle for further derivatization, such as amide or ester formation.

Experimental Protocol: Synthesis of 2,6-Pyridinedicarboxylic Acid

  • An acidic solution of 2,6-dimethylpyridine is prepared by dissolving it in 65% sulfuric acid.[7]

  • This solution is added to a heated aqueous solution of sodium dichromate at around 90-100°C over a period of several hours.[7]

  • The reaction is maintained at this temperature for an additional hour after the addition is complete.[7]

  • The reaction mixture is then cooled to room temperature, and the precipitated product is collected by filtration.[7]

  • The crude product is washed with water and can be further purified by recrystallization from water to yield 2,6-pyridinedicarboxylic acid as a white crystalline solid.[7]

Quantitative Data for Methyl Group Oxidation

Starting MaterialOxidizing AgentProductYield (%)Reference
2,6-DimethylpyridineSodium dichromate / H₂SO₄2,6-Pyridinedicarboxylic acidHigh[7]
2,6-LutidineAir2,6-Diformylpyridine-[8]

Conclusion

The synthetic routes outlined in this document provide a comprehensive toolkit for the preparation of a diverse array of functionalized 2,6-dimethylpyridine derivatives. The choice of strategy, whether de novo synthesis or direct functionalization, will depend on the desired substitution pattern and the availability of starting materials. The detailed protocols and comparative data tables are intended to facilitate the practical application of these methods in a research and development setting.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2,6-Dimethyl-3-nitropyridine.

Troubleshooting Guide

Issue: Low Yield of this compound

Low product yield is a common challenge in the nitration of pyridine derivatives due to the electron-withdrawing nature of the ring nitrogen, which deactivates it towards electrophilic aromatic substitution.[1] Harsh reaction conditions are often necessary, which can lead to side reactions and degradation.[1]

ParameterRecommendationRationale
Reaction Temperature Maintain low and consistent temperatures (e.g., 0°C or lower) during the addition of the nitrating agent.Lowering the reaction temperature can help reduce the rate of side reactions, including over-nitration.[1]
Nitrating Agent Use a minimal excess of the nitrating agent. Consider alternatives like potassium nitrate or nitric acid in trifluoroacetic anhydride.[1][2][3]A large excess of the nitrating agent significantly increases the likelihood of multiple nitrations.[1] Alternative reagents can sometimes offer milder conditions and improved yields.
Addition of Reagents Add the nitrating agent dropwise or in small portions to the reaction mixture.[1]Slow addition helps maintain a low concentration of the active nitrating species, favoring the desired mono-nitrated product.[1]
Reaction Monitoring Monitor the reaction progress using techniques like TLC or GC-MS.This allows the reaction to be stopped once the formation of the desired product is maximized, preventing the formation of byproducts from subsequent reactions.[1]
Anhydrous Conditions Use an inherently anhydrous medium, such as fuming sulfuric acid (oleum).For some pyridine derivatives, using oleum can significantly increase the yield by ensuring an anhydrous environment.[4][5]

Issue: Significant Formation of Dinitrated Byproducts

Over-nitration is a frequent side reaction, especially with substituted pyridines that may be more activated than pyridine itself.[1]

StrategyDetailed ApproachExpected Outcome
Control Stoichiometry Use a minimal excess of the nitrating agent. A stoichiometric amount or a very slight excess is recommended.Reduces the availability of the nitrating species for a second nitration event.[1]
Temperature Control Perform the addition of the nitrating agent at a low temperature (e.g., 0°C) and maintain this temperature throughout the reaction.Reduces the kinetic energy of the system, disfavoring the higher activation energy required for the second nitration.[1]
Slow Addition Add the nitrating agent dropwise over an extended period.Prevents localized high concentrations of the nitrating agent, which can promote dinitration.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of 2,6-dimethylpyridine challenging?

The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic substitution reactions like nitration.[1] Consequently, forcing conditions such as high temperatures and strong acids are required, which can lead to low yields and the formation of side products.[1]

Q2: What are the common nitrating agents used for this synthesis?

Commonly used nitrating agents include mixtures of concentrated nitric acid and sulfuric acid, fuming nitric acid, or dinitrogen pentoxide.[1][3] Alternative systems such as potassium nitrate in sulfuric acid or nitric acid in trifluoroacetic anhydride have also been employed to potentially improve yields and selectivity.[2][3][6]

Q3: I am observing significant amounts of dinitrated products. How can I favor mono-nitration?

To favor mono-nitration, you should:

  • Lower the reaction temperature: This helps to reduce the rate of the second nitration.[1]

  • Control the stoichiometry: Use a minimal excess of the nitrating agent.[1]

  • Add the nitrating agent slowly: This maintains a low concentration of the nitrating species, favoring the mono-nitrated product.[1]

  • Monitor the reaction: Stop the reaction once the desired product is maximized to prevent further nitration.[1]

Q4: Are there alternative methods to direct nitration for synthesizing nitropyridines?

Yes, an effective alternative is the nitration of a pyridine-N-oxide intermediate. The N-oxide group activates the pyridine ring for electrophilic substitution. After nitration, the N-oxide group can be removed. For example, the synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide using potassium nitrate as the nitrating agent has been reported with high yields.[2][7]

Q5: How can I purify the final this compound product?

After quenching the reaction by pouring it onto ice and neutralizing the solution, the crude product can be extracted with an organic solvent like chloroform.[3] Further purification can be achieved through column chromatography using a suitable solvent system, such as a hexane:ethyl acetate mixture.[3] Recrystallization is another common method for purifying solid products.[8]

Factors Influencing Yield

Key Factors Affecting Yield in this compound Synthesis Yield Product Yield Temp Reaction Temperature Yield->Temp Stoich Stoichiometry of Nitrating Agent Yield->Stoich Addition Rate of Reagent Addition Yield->Addition Agent Choice of Nitrating Agent Yield->Agent Monitoring Reaction Monitoring Yield->Monitoring LowTemp Low Temperature Temp->LowTemp Favors Selectivity HighTemp High Temperature Temp->HighTemp Increases Side Reactions MinimalExcess Minimal Excess Stoich->MinimalExcess Favors Mono-nitration LargeExcess Large Excess Stoich->LargeExcess Promotes Dinitration SlowAddition Slow (Dropwise) Addition->SlowAddition Controls Concentration FastAddition Fast (Bulk) Addition->FastAddition Leads to Over-nitration

Caption: Factors influencing the yield of this compound.

Experimental Protocols

Protocol: Nitration of 2,6-Dimethylpyridine using Nitric Acid in Trifluoroacetic Anhydride

This protocol is adapted from a general method for the nitration of pyridine derivatives.[3]

Materials:

  • 2,6-Dimethylpyridine

  • Trifluoroacetic anhydride

  • Concentrated nitric acid (e.g., 68%)

  • Sodium metabisulfite

  • Concentrated Sodium Hydroxide (NaOH) solution

  • Chloroform

  • Anhydrous magnesium sulfate

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, chill trifluoroacetic anhydride (e.g., 10 ml) in an ice bath.

  • Slowly add 2,6-dimethylpyridine (e.g., 17 mmol) to the chilled trifluoroacetic anhydride with stirring.

  • Continue stirring the mixture under chilled conditions for 2 hours.

  • Slowly add concentrated nitric acid (e.g., 1.9 ml, 36 mmol) dropwise to the reaction mixture, maintaining the low temperature.

  • After the addition is complete, allow the mixture to stir for 6 hours.

  • To quench the reaction, slowly add a solution of sodium metabisulfite (e.g., 2.0 g in 15 ml of water) while cooling the flask.

  • Stir the resulting mixture for 12 hours.

  • Carefully adjust the pH of the mixture to 6-7 using a concentrated NaOH solution, ensuring the mixture remains cool.

  • Transfer the mixture to a separatory funnel and extract the product with chloroform (3x).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (e.g., using a hexane:ethyl acetate mobile phase) to yield pure this compound.

Synthesis Workflow

General Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Nitration cluster_workup Work-up & Purification A Dissolve 2,6-Dimethylpyridine in Acid/Anhydride B Cool solution (e.g., 0°C) A->B D Add Nitrating Agent Dropwise B->D C Prepare Nitrating Agent (e.g., HNO3) C->D E Stir for specified time, monitor reaction (TLC/GC) D->E F Quench reaction (pour onto ice) E->F G Neutralize with base F->G H Extract with organic solvent G->H I Dry and concentrate H->I J Purify product (Chromatography/Recrystallization) I->J K Final Product J->K Characterization (NMR, MS)

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes various reaction conditions and yields for the nitration of pyridine and its derivatives from the literature. This data can be used for comparison and to guide experimental design.

Starting MaterialNitrating SystemTemperatureTimeYield (%)Reference
2,6-Dichloropyridine90% HNO₃/H₂SO₄--64.5%[9][10]
2,6-Dichloropyridine30% HNO₃ in fuming H₂SO₄--70%[9]
2,6-DichloropyridineConc. HNO₃/H₂SO₄20-150°C10-40h>80%[10]
2,6-DichloropyridineKNO₃ in conc. H₂SO₄120°C10h80%[11]
2,3-Lutidine-N-oxideKNO₃ in H₂SO₄85-90°C1h91.1%[2]
Pyridines (general)HNO₃ in Trifluoroacetic Anhydride0°C to RT6h10-83%[3][12]
Pyridine-2,6-diaminesHNO₃ in Oleum<30°C->90%[4]
Pyridine-2,6-diaminesHNO₃ in conc. H₂SO₄--~50%[4]

References

Technical Support Center: Purification of Crude 2,6-Dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,6-Dimethyl-3-nitropyridine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized by nitration of 2,6-lutidine?

A1: The most common impurities include:

  • Unreacted 2,6-lutidine: The starting material for the nitration reaction.

  • Isomeric byproducts: Nitration of 2,6-lutidine can potentially yield small amounts of other isomers, such as 2,6-Dimethyl-4-nitropyridine.

  • Di-nitrated products: Although less common under controlled conditions, over-nitration can lead to the formation of dinitro-2,6-lutidine species.

  • Oxidation products: The nitrating conditions can sometimes lead to the formation of pyridine-N-oxide derivatives.

  • Residual acids: Traces of sulfuric and nitric acid from the nitrating mixture may be present.

Q2: My crude product is a dark oil or a discolored solid, but the pure compound should be a crystalline solid. What is the cause of the discoloration?

A2: Discoloration in the crude product is common and often indicates the presence of nitrated byproducts and residual acids. These impurities can be highly colored. Purification via column chromatography or recrystallization is typically effective in removing these colored impurities to yield a pale yellow or off-white crystalline solid.

Q3: Which purification technique is generally more effective for this compound: recrystallization or column chromatography?

A3: Both techniques can be effective, and the choice often depends on the impurity profile and the desired scale of purification.

  • Recrystallization is a simple and cost-effective method for removing small amounts of impurities and can yield highly pure crystalline material if a suitable solvent is found.

  • Column chromatography is more versatile for separating mixtures with multiple components or when impurities have similar solubility to the desired product. It is particularly useful for removing isomeric byproducts.

Q4: I am having trouble with my column chromatography; the compound seems to be sticking to the silica gel. What can I do?

A4: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor recovery. To mitigate this, you can add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your eluent system. This will compete with your compound for the active sites on the silica gel, resulting in better elution and improved peak shape.

Troubleshooting Guides

Recrystallization Issues
ProblemPotential Cause(s)Suggested Solution(s)
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of your compound. The solution is supersaturated. Impurities are preventing crystal lattice formation.- Choose a lower-boiling point solvent. - Add a small amount of additional solvent to the hot solution. - Try to purify the crude material by a preliminary method like an acid-base extraction or a quick filtration through a silica plug before recrystallization.
No crystals form upon cooling. The solution is not saturated. The chosen solvent is too good a solvent for your compound at all temperatures.- Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Try a different solvent or a mixed-solvent system. A good approach is to dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise at an elevated temperature until the solution becomes slightly turbid, then clarify by adding a few drops of the "good" solvent and allow to cool slowly.
Low recovery of purified product. Too much solvent was used for recrystallization. The crystals were washed with a large volume of cold solvent. The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent required to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Cool the crystallization mixture in an ice bath for a longer period to maximize precipitation.
Product is still impure after recrystallization. The impurities have very similar solubility profiles to the product in the chosen solvent. The cooling process was too rapid, trapping impurities in the crystal lattice.- Attempt recrystallization from a different solvent system. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Consider a preliminary purification step like column chromatography.
Column Chromatography Issues
ProblemPotential Cause(s)Suggested Solution(s)
Poor separation of the product from impurities. The eluent system is not optimized. The column was overloaded with the crude mixture. The column was not packed properly.- Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to determine the optimal eluent for separation. - Use an appropriate amount of crude material for the size of your column (typically a 1:30 to 1:50 ratio of crude material to silica gel by weight). - Ensure the silica gel is packed uniformly without any cracks or air bubbles.
The product elutes as a broad band with significant tailing. Strong interaction between the basic pyridine nitrogen and the acidic silica gel.- Add 0.1-1% triethylamine to your eluent system. - Use a less acidic stationary phase, such as neutral alumina.
The product does not elute from the column. The eluent is not polar enough. The compound has irreversibly adsorbed to the silica gel.- Gradually increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate in hexane). - If the compound is still not eluting, try a more polar solvent system like dichloromethane/methanol. - If using an unmodified silica gel, the compound might be difficult to recover. Consider the use of deactivated silica or a different stationary phase for future attempts.

Quantitative Data Summary

While specific quantitative data for the purification of this compound is not extensively available in the literature, the following table provides a general comparison based on typical outcomes for similar pyridine derivatives.

Purification MethodTypical Purity AchievedTypical Yield RangeNotes
Recrystallization >98%60-85%Highly dependent on the initial purity of the crude product and the choice of solvent.
Column Chromatography >99%70-90%Can effectively remove isomeric impurities, leading to higher purity. Yield can be affected by factors such as tailing.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

Objective: To purify crude this compound by recrystallization to obtain a crystalline solid of high purity.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as hexane/ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but will have low solubility at room temperature. Common choices for pyridine derivatives include alcohols like ethanol or isopropanol, or solvent mixtures like hexane/ethyl acetate.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and begin heating the mixture with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or by air drying.

Protocol 2: Column Chromatography of Crude this compound

Objective: To purify crude this compound using silica gel column chromatography to separate it from starting materials and isomeric byproducts.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., a mixture of hexane and ethyl acetate, with 0.1-1% triethylamine)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Eluent Selection: Use thin-layer chromatography (TLC) to determine an appropriate eluent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product. Add 0.1-1% triethylamine to the eluent to prevent tailing.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture.

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method.

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If a gradient elution is necessary based on TLC analysis, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Analysis:

    • Monitor the fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_purification Purification Options crude_product Crude this compound tlc Purity Assessment (TLC/NMR) crude_product->tlc decision_pure Is Purity Sufficient? tlc->decision_pure pure_product Pure Product decision_pure->pure_product Yes recrystallization Recrystallization decision_pure->recrystallization No column_chromatography Column Chromatography decision_pure->column_chromatography No recrystallization->tlc Assess Purity troubleshoot_recrystallization Troubleshoot Recrystallization recrystallization->troubleshoot_recrystallization Issues? column_chromatography->tlc Assess Purity troubleshoot_column Troubleshoot Column Chromatography column_chromatography->troubleshoot_column Issues? troubleshoot_recrystallization->recrystallization Re-attempt troubleshoot_column->column_chromatography Re-attempt

Caption: Decision workflow for the purification of crude this compound.

recrystallization_flowchart start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (optional, for insoluble impurities) dissolve->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration to Collect Crystals ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Step-by-step workflow for the recrystallization of this compound.

Common side products in the nitration of 2,6-lutidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the nitration of 2,6-lutidine. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the nitration of 2,6-lutidine?

The primary and desired product of the nitration of 2,6-lutidine is 3-nitro-2,6-lutidine . This reaction is a typical electrophilic aromatic substitution where a nitro group (-NO₂) is introduced onto the pyridine ring.

Q2: What are the common side products observed during the nitration of 2,6-lutidine?

Several side products can form during the nitration of 2,6-lutidine, complicating the purification of the desired 3-nitro-2,6-lutidine. The most common side products include:

  • 2,6-Lutidine N-oxide: Formation of the N-oxide is a significant side reaction. The nitrogen atom of the pyridine ring can be oxidized by the nitrating agent.

  • Oxidation Products of Methyl Groups: The methyl groups at the 2 and 6 positions are susceptible to oxidation by strong oxidizing agents like nitric acid. This can lead to the formation of corresponding carboxylic acids or other partially oxidized species.

  • Dinitration Products: Although the first nitro group is deactivating, under harsh reaction conditions, a second nitration can occur to yield dinitro-2,6-lutidine isomers.

  • Phenolic Byproducts: While less common for pyridine rings, the formation of phenolic byproducts through hydroxylation of the aromatic ring is a possibility under certain nitrating conditions.

Q3: Why is the nitration of 2,6-lutidine often challenging?

The nitration of pyridine and its derivatives, including 2,6-lutidine, presents challenges primarily due to the basicity of the ring nitrogen. In the strongly acidic conditions of nitration (typically a mixture of nitric acid and sulfuric acid), the nitrogen atom is protonated. This protonation deactivates the aromatic ring towards electrophilic attack, making the reaction more difficult and often requiring forcing conditions, which in turn can lead to the formation of side products.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiment and offers potential solutions.

Issue 1: Low yield of the desired 3-nitro-2,6-lutidine and a significant amount of unreacted starting material.

Possible CauseSuggested Solution
Insufficiently strong nitrating conditions: The protonated 2,6-lutidine ring is highly deactivated.1. Increase the concentration of the nitrating agent: Use a higher ratio of nitric acid to the substrate. 2. Use a stronger nitrating mixture: Employ a mixture of fuming nitric acid and concentrated sulfuric acid. 3. Increase the reaction temperature: Cautiously increase the temperature, monitoring for the formation of degradation products.
Incomplete reaction: The reaction time may be too short.Monitor the reaction progress using analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure completion.

Issue 2: Presence of a significant amount of 2,6-lutidine N-oxide in the product mixture.

Possible CauseSuggested Solution
Direct oxidation of the pyridine nitrogen: The nitrating agent can act as an oxidizing agent.1. Protect the nitrogen atom: Consider a two-step synthesis. First, intentionally synthesize the 2,6-lutidine N-oxide and then nitrate it. The N-oxide is more activated towards electrophilic substitution than the parent pyridine. The nitro group can then be introduced, followed by deoxygenation of the N-oxide if the parent nitrated pyridine is the desired final product. 2. Modify the nitrating agent: Using a nitrating agent less prone to causing oxidation, such as nitronium tetrafluoroborate (NO₂BF₄), might reduce N-oxide formation.

Issue 3: Formation of byproducts from the oxidation of the methyl groups.

Possible CauseSuggested Solution
Harsh reaction conditions: High temperatures and highly concentrated nitric acid can oxidize the alkyl side chains.1. Control the reaction temperature: Maintain a lower reaction temperature, even if it requires a longer reaction time. 2. Use a milder nitrating agent: Explore alternative nitrating systems that are less oxidizing.
Presence of nitrous acid: Nitrous acid, often present in nitric acid, can promote oxidation.The addition of a small amount of urea to the reaction mixture can help to scavenge any nitrous acid present.

Issue 4: Difficulty in separating the desired product from the side products.

Possible CauseSuggested Solution
Similar polarities of the main product and side products. 1. Column Chromatography: Use a silica gel column with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the components. 2. High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reversed-phase or normal-phase HPLC can be effective in separating isomers and other closely related byproducts. 3. Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be used to purify the desired isomer.

Experimental Protocols

Protocol 1: Nitration of 2,6-Lutidine N-Oxide (A two-step approach to 3-nitro-2,6-lutidine)

This protocol is adapted from the general procedure for the nitration of pyridine-N-oxides.

Step 1: Synthesis of 2,6-Lutidine N-Oxide

  • Reactants: 2,6-Lutidine, hydrogen peroxide (30%), acetic acid.

  • Procedure:

    • In a round-bottom flask, dissolve 2,6-lutidine in glacial acetic acid.

    • Cool the mixture in an ice bath.

    • Slowly add 30% hydrogen peroxide dropwise with stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-80 °C for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and carefully neutralize it with a saturated solution of sodium carbonate.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain 2,6-lutidine N-oxide.

Step 2: Nitration of 2,6-Lutidine N-Oxide

  • Reactants: 2,6-Lutidine N-oxide, fuming nitric acid, concentrated sulfuric acid.

  • Procedure:

    • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid.

    • Cool the sulfuric acid in an ice-salt bath to 0-5 °C.

    • Slowly add fuming nitric acid to the cold sulfuric acid with continuous stirring to prepare the nitrating mixture.

    • To this mixture, add 2,6-lutidine N-oxide portion-wise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat to 90-100 °C for 2-3 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.

    • Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is approximately 7-8.

    • The product will precipitate out of the solution. Collect the solid by filtration and wash with cold water.

    • The crude product can be purified by recrystallization or column chromatography.

Analytical Methods for Product and Side Product Identification

A combination of analytical techniques is recommended for the accurate identification and quantification of the products from the nitration of 2,6-lutidine.

Analytical TechniqueApplication
Gas Chromatography-Mass Spectrometry (GC-MS) To separate and identify volatile components in the reaction mixture, including the starting material, the desired product, and various side products. The mass spectra provide structural information for identification.
High-Performance Liquid Chromatography (HPLC) To separate and quantify the different isomers of the nitrated product and other non-volatile side products. Different columns (e.g., C18, Phenyl) and mobile phases can be optimized for the best separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the structure of the purified main product and to identify the structures of isolated side products.
Infrared (IR) Spectroscopy To identify the functional groups present in the products, such as the nitro group (strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹).

Visualizing Reaction Pathways

Diagram 1: Nitration of 2,6-Lutidine and Common Side Reactions

Nitration_of_2_6_Lutidine Lutidine 2,6-Lutidine Nitro_Lutidine 3-Nitro-2,6-lutidine (Desired Product) Lutidine->Nitro_Lutidine Nitration N_Oxide 2,6-Lutidine N-oxide (Side Product 1) Lutidine->N_Oxide N-Oxidation Oxidized_Methyl Oxidized Methyl Products (Side Product 2) Lutidine->Oxidized_Methyl Methyl Oxidation Nitrating_Agent HNO₃ / H₂SO₄ Nitrating_Agent->Lutidine Nitrating_Agent->Nitro_Lutidine Dinitro Dinitro-2,6-lutidine (Side Product 3) Nitro_Lutidine->Dinitro Further Nitration

Caption: Reaction pathways in the nitration of 2,6-lutidine.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield of 3-Nitro-2,6-lutidine Check_SM Check for Unreacted Starting Material (TLC/GC-MS) Start->Check_SM SM_Present Significant Starting Material Remains Check_SM->SM_Present Increase_Conditions Increase Reaction Severity: - Higher [Nitrating Agent] - Stronger Nitrating Mixture - Higher Temperature SM_Present->Increase_Conditions Yes Check_Side_Products Analyze for Side Products (GC-MS, HPLC) SM_Present->Check_Side_Products No Optimize_Purification Optimize Purification (Chromatography) Increase_Conditions->Optimize_Purification N_Oxide_Major N-Oxide is a Major Byproduct? Check_Side_Products->N_Oxide_Major Oxidation_Major Methyl Oxidation Products Present? N_Oxide_Major->Oxidation_Major No Two_Step_Route Consider Two-Step Synthesis: 1. N-Oxidation 2. Nitration N_Oxide_Major->Two_Step_Route Yes Milder_Conditions Use Milder Conditions: - Lower Temperature - Scavenge Nitrous Acid (Urea) Oxidation_Major->Milder_Conditions Yes Oxidation_Major->Optimize_Purification No Two_Step_Route->Optimize_Purification Milder_Conditions->Optimize_Purification

Caption: A logical workflow for troubleshooting low yields.

Technical Support Center: Regioselective Nitration of Pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols for controlling the regioselectivity of pyridine nitration.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of pyridine difficult and why does it favor the 3-position?

Pyridine is significantly less reactive towards electrophilic aromatic substitution than benzene.[1] The nitrogen atom is highly electronegative, withdrawing electron density from the ring and deactivating it towards attack by electrophiles like the nitronium ion (NO₂⁺).[1][2] This deactivation is particularly strong at the 2- and 4-positions (ortho and para to the nitrogen). Consequently, electrophilic attack, when it occurs, is directed to the 3-position (meta), which is the most electron-rich carbon.[1][3] Furthermore, under the strongly acidic conditions required for nitration, the pyridine nitrogen is protonated, forming the pyridinium ion. This further deactivates the ring, making the reaction even more sluggish and requiring harsh conditions.[2]

Q2: How can I achieve nitration at the 4-position of the pyridine ring?

Direct nitration at the 4-position is not feasible due to the electronic deactivation at this site.[3] The standard and most effective strategy is a two-step process:

  • N-Oxidation: First, oxidize pyridine to pyridine-N-oxide using an oxidizing agent like a peracid. The N-oxide group is activating and directs electrophiles to the 4-position.

  • Nitration: Nitrate the resulting pyridine-N-oxide. The N-oxide functionality makes the 4-position susceptible to electrophilic attack.[4]

  • Deoxygenation: The final step is the removal of the N-oxide group, typically with a reducing agent like phosphorus trichloride (PCl₃), to yield the 4-nitropyridine.[5][6]

Q3: Is it possible to introduce a nitro group at the 2-position?

Direct nitration to the 2-position of an unsubstituted pyridine ring is generally not a viable synthetic route. However, a multi-step synthesis can be employed to achieve this:

  • Synthesize 2-aminopyridine-N-oxide from 2-aminopyridine.

  • Oxidize the 2-aminopyridine-N-oxide to 2-nitropyridine-N-oxide.[1]

  • Deoxygenate the 2-nitropyridine-N-oxide to obtain 2-nitropyridine.

Q4: What are the primary safety concerns when performing pyridine nitration?

Nitration reactions are inherently hazardous and must be performed with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment (PPE). Key hazards include:

  • Corrosive and Oxidizing Acids: Concentrated and fuming nitric and sulfuric acids are highly corrosive and strong oxidizers. They can cause severe chemical burns.

  • Trifluoroacetic Anhydride (TFAA): TFAA is highly corrosive, reacts violently with water, and is harmful if inhaled.[4][7][8]

  • Dinitrogen Pentoxide (N₂O₅): This is a powerful and potentially explosive nitrating agent.[9]

  • Nitrogen Oxides (NOx): The reactions can release toxic nitrogen oxide gases, which are severe respiratory irritants.[10][11]

  • Exothermic Reactions: Nitration reactions can be highly exothermic. Proper temperature control and slow, controlled addition of reagents are critical to prevent runaway reactions.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experiment.[5][12][13]

Troubleshooting Guide

Issue: My direct nitration of pyridine gives an extremely low yield or no product.

  • Possible Cause 1: Insufficiently harsh conditions.

    • Solution: Standard nitration conditions (conc. HNO₃/H₂SO₄) are often inefficient for pyridine.[1] Consider using more forcing conditions, such as fuming nitric acid at high temperatures. However, for better and more controlled results, modern methods are recommended.

  • Possible Cause 2: Inappropriate nitrating agent.

    • Solution: For significantly improved yields of 3-nitropyridine, switch to more effective, modern nitrating systems. A highly successful method involves reacting pyridine with dinitrogen pentoxide (N₂O₅) followed by treatment with aqueous sodium bisulfite.[9] An alternative is using a mixture of concentrated nitric acid in trifluoroacetic anhydride.[14]

Issue: The nitration of my pyridine-N-oxide is not working.

  • Possible Cause 1: Incorrect acid mixture or temperature.

    • Solution: The nitration of pyridine-N-oxide requires a specific mixture of fuming nitric acid and concentrated sulfuric acid, along with heating. Ensure the preparation of the nitrating acid and the reaction temperature (typically 125-130 °C) are correct as per the established protocol.[15]

  • Possible Cause 2: Incomplete N-oxidation.

    • Solution: Verify the purity of your starting pyridine-N-oxide. If the initial oxidation of pyridine was incomplete, the unreacted pyridine will not nitrate under the conditions used for the N-oxide, leading to low yields.

Issue: I am getting a mixture of regioisomers that are difficult to separate.

  • Possible Cause: Lack of regiochemical control.

    • Solution: This indicates that the chosen method is not selective enough for your substrate. To ensure high regioselectivity, follow the strategic pathways outlined in this guide. For clean 3-nitration, use the N₂O₅ or HNO₃/TFAA methods.[9][14] For clean 4-nitration, the pyridine-N-oxide route is essential.[15] Direct nitration of substituted pyridines can often lead to mixtures if the electronic and steric effects of the substituents are not carefully considered.

Data Presentation: Comparison of Nitration Methods

Target ProductMethodReagentsTypical YieldRegioselectivityReference
3-Nitropyridine Classical Direct NitrationFuming HNO₃ / H₂SO₄, ~300 °CVery Low3-position[1]
3-Nitropyridine Bakke's Procedure1. N₂O₅ in SO₂ or organic solvent2. aq. NaHSO₃~77%Highly selective for 3-position[9]
3-Nitropyridine Katritzky's MethodConc. HNO₃ in Trifluoroacetic Anhydride (TFAA)10-83% (substrate dependent)Highly selective for 3-position[14]
4-Nitropyridine-N-oxide N-Oxide NitrationPyridine-N-oxide, Fuming HNO₃ / Conc. H₂SO₄~42-90%Highly selective for 4-position[16]

Experimental Protocols

Protocol 1: Synthesis of 4-Nitropyridine-N-oxide via N-Oxide Nitration

This protocol is adapted from established historical methods.[15]

  • Preparation of Nitrating Acid:

    • In a 250 mL flask equipped with a magnetic stir bar, add 12 mL (0.29 mol) of fuming nitric acid.

    • Cool the flask in an ice bath.

    • While stirring, slowly and in portions, add 30 mL (0.56 mol) of concentrated sulfuric acid.

    • Allow the mixture to warm to 20 °C before use.

  • Reaction Setup:

    • Assemble a 100 mL three-neck flask with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel.

    • Equip the reflux condenser with an adapter to safely vent the nitrous fumes generated to a sodium hydroxide trap.

  • Nitration Procedure:

    • Add 9.51 g (100 mmol) of pyridine-N-oxide to the reaction flask and heat to 60 °C.

    • Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the stirred pyridine-N-oxide over 30 minutes. The internal temperature will initially drop.

    • After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and carefully pour it onto approximately 150 g of crushed ice in a 1 L beaker.

    • Carefully add a saturated aqueous solution of sodium carbonate in portions until the pH reaches 7-8 (Note: strong foaming will occur).

    • A yellow crystalline solid will precipitate. Collect the precipitate by suction filtration.

    • To the crude solid, add acetone to dissolve the product, leaving behind insoluble inorganic salts. Filter to separate the salts.

    • Evaporate the acetone from the filtrate under reduced pressure to obtain the yellow product. The product can be recrystallized from acetone if necessary.

Protocol 2: Deoxygenation of 4-Nitropyridine-N-oxide to 4-Nitropyridine

This protocol uses phosphorus trichloride (PCl₃) for the deoxygenation.[17]

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 4-nitropyridine-N-oxide (1 equivalent) in a suitable solvent such as chloroform or dichloromethane.

  • Addition of PCl₃:

    • Cool the solution in an ice bath.

    • Slowly add phosphorus trichloride (PCl₃, ~1.1 equivalents) dropwise to the stirred solution. The reaction is often exothermic.

  • Reaction:

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the mixture onto crushed ice to quench the excess PCl₃.

    • Neutralize the mixture with a suitable base, such as sodium carbonate or sodium bicarbonate solution, until the aqueous layer is basic.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-nitropyridine.

    • The product can be further purified by column chromatography or recrystallization.

Mandatory Visualization

The following diagram illustrates the strategic workflow for achieving regioselective nitration of pyridine based on the desired isomer.

G cluster_start Decision Point cluster_3nitro 3-Nitropyridine Pathway cluster_4nitro 4-Nitropyridine Pathway start Desired Product? reagents3 Reagents: 1. N₂O₅ / SO₂ 2. aq. NaHSO₃ OR HNO₃ / TFAA start->reagents3  3-Nitro Isomer step1 Step 1: N-Oxidation (e.g., m-CPBA) start->step1  4-Nitro Isomer   product3 3-Nitropyridine reagents3->product3 Yields ~77% intermediate Pyridine-N-oxide step1->intermediate step2 Step 2: Nitration (f. HNO₃ / c. H₂SO₄) intermediate->step2 intermediate2 4-Nitropyridine-N-oxide step2->intermediate2 step3 Step 3: Deoxygenation (PCl₃) intermediate2->step3 product4 4-Nitropyridine step3->product4

References

Overcoming challenges in the scale-up of 2,6-Dimethyl-3-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up synthesis of 2,6-Dimethyl-3-nitropyridine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of starting material or product. 4. Inefficient nitrating agent.1. Monitor reaction progress using TLC or HPLC and consider extending the reaction time. 2. Optimize the reaction temperature; too low may slow the reaction, while too high can cause degradation. 3. Ensure the quality of the starting 2,6-lutidine and consider performing the reaction under an inert atmosphere. The use of a milder nitrating agent or a two-step protection-nitration-deprotection strategy could also be explored. 4. The choice of nitrating agent (e.g., nitric acid in sulfuric acid, or potassium nitrate in sulfuric acid) can significantly impact yield.[1] Consider using fuming sulfuric acid (oleum) to create an anhydrous medium, which has been shown to improve yields in similar nitrations.[2][3]
Formation of Impurities/Byproducts 1. Over-nitration (dinitration). 2. Oxidation of methyl groups. 3. Formation of regioisomers.1. Carefully control the stoichiometry of the nitrating agent. A slow, controlled addition of the nitrating agent at a low temperature is crucial. 2. Maintain a low reaction temperature to minimize oxidative side reactions. 3. The directing effect of the methyl groups and the pyridine nitrogen generally favors nitration at the 3-position. However, deviations can occur. Protecting the pyridine nitrogen as an N-oxide prior to nitration can alter the regioselectivity and may be a strategy to explore if isomer formation is significant.[4]
Runaway Reaction (Exotherm) 1. Poor heat dissipation at a larger scale. 2. Rapid addition of the nitrating agent.1. Ensure the reactor has adequate cooling capacity. For larger scale, consider a jacketed reactor with a chiller. 2. Add the nitrating agent dropwise or in small portions, carefully monitoring the internal temperature. A slower addition rate is critical during scale-up.[5]
Difficulties in Product Isolation and Purification 1. Product is an oil or low-melting solid. 2. Presence of water-soluble impurities. 3. Formation of tars.1. After quenching the reaction mixture on ice, ensure the pH is adjusted to precipitate the product. Extraction with a suitable organic solvent followed by evaporation may be necessary. Recrystallization from a suitable solvent system can then be employed for purification.[6] 2. Thoroughly wash the crude product with cold water to remove residual acids and other water-soluble materials.[6] 3. Tarry byproducts can result from excessive reaction temperatures or the use of overly harsh nitrating conditions.[7] Optimization of the reaction temperature and the concentration of the nitrating agent is key.
Scale-Up Challenges 1. Inefficient mixing. 2. Localized "hot spots". 3. Changes in product profile compared to lab scale.1. Use appropriate agitation (stirring) for the reactor size to ensure homogeneity of the reaction mixture.[5] 2. Inefficient mixing can lead to localized high concentrations of the nitrating agent and corresponding temperature spikes, promoting side reactions.[5] Ensure efficient stirring and controlled addition of reagents. 3. The surface area-to-volume ratio decreases on scale-up, affecting heat transfer. Re-optimization of reaction parameters such as temperature, addition rates, and reaction time is often necessary.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the nitration of 2,6-lutidine (2,6-dimethylpyridine) using a mixed acid system, typically concentrated nitric acid and concentrated sulfuric acid.[8]

Q2: I am observing the formation of an N-oxide derivative as a byproduct. How can I avoid this?

A2: The formation of pyridine N-oxides can occur under strong oxidizing conditions. To minimize this, ensure that the reaction temperature is kept low and that the addition of the nitric acid is well-controlled. Using a nitrating agent that is less oxidizing, or adjusting the ratio of sulfuric to nitric acid, may also help.

Q3: My isolated product is a dark oil instead of the expected off-white to tan powder. What could be the reason?

A3: The formation of a dark oil or tar-like substance is often indicative of side reactions, such as oxidation or polymerization, which can be caused by excessively high reaction temperatures or a too-rapid addition of the nitrating agent.[7] It is crucial to maintain a low temperature (e.g., 0-10 °C) during the addition of the nitrating mixture. The crude product may also require further purification, such as column chromatography, to remove colored impurities.

Q4: What are the recommended work-up and purification procedures at a larger scale?

A4: A typical work-up involves carefully quenching the reaction mixture by pouring it onto crushed ice. The precipitated product is then filtered, washed with cold water to remove excess acid, and then washed with a dilute sodium bicarbonate solution to neutralize any remaining acid. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[6][9]

Q5: Are there any alternative, milder nitration methods available?

A5: While mixed acid is common, other nitrating systems can be employed. For instance, using potassium nitrate in concentrated sulfuric acid can sometimes offer better control and improved yields.[1] Another approach involves the use of trifluoroacetic anhydride with nitric acid, which has been used for the nitration of other pyridine derivatives.[10]

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the nitration of pyridine derivatives, which can serve as a starting point for the optimization of this compound synthesis.

SubstrateNitrating AgentSolvent/MediumTemperature (°C)Time (h)Yield (%)Reference
2,6-DichloropyridineConc. HNO₃ / Conc. H₂SO₄-< 50, then 100-105575.4[11]
Pyridine DerivativesConc. HNO₃ / Trifluoroacetic Anhydride-Chilled (ice bath)9-1010-83[10]
2,3-Lutidine-N-oxidePotassium Nitrate / Conc. H₂SO₄--10 to -5Not specifiedNot specified[1]
Pyridine-2,6-diaminesHNO₃ / Fuming H₂SO₄ (oleum)-< 30Not specified> 90[2]

Experimental Protocols

Protocol: Nitration of 2,6-Lutidine

This protocol is a general guideline and may require optimization based on laboratory conditions and scale.

Materials and Reagents:

  • 2,6-Lutidine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (65-70%)

  • Crushed Ice

  • Sodium Bicarbonate Solution (5% aqueous)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add the desired amount of concentrated nitric acid to a pre-cooled (0-5 °C) volume of concentrated sulfuric acid with stirring. Allow the mixture to cool back to 0-5 °C.

  • Reaction Setup: Charge a reactor with concentrated sulfuric acid and cool it to 0-5 °C in an ice-salt bath.

  • Addition of 2,6-Lutidine: Slowly add 2,6-lutidine to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration: Add the pre-prepared nitrating mixture dropwise to the solution of 2,6-lutidine in sulfuric acid. The rate of addition should be controlled to maintain the internal temperature between 5-10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated, this requires optimization) for several hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Isolation: The product should precipitate as a solid. Filter the crude product and wash it thoroughly with cold water until the washings are neutral to pH paper.

  • Neutralization: Further wash the solid with a cold, dilute solution of sodium bicarbonate to remove any residual acid, followed by a final wash with cold water.

  • Drying and Purification: Dry the crude product under vacuum. The pure this compound can be obtained by recrystallization from a suitable solvent like ethanol.

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound Lutidine 2,6-Lutidine Nitropyridine This compound Lutidine->Nitropyridine Nitration Reagents HNO₃ / H₂SO₄ Reagents->Lutidine

Caption: Nitration of 2,6-Lutidine to yield this compound.

Experimental Workflow

Experimental_Workflow General Experimental Workflow start Start reagents Prepare Nitrating Mixture (HNO₃ + H₂SO₄) start->reagents reaction Add 2,6-Lutidine to H₂SO₄ Then add Nitrating Mixture (Control Temperature) reagents->reaction monitor Monitor Reaction (TLC/HPLC) reaction->monitor quench Quench on Ice monitor->quench isolate Filter and Wash (Water, NaHCO₃) quench->isolate purify Recrystallize isolate->purify end Pure Product purify->end

Caption: Step-by-step workflow for the synthesis and purification.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Decision Tree rect_node rect_node start Low Yield? incomplete Reaction Incomplete? start->incomplete Yes impurities High Impurity Level? start->impurities No sol_incomplete Increase Reaction Time or Temperature incomplete->sol_incomplete Yes sol_degradation Decrease Temperature Check Reagent Quality incomplete->sol_degradation No sol_impurities Control Reagent Addition Lower Temperature impurities->sol_impurities Yes sol_purification Optimize Purification (Recrystallization) impurities->sol_purification No

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Nitration Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in nitration reactions. The following information is designed to help you optimize temperature and reaction time, troubleshoot common issues, and ensure the safety and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical in nitration reactions?

Precise temperature control is paramount in nitration for several key reasons:

  • Selectivity: Temperature significantly influences the position of nitration (regioselectivity) on an aromatic ring. For example, in the nitration of toluene, lower temperatures favor the formation of ortho- and para-isomers, while higher temperatures can lead to an increase in the meta-isomer.[1]

  • Preventing Over-nitration: Many aromatic compounds can be nitrated multiple times. Lowering the reaction temperature is the most effective way to control the reaction and prevent the formation of di- or tri-nitro products when mono-nitration is desired.[2]

  • Minimizing By-products: Elevated temperatures can lead to the decomposition of nitric acid, forming nitrogen dioxide and other unwanted side products that complicate purification.[1] Oxidation of the substrate can also occur, particularly with sensitive starting materials.[1]

  • Safety and Thermal Runaway: Nitration reactions are highly exothermic. If the heat generated is not effectively dissipated, the reaction temperature can rise uncontrollably, leading to a dangerous situation known as thermal runaway, which can cause explosions.[3]

Q2: What is the ideal reaction time for a nitration reaction?

There is no single ideal reaction time; it is highly dependent on several factors:

  • Substrate Reactivity: Activated substrates (e.g., phenol, aniline) react much faster than deactivated substrates (e.g., nitrobenzene). Reactions with activated substrates may be complete in minutes at low temperatures, while deactivated substrates may require hours at elevated temperatures.

  • Reaction Temperature: As with most chemical reactions, higher temperatures lead to faster reaction rates.

  • Concentration of Reagents: The concentration of the nitrating agent and the substrate will affect the reaction rate.

  • Mixing Efficiency: Efficient stirring is crucial for ensuring homogenous concentration and temperature, which promotes a consistent reaction rate.[1]

It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time for your specific conditions.

Q3: How does the choice of nitrating agent affect temperature and reaction time?

The nitrating agent's strength is a critical factor. The most common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid ("mixed acid").[4][5] The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[5][6]

  • For highly reactive substrates, a milder nitrating agent, such as dilute nitric acid, may be sufficient and can help control the reaction rate and prevent over-nitration.[2]

  • For strongly deactivated substrates, more forcing conditions are necessary. This might involve using fuming nitric acid, oleum (fuming sulfuric acid), or alternative nitrating agents like nitronium tetrafluoroborate (NO₂BF₄) in a non-protic solvent.[1] These stronger agents often allow the reaction to proceed at a reasonable rate at manageable temperatures.

Q4: What are the key safety precautions to take during a nitration reaction?

Nitration reactions are hazardous, and strict safety protocols must be followed:

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[3]

  • Fume Hood: All nitration reactions must be performed in a well-ventilated chemical fume hood to avoid inhaling toxic and corrosive fumes.[3][7]

  • Cooling Bath: Always have an adequate cooling bath (e.g., ice-water or ice-salt) ready to control the reaction temperature.

  • Slow Addition: The nitrating agent should be added slowly and dropwise to the substrate solution to control the rate of heat generation.[1]

  • Monitoring: Continuously monitor the reaction temperature with a thermometer.

  • Quenching: Quench the reaction by carefully and slowly pouring the reaction mixture over ice.

  • Emergency Preparedness: Ensure that an emergency eyewash and shower station are readily accessible.[3] Have appropriate spill containment and neutralizing agents available.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Reaction temperature is too low, significantly slowing the reaction rate. 2. The nitrating agent is not strong enough for the substrate. 3. Decomposed or low-concentration acids were used. 4. Poor mixing of immiscible phases.[1]1. Cautiously and gradually increase the temperature in small increments (5-10°C) while carefully monitoring. 2. Use a stronger nitrating system, such as increasing the concentration of sulfuric acid or using oleum.[1] 3. Use fresh, concentrated acids to prepare the nitrating mixture.[1] 4. Increase the stirring speed to improve mass transfer.
Over-nitration (Di- or Poly-nitration) 1. The reaction temperature is too high. 2. The reaction time is too long. 3. An excessive amount of nitrating agent was used.1. Lower the reaction temperature. Using an ice bath (0°C) or an ice-salt bath (<0°C) is recommended.[1] 2. Monitor the reaction progress closely and quench it as soon as the desired mono-nitro product is formed. 3. Use a stoichiometric or only a small molar excess of the nitrating agent.[1]
Formation of Dark Brown or Black Reaction Mixture 1. Oxidation of the substrate or product. 2. Decomposition of the starting material or nitrating agent at elevated temperatures.1. Immediately lower the reaction temperature. 2. Ensure the rate of addition of the nitrating agent is slow and controlled. 3. Consult literature for the stability of your specific substrate under nitrating conditions.
Sudden, Uncontrolled Temperature Spike (Thermal Runaway) 1. The rate of heat generation exceeds the rate of heat removal. 2. Insufficient cooling capacity for the scale of the reaction.1. IMMEDIATE ACTION: Cease the addition of reagents and apply maximum cooling. 2. For future experiments, reduce the reaction scale, use a more efficient cooling bath, or significantly slow down the rate of addition.
Product Does Not Precipitate After Quenching 1. The product is soluble in the aqueous acidic mixture.1. Neutralize the acidic solution carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) while cooling in an ice bath. 2. Perform a solvent extraction to isolate the product.

Data Presentation

Table 1: Effect of Temperature on Isomer Distribution in the Nitration of Toluene

Temperature (°C)% Ortho-Nitrotoluene% Meta-Nitrotoluene% Para-Nitrotoluene
-3061.92.835.3
058.74.436.9
3055.74.340.0
6053.04.043.0
10049.53.547.0

Data is illustrative and compiled from typical textbook examples. Actual results may vary based on specific reaction conditions.[1]

Table 2: General Temperature Guidelines for Nitration of Aromatic Compounds

Substrate TypeReactivityRecommended Temperature RangeNotes
Activated (e.g., Phenol, Aniline derivatives)High-10°C to 5°CVery low temperatures are required to prevent oxidation and over-nitration.[1][2]
Moderately Activated (e.g., Toluene, Alkylbenzenes)Moderate0°C to 30°CTemperature control is crucial for isomer selectivity.
Unactivated (e.g., Benzene)Low50°C to 60°CRequires heating to proceed at a reasonable rate.
Deactivated (e.g., Methyl Benzoate)Low0°C to 15°CRequires careful temperature control to achieve good yield.
Strongly Deactivated (e.g., Nitrobenzene)Very Low>60°CMore forcing conditions, such as higher temperatures and stronger nitrating agents (e.g., oleum), are necessary.[1]

Experimental Protocols

Protocol: Temperature-Controlled Nitration of Methyl Benzoate

This protocol describes the mono-nitration of a moderately deactivated aromatic ester where careful temperature control is essential for good yield and selectivity.

Materials:

  • Methyl Benzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Methanol

Equipment:

  • 125 mL Erlenmeyer flask

  • Small test tube

  • Pasteur pipette

  • Stir bar and magnetic stir plate (optional, but recommended)

  • Ice bath

  • Buchner funnel and filter flask

Procedure:

  • Preparation of the Reaction Mixture: a. Place 3 mL of concentrated sulfuric acid into a 125 mL Erlenmeyer flask. b. Cool the flask in an ice bath for 5-10 minutes until the temperature is close to 0°C.[8] c. Slowly add 1.5 mL of methyl benzoate to the cold sulfuric acid while swirling the flask to ensure mixing.[8] Keep the flask in the ice bath.

  • Preparation of the Nitrating Mixture: a. In a separate small test tube, carefully add 1 mL of concentrated sulfuric acid. b. To the same test tube, slowly add 1 mL of concentrated nitric acid. c. Thoroughly mix the contents of the test tube and cool this mixture in the ice bath until it is ice-cold.[8]

  • Nitration Reaction: a. Using a Pasteur pipette, add the cold nitrating mixture drop-by-drop to the flask containing the methyl benzoate and sulfuric acid.[8] b. Continuously swirl the reaction flask during the addition to ensure uniform mixing and to help dissipate heat. This addition should take approximately 5-10 minutes. c. After every few drops, briefly return the flask to the ice bath to maintain a low temperature.[8] The temperature should be kept below 15°C. d. After the addition is complete, allow the flask to sit at room temperature for about 15 minutes, with occasional swirling.

  • Work-up and Isolation: a. Carefully pour the reaction mixture over a beaker containing approximately 25 g of crushed ice. b. Stir the mixture until all the ice has melted. A solid precipitate of methyl m-nitrobenzoate should form. c. Isolate the solid product by vacuum filtration using a Buchner funnel. d. Wash the crystals with two small portions of cold deionized water, followed by a small portion of cold methanol to help drying. e. Allow the product to air dry on the filter paper.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_substrate Prepare Substrate Solution (e.g., Methyl Benzoate in H₂SO₄) cool_substrate Cool Substrate Solution in Ice Bath (0°C) prep_substrate->cool_substrate prep_nitrating Prepare Nitrating Mixture (H₂SO₄ + HNO₃) cool_nitrating Cool Nitrating Mixture in Ice Bath prep_nitrating->cool_nitrating add_nitrating Slow, Dropwise Addition of Nitrating Mixture cool_substrate->add_nitrating cool_nitrating->add_nitrating monitor_temp Maintain Temperature (<15°C) add_nitrating->monitor_temp room_temp Stir at Room Temperature (15 min) monitor_temp->room_temp quench Pour Reaction Mixture onto Ice room_temp->quench precipitate Precipitate Formation quench->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water and Methanol filter->wash dry Air Dry Product wash->dry

Caption: Experimental workflow for the nitration of methyl benzoate.

troubleshooting_flowchart start Nitration Issue Occurs issue What is the primary issue? start->issue low_yield Low or No Yield issue->low_yield Yield over_nitration Over-nitration issue->over_nitration Selectivity dark_color Dark Reaction Color issue->dark_color Appearance solution_low_yield1 Increase Temperature Gradually low_yield->solution_low_yield1 solution_low_yield2 Use Stronger Nitrating Agent low_yield->solution_low_yield2 solution_over_nitration1 Lower Reaction Temperature over_nitration->solution_over_nitration1 solution_over_nitration2 Reduce Reaction Time / Molar Ratio over_nitration->solution_over_nitration2 solution_dark_color1 Immediately Lower Temperature dark_color->solution_dark_color1 solution_dark_color2 Slow Down Reagent Addition dark_color->solution_dark_color2

Caption: Troubleshooting flowchart for common nitration issues.

References

Technical Support Center: Troubleshooting Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyridine functionalization. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments. Pyridine's electron-deficient nature and the coordinating ability of the ring nitrogen present unique challenges in achieving high-yielding transformations.[1][2][3] This guide provides troubleshooting strategies, detailed protocols, and answers to frequently asked questions.

General Troubleshooting Workflow

Low conversion rates in pyridine functionalization often stem from a few common areas. Before diving into reaction-specific issues, it's beneficial to assess the overall experimental setup. The following workflow provides a logical sequence for diagnosing the root cause of a poor-yielding reaction.

G start Low Conversion Rate Observed reagent_quality Assess Reagent Quality start->reagent_quality reaction_setup Review Reaction Setup start->reaction_setup conditions Optimize Reaction Conditions start->conditions catalyst_system Evaluate Catalyst System start->catalyst_system pyridine_purity Pyridine Starting Material Pure? reagent_quality->pyridine_purity partner_purity Coupling Partner (e.g., Boronic Acid) Stable & Pure? reagent_quality->partner_purity solvent_anhydrous Solvent Anhydrous & Degassed? reagent_quality->solvent_anhydrous base_quality Base Quality & Strength Correct? reagent_quality->base_quality atmosphere Inert Atmosphere Maintained? reaction_setup->atmosphere temp_control Accurate Temperature Control? reaction_setup->temp_control stirring Adequate Stirring? reaction_setup->stirring temp_screen Screen Temperature (e.g., 80-120°C) conditions->temp_screen solvent_screen Screen Solvents (Toluene, Dioxane, THF) conditions->solvent_screen base_screen Screen Bases (e.g., K₃PO₄, Cs₂CO₃) conditions->base_screen concentration Adjust Concentration conditions->concentration catalyst_inhibition Catalyst Inhibition by Pyridine N? catalyst_system->catalyst_inhibition ligand_choice Ligand Appropriate? (Bulky, e- rich) catalyst_system->ligand_choice catalyst_loading Increase Catalyst Loading (e.g., 1-5 mol%) catalyst_system->catalyst_loading solution_reagents Action: Purify/replace reagents, use anhydrous solvents partner_purity->solution_reagents solvent_anhydrous->solution_reagents solution_conditions Action: Perform a Design of Experiments (DoE) screen temp_screen->solution_conditions base_screen->solution_conditions solution_ligand Action: Switch to bulky ligands (XPhos, SPhos) catalyst_inhibition->solution_ligand ligand_choice->solution_ligand

A general workflow for troubleshooting low-yield pyridine functionalization reactions.

Frequently Asked Questions (FAQs)

Category: Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)

Q1: My Suzuki-Miyaura coupling with a chloropyridine is failing. What are the most common causes?

A1: Low yields with chloropyridines are common due to the strength of the C-Cl bond, which makes the oxidative addition step difficult.[4] The pyridine nitrogen can also coordinate to the palladium catalyst, leading to inhibition or deactivation.[5][6]

Key Troubleshooting Steps:

  • Catalyst & Ligand System: This is the most critical factor. Standard catalysts may be ineffective.

    • Switch to Specialized Ligands: Use bulky, electron-rich phosphine ligands designed for challenging couplings. Ligands like SPhos, XPhos, and RuPhos are often effective for heteroaryl couplings.[5] Sterically encumbered ligands favor the formation of monoligated palladium complexes that exhibit accelerated oxidative addition.[7]

    • Increase Catalyst Loading: A modest increase from 1-2 mol% to 3-5 mol% can sometimes overcome partial catalyst inhibition.[5]

  • Base Selection: The base is crucial for activating the boronic acid.

    • Screen Strong, Non-nucleophilic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[4][8]

  • Reaction Temperature: Higher temperatures are typically required for activating C-Cl bonds.

    • Increase Temperature: Screen temperatures in the range of 80-120 °C. Microwave irradiation can also be beneficial for accelerating the reaction.[4]

  • Side Reactions:

    • Protodeboronation: The hydrolysis of the boronic acid is a common side reaction.[5] To minimize this, use more stable boronic esters (e.g., pinacol esters) or ensure strictly anhydrous conditions.[4][5]

ParameterCondition A (Low Yield)Condition B (Improved Yield)Rationale
Ligand PPh₃XPhos or SPhosBulky, electron-rich ligands accelerate oxidative addition and reductive elimination for heteroaryl chlorides.[5][7]
Base Na₂CO₃K₃PO₄ or Cs₂CO₃Stronger, non-nucleophilic bases are more effective for activating the boronic acid and facilitating transmetalation.[4]
Temperature 80 °C110 °C or MicrowaveHigher energy input is required to cleave the strong C-Cl bond.[4]
Boron Source Boronic AcidPinacol Boronate EsterEsters are more stable and less prone to protodeboronation, a major side reaction.[5]

Q2: I'm seeing significant hydrodehalogenation in my Buchwald-Hartwig amination of a bromopyridine. How can I suppress this side reaction?

A2: Hydrodehalogenation is a common side reaction where the starting halide is replaced by a hydrogen atom. It often competes with the desired C-N bond formation.

Key Troubleshooting Steps:

  • Ligand Choice: The ligand's steric and electronic properties are crucial. Switching to a ligand that promotes reductive elimination over competing pathways is key. Bulky biarylphosphine ligands (e.g., XPhos, t-BuXPhos) are often effective.[9]

  • Base Selection: The choice of base can influence the reaction outcome. While strong bases like NaOtBu are common, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary for base-sensitive substrates, potentially requiring higher temperatures.[10][11]

  • Solvent: Ensure the use of anhydrous and thoroughly degassed solvents like toluene or dioxane. Oxygen can deactivate the Pd(0) catalyst, and protic impurities can be a source of hydrogen.[4][10] Chlorinated solvents, acetonitrile, and pyridine itself should be avoided as they can inhibit the reaction by binding to the palladium center.[11]

Category: C-H Functionalization & Minisci Reaction

Q3: My Minisci reaction is producing a mixture of C2 and C4 isomers with poor regioselectivity. How can I favor C4 functionalization?

A3: The Minisci reaction often gives mixtures of C2 and C4 products because radical addition to the protonated pyridine ring has similar activation energies for both positions.[12]

Key Troubleshooting Steps:

  • Employ a Blocking Group: This is a highly effective strategy. Reacting the pyridine with a maleate-derived reagent forms a pyridinium salt that sterically shields the C2 and C6 positions, directing the incoming radical almost exclusively to the C4 position.[13][14]

  • Tune Reaction Conditions: The regioselectivity can be influenced by solvent and pH. Strongly acidic conditions tend to favor attack at the C2 position.[12][15] Therefore, avoiding excess strong acid may increase the proportion of the C4 product.

  • Substituent Effects: If your pyridine is already substituted, electron-withdrawing groups can deactivate the ring, sometimes leading to no appreciable product yield.[16]

G cluster_0 Standard Minisci cluster_1 Blocked Minisci for C4 Selectivity Pyridine Pyridine Mixture C2 & C4 Adducts Pyridine->Mixture + H⁺, R• Radical R• Radical->Mixture BlockedPyridine Maleate-Blocked Pyridine C4_Product C4 Adduct ONLY BlockedPyridine->C4_Product + R• Radical2 R• Radical2->C4_Product

Using a blocking group to achieve C4 regioselectivity in Minisci reactions.

Q4: My directed C-H activation (e.g., ortho-metalation) is giving low yields. What should I investigate?

A4: Low yields in directed ortho-metalation (DoM) of pyridines often arise from competitive nucleophilic addition of the organolithium base to the electron-deficient C2 or C6 positions.[15]

Key Troubleshooting Steps:

  • Base and Temperature Control: Use a strong, sterically hindered base like LDA or LTMP at low temperatures (-78 °C) to favor kinetic deprotonation over nucleophilic addition.

  • Directing Group (DG) Choice: The effectiveness of the directing group is paramount. Ensure you are using a potent DG (e.g., CONR₂, OCONR₂, NHCOR).

  • Solvent: THF is a common solvent. Ensure it is absolutely anhydrous.

Category: Nucleophilic Aromatic Substitution (SNAr)

Q5: My SNAr reaction on a 2-chloropyridine with a nucleophile is extremely slow. How can I improve the rate?

A5: The rate of SNAr on a pyridine ring is highly dependent on the position of the leaving group and the presence of electron-withdrawing groups (EWGs).

Key Troubleshooting Steps:

  • Leaving Group Position: SNAr is most favorable at the C2 and C4 positions because the electronegative nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate.[17][18][19] If your leaving group is at C3, the reaction will be significantly slower as this stabilization is not possible.[20]

  • Activate the Ring:

    • Add EWGs: Adding an electron-withdrawing group (e.g., -NO₂, -CN) elsewhere on the ring will increase the pyridine's electrophilicity and accelerate the nucleophilic attack.[20]

    • Form the N-Oxide: A highly effective strategy is to oxidize the pyridine to a pyridine N-oxide. This makes the ring much more susceptible to nucleophilic attack, particularly at the C2 and C4 positions. The N-oxide can be removed in a subsequent step.[14][20]

  • Reaction Conditions:

    • Increase Temperature: Forcing conditions (higher temperatures) may be necessary.

    • Stronger Nucleophile: Ensure your nucleophile is sufficiently strong.

Position of Leaving GroupIntermediate StabilizationExpected Reactivity
C2 / C4 Negative charge stabilized on ring nitrogen via resonance.[18]High
C3 Negative charge cannot be delocalized onto the nitrogen.[18][20]Very Low

Detailed Experimental Protocols

Protocol 1: General Procedure for C4-Selective Minisci Alkylation using a Blocking Group

This two-step protocol is adapted from methodologies that use a removable blocking group to achieve high regioselectivity for C4-alkylation.[13][14]

Step A: Installation of the Blocking Group

  • To a solution of the starting pyridine (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add the maleate-derived blocking agent (1.1 equiv).

  • Stir the mixture at room temperature for 1-2 hours or until TLC/LCMS analysis shows complete formation of the pyridinium salt.

  • The salt can often be isolated by precipitation with an antisolvent (e.g., diethyl ether) or by removal of the solvent under reduced pressure.

Step B: C4-Selective Minisci Reaction

  • To a biphasic mixture of dichloroethane (DCE) and water (1:1), add the pyridinium salt (0.5 mmol, 1.0 equiv), the desired carboxylic acid (1.0 mmol, 2.0 equiv), silver nitrate (AgNO₃, 0.1 mmol, 20 mol%), and ammonium persulfate ((NH₄)₂S₂O₈, 1.0 mmol, 2.0 equiv).[14]

  • Stir the mixture vigorously at 50 °C for 2 hours. Monitor the reaction by TLC or LCMS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The blocking group can be removed by treating the crude product with a base like DBU in CH₂Cl₂.

  • Purify the final C4-alkylated pyridine product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Challenging Chloropyridine

This procedure incorporates best practices for coupling unreactive heteroaryl chlorides.[4][7]

  • To an oven-dried Schlenk flask, add the chloropyridine (1.0 equiv), the boronic acid pinacol ester (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium precatalyst (e.g., SPhos-Pd-G3, 2-4 mol%) and the ligand (if not using a precatalyst).

  • Seal the flask with a septum, and purge with argon or nitrogen for 15-20 minutes.

  • Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Place the flask in a preheated oil bath at 100-120 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LCMS. The reaction may require 12-24 hours.

  • Once complete, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Purification of 2,6-Dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2,6-Dimethyl-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized by nitration of 2,6-lutidine?

A1: Common impurities may include:

  • Unreacted 2,6-lutidine: The starting material for the nitration reaction.

  • Isomeric nitropyridines: Nitration of 2,6-lutidine can potentially lead to the formation of other isomers, although the 3-nitro product is generally favored.

  • Di-nitrated products: Over-nitration can lead to the formation of dinitro-2,6-lutidine species.

  • Residual acids: Traces of sulfuric acid and nitric acid from the nitrating mixture may be present.

  • Solvents: Residual solvents used in the workup procedure.

Q2: What are the recommended methods for purifying crude this compound?

A2: The most common and effective purification methods for this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: While specific solvent systems for this compound are not extensively reported, common solvents for similar nitropyridine derivatives include ethanol, methanol, and mixed solvent systems such as ether-petroleum ether. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities should remain soluble at lower temperatures.

Q4: What is a suitable stationary and mobile phase for the column chromatography of this compound?

A4: For the column chromatography of moderately polar compounds like this compound, silica gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. The optimal ratio of these solvents needs to be determined empirically, often by using thin-layer chromatography (TLC) to assess separation.

Troubleshooting Guides

Recrystallization
Problem Potential Cause Solution
Oiling out The compound is insoluble in the hot solvent, or the boiling point of the solvent is higher than the melting point of the compound. The solution may also be supersaturated.Add more solvent to the hot mixture. If the compound is still insoluble, a different solvent or a co-solvent system may be necessary. Ensure the chosen solvent has a boiling point lower than the melting point of this compound (26-31 °C).
No crystal formation upon cooling The solution is not saturated, or the cooling process is too rapid.Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Allow the solution to cool more slowly.
Low recovery of purified product Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is still impure after recrystallization The chosen solvent does not effectively separate the impurity. The impurity co-crystallizes with the product.Select a different recrystallization solvent. A second recrystallization may be necessary. Consider using column chromatography for more challenging separations.
Column Chromatography
Problem Potential Cause Solution
Poor separation of compounds The mobile phase polarity is too high or too low. The column is overloaded with the sample.Optimize the mobile phase composition using TLC. A less polar mobile phase will generally increase retention on silica gel. Reduce the amount of crude material loaded onto the column.
Compound is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Cracking or channeling of the stationary phase The column was not packed properly, or the solvent polarity was changed too abruptly.Ensure the silica gel is packed uniformly. When running a gradient elution, change the solvent composition gradually.
Streaking of bands The sample is not sufficiently soluble in the mobile phase, or the column is overloaded.Dissolve the sample in a minimal amount of a slightly more polar solvent before loading it onto the column. Reduce the sample load.

Quantitative Data

The following table summarizes illustrative data for the purification of a crude nitropyridine derivative. The actual results for this compound may vary depending on the specific experimental conditions and the initial purity of the crude product.

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Reference Compound
Recrystallization (Ethanol)~85>98~752-Chloro-6-ethoxy-3-nitropyridine[1]
Column Chromatography (Silica Gel, Hexane/Ethyl Acetate)~80>99~602,6-Dichloro-3-nitropyridine

Experimental Protocols

Recrystallization Protocol (Illustrative Example)

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and a boiling chip.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol (Illustrative Example)

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Prepare the Column: Securely clamp the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in hexane and carefully pour it into the column, allowing it to pack evenly without air bubbles.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry silica with the adsorbed compound to the top of the column.

  • Elute the Column: Begin eluting the column with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Collect Fractions: Collect the eluent in a series of collection tubes.

  • Monitor the Separation: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp.

  • Gradient Elution (if necessary): If the desired compound is not eluting, gradually increase the polarity of the mobile phase (e.g., to 90:10 or 80:20 hexane:ethyl acetate).

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent by rotary evaporation to obtain the purified this compound.

Process Visualization

PurificationWorkflow cluster_start Crude Product cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Dissolution & Cooling ColumnChromatography Column Chromatography Crude->ColumnChromatography Adsorption & Elution Analysis Purity Check (TLC, GC, NMR) Recrystallization->Analysis ColumnChromatography->Analysis Analysis->Recrystallization Repurify Analysis->ColumnChromatography Repurify PureProduct Pure this compound Analysis->PureProduct Purity > 98%

Caption: General workflow for the purification of this compound.

References

Stability issues of 2,6-Dimethyl-3-nitropyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,6-Dimethyl-3-nitropyridine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of this compound in various reaction conditions. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It is important to protect it from moisture and strong oxidizing agents.

Q2: I am observing a lower than expected yield in my reaction involving this compound. What could be the potential causes?

A2: A lower than expected yield could be due to several factors:

  • Decomposition: The compound may be degrading under the reaction conditions. This can be influenced by temperature, pH, and the presence of incompatible reagents.

  • Side Reactions: this compound can undergo side reactions, such as nucleophilic aromatic substitution where the nitro group is displaced, or reactions involving the methyl groups.

  • Purity of Starting Material: Ensure the purity of your this compound, as impurities can interfere with the desired reaction.

  • Reaction Parameters: Suboptimal reaction conditions (temperature, solvent, catalyst, etc.) can lead to incomplete conversion or the formation of byproducts.

Q3: My reaction mixture is turning dark or showing signs of decomposition. What steps should I take?

A3: A change in color or the appearance of precipitates can indicate decomposition. Consider the following troubleshooting steps:

  • Lower the Reaction Temperature: Many decomposition pathways are accelerated at higher temperatures.

  • Use an Inert Atmosphere: If your reaction is sensitive to air or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Solvent Choice: The stability of this compound can be solvent-dependent. Ensure you are using a suitable, dry, and degassed solvent.

  • Reagent Compatibility: Verify that all reagents and catalysts in your reaction are compatible with the nitropyridine moiety.

Q4: Can this compound react with nucleophiles?

A4: Yes, the nitro group on the pyridine ring makes the ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr). Strong nucleophiles, particularly sulfur-based nucleophiles, can displace the nitro group. The positions ortho and para to the nitro group are activated towards nucleophilic attack.

Troubleshooting Guides

Guide 1: Unexpected Side Products

If you are observing unexpected side products in your reaction, follow this guide to identify the potential cause.

Step 1: Characterize the Side Product(s)

  • Utilize analytical techniques such as NMR, LC-MS, and GC-MS to determine the structure of the impurity.

Step 2: Consider Potential Side Reactions

  • Nucleophilic Substitution: Has the nitro group or another substituent been displaced by a nucleophile present in the reaction mixture?

  • Reaction at Methyl Groups: The methyl groups on the pyridine ring have acidic protons and can potentially be deprotonated by a strong base, leading to subsequent reactions.

  • Reduction of the Nitro Group: If reducing agents are present, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group.

Step 3: Adjust Reaction Conditions

  • Modify Stoichiometry: Use a more precise stoichiometry of reagents to avoid excess of any reactive species.

  • Change Solvent: The polarity of the solvent can influence the reaction pathway.

  • Protecting Groups: If a specific functional group is interfering, consider using a protecting group strategy.

Guide 2: Reaction Fails to Proceed or Shows Low Conversion

If your reaction is sluggish or does not go to completion, consider the following points.

Step 1: Verify Reagent Quality

  • Ensure all starting materials, including this compound, are of high purity and dry.

  • Check the activity of any catalysts being used.

Step 2: Optimize Reaction Parameters

  • Temperature: Gradually increase the reaction temperature, while monitoring for any signs of decomposition.

  • Concentration: Adjust the concentration of the reactants.

  • Catalyst Loading: If applicable, vary the catalyst loading.

Step 3: Re-evaluate the Reaction Mechanism

  • Is the chosen synthetic route appropriate for this substrate? The electronic properties of the nitropyridine may be inhibiting the desired transformation.

Data Presentation

Table 1: Qualitative Stability and Reactivity Profile of this compound

Condition/Reagent ClassExpected Stability/ReactivityPotential Issues
Thermal Stress Moderate stability. Avoid excessive heating.Decomposition, polymerization, or runaway reaction at high temperatures.
Strong Acids Generally stable, forms pyridinium salt.May promote side reactions or decomposition under harsh acidic conditions.
Strong Bases Potential for deprotonation of methyl groups.Can lead to undesired condensation or alkylation reactions.
Strong Oxidizing Agents INCOMPATIBLE Vigorous, potentially explosive reactions.
Reducing Agents Susceptible to reduction of the nitro group.Can lead to the formation of amino, nitroso, or hydroxylamino pyridines.
Nucleophiles (e.g., thiols, amines) Susceptible to Nucleophilic Aromatic Substitution (SNAr).Displacement of the nitro group is a common side reaction.
Protic Solvents Generally stable, but can participate in H-bonding.May affect reactivity by solvating reactants.
Aprotic Solvents Generally stable and often preferred.Ensure the solvent is dry and free of impurities.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Stability by TLC

  • Sample Preparation: Dissolve a small amount of this compound in the reaction solvent to be tested. Prepare a separate solution containing the full reaction mixture.

  • TLC Setup: Spot the starting material solution and the reaction mixture onto a TLC plate (e.g., silica gel).

  • Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Visualization: Visualize the spots under UV light. The appearance of new spots in the reaction mixture lane over time indicates the formation of new products or decomposition.

Protocol 2: Small-Scale Test Reaction for Compatibility

  • Setup: In a small vial, combine this compound with the questionable reagent in the intended reaction solvent at the proposed reaction temperature.

  • Monitoring: Observe for any immediate changes such as color change, gas evolution, or precipitation.

  • Analysis: After a set period, analyze the mixture by TLC or LC-MS to check for the consumption of the starting material and the formation of any new products.

Visualizations

Troubleshooting_Workflow Start Stability Issue Encountered (e.g., low yield, decomposition) Analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Analysis Identify Identify Problem (Side Product, Unreacted SM, Degradation) Analysis->Identify Decomposition Decomposition Suspected Identify->Decomposition Degradation products observed Side_Reaction Side Reaction Identified Identify->Side_Reaction Unexpected products identified Low_Conversion Low Conversion Identify->Low_Conversion High % of Starting Material (SM) remains Optimize_Temp Lower Temperature Use Inert Atmosphere Decomposition->Optimize_Temp Optimize_Reagents Check Reagent Purity Adjust Stoichiometry Side_Reaction->Optimize_Reagents Optimize_Conditions Adjust Catalyst/Solvent Increase Temperature Cautiously Low_Conversion->Optimize_Conditions Success Problem Resolved Optimize_Temp->Success Optimize_Reagents->Success Optimize_Conditions->Success Potential_Decomposition_Pathways Start This compound Decomposition_Products Decomposition Products (e.g., NOx, CO, CO2) Start->Decomposition_Products Side_Product_Base Side Products from Methyl Group Reaction Start->Side_Product_Base SNAr_Product Nucleophilic Substitution Product Start->SNAr_Product Heat High Temperature Heat->Start leads to Base Strong Base Base->Start can cause Nucleophile Nucleophile (e.g., RS-) Nucleophile->Start can react via SNAr Incompatible_Conditions Substrate 2,6-Dimethyl- 3-nitropyridine Strong_Oxidizers Strong Oxidizers Substrate->Strong_Oxidizers  Incompatible Strong_Bases Strong Bases Substrate->Strong_Bases  Potential Side Reactions Strong_Reductants Strong Reductants Substrate->Strong_Reductants  Reduction of NO2 High_Heat Excessive Heat Substrate->High_Heat  Decomposition

Technical Support Center: Alternative Nitrating Agents for 2,6-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the nitration of 2,6-dimethylpyridine (2,6-lutidine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding alternative nitrating agents. The inherent electron-withdrawing nature of the pyridine ring, coupled with steric hindrance from the two methyl groups, makes the nitration of 2,6-dimethylpyridine a challenging transformation, often resulting in low yields and side product formation with traditional methods.

This guide explores alternative nitrating agents to overcome these challenges, providing detailed experimental protocols, comparative data, and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of 2,6-dimethylpyridine so difficult using standard mixed acid (HNO₃/H₂SO₄) conditions?

A1: The difficulty arises from two main factors. Firstly, the pyridine nitrogen is basic and becomes protonated in strong acidic media. This protonation deactivates the aromatic ring towards electrophilic substitution, making the nitration reaction significantly slower than for benzene. Secondly, the two methyl groups at the 2 and 6 positions sterically hinder the approach of the nitrating agent to the adjacent carbon atoms, further reducing the reaction rate.

Q2: What are the common side products observed during the nitration of 2,6-dimethylpyridine?

A2: Common side products can include oxidation of the methyl groups, ring-opened products, and the formation of N-oxides. In some cases, over-nitration to dinitro- or trinitro- derivatives can occur under harsh conditions, although this is less common for deactivated pyridines. With certain reagents, side-chain nitration has also been observed.

Q3: My nitration reaction with an alternative agent is giving a very low yield or only recovering starting material. What should I consider?

A3: Low yields in the nitration of sterically hindered pyridines are a common issue. Consider the following:

  • Reagent Reactivity: The chosen alternative nitrating agent may not be potent enough to overcome the deactivation of the pyridine ring.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition of the starting material or the product. Careful optimization of the reaction temperature is crucial.

  • Solvent Effects: The choice of solvent can significantly impact the solubility of the reagents and the stability of the intermediates.

  • Steric Hindrance: The inherent steric hindrance of 2,6-dimethylpyridine may be the primary limiting factor.

Q4: Are there any non-acidic methods for nitrating 2,6-dimethylpyridine?

A4: While most nitration methods involve acidic conditions to generate the electrophilic nitronium ion (NO₂⁺), some methods aim to minimize the acidity. For instance, using dinitrogen pentoxide in a non-acidic solvent like liquefied 1,1,1,2-tetrafluoroethane can be considered a milder approach. However, even in these cases, the in-situ generation of acidic species can occur.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low to no conversion of starting material 1. Insufficient reactivity of the nitrating agent. 2. Reaction temperature is too low. 3. Poor solubility of reagents.1. Switch to a more potent nitrating system (e.g., from HNO₃/TFAA to a nitronium salt). 2. Gradually increase the reaction temperature in small increments, monitoring for product formation and decomposition. 3. Choose a solvent that ensures better solubility of both the substrate and the nitrating agent.
Formation of multiple unidentified byproducts 1. Reaction temperature is too high, leading to decomposition. 2. The nitrating agent is too aggressive, causing oxidation or other side reactions. 3. Presence of water in the reaction mixture.1. Lower the reaction temperature and extend the reaction time. 2. Consider a milder nitrating agent. 3. Ensure all reagents and solvents are anhydrous.
Only trace amounts of 3-nitro-2,6-dimethylpyridine detected For certain methods, like using dinitrogen pentoxide in liquid SO₂, this is an expected outcome due to the specific reaction mechanism and steric hindrance.In this specific case, this method is not suitable for this substrate. Select an alternative nitrating agent from the comparison table.
Side-chain nitration observed The reaction conditions may favor radical pathways or attack on the activated methyl groups.Modify the reaction conditions, for example, by changing the solvent or the temperature, to favor electrophilic aromatic substitution.

Comparative Performance of Alternative Nitrating Agents

The following table summarizes the performance of various alternative nitrating agents for the synthesis of 3-nitro-2,6-dimethylpyridine.

Nitrating AgentReagent CompositionTypical Reaction ConditionsReported Yield of 3-nitro-2,6-dimethylpyridineReference
Nitric Acid / Trifluoroacetic AnhydrideHNO₃ / (CF₃CO)₂O0°C to room temperatureLow (yields for other lutidines are <3%)[1]
Dinitrogen PentoxideN₂O₅ in liquid SO₂Low temperatureTraces[1]
Dinitrogen PentoxideN₂O₅ in liquefied 1,1,1,2-tetrafluoroethane20°C, 0.6 MPaData not specifically available for 2,6-dimethylpyridine, but a greener alternative.[2]
Nitronium TetrafluoroborateNO₂BF₄Varies (e.g., in sulfolane or CH₂Cl₂)Data not specifically available for 2,6-dimethylpyridine.[3]

Experimental Protocols

Nitration using Nitric Acid in Trifluoroacetic Anhydride

This method generates a potent nitrating agent, acetyl nitrate, in situ.

Methodology:

  • Cool a solution of 2,6-dimethylpyridine in trifluoroacetic anhydride (TFAA) to 0°C in an ice bath.

  • Slowly add concentrated nitric acid dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until the pH is neutral or slightly basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Nitration using Dinitrogen Pentoxide (N₂O₅) in a Benign Solvent

This protocol describes a greener approach to nitration using a liquefied gas as the solvent.[2]

Methodology:

  • Charge a high-pressure reactor with 2,6-dimethylpyridine.

  • Cool the reactor and introduce liquefied 1,1,1,2-tetrafluoroethane (TFE).

  • Add a solution of dinitrogen pentoxide in TFE to the reactor.

  • Stir the reaction mixture at a controlled temperature (e.g., 20°C) and pressure (e.g., 0.6 MPa).

  • Monitor the reaction progress.

  • After the reaction is complete, carefully vent the TFE.

  • Work up the remaining residue by dissolving it in an appropriate solvent and washing with a dilute aqueous base to remove any acidic byproducts.

  • Isolate and purify the product using standard techniques.

Visualizing Experimental Workflows

To aid in understanding the experimental procedures, the following diagrams illustrate the workflows for the nitration of 2,6-dimethylpyridine using the alternative methods described.

experimental_workflow_TFAA cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent1 2,6-Dimethylpyridine in TFAA mix Mix at 0°C reagent1->mix reagent2 Concentrated Nitric Acid reagent2->mix react Stir and warm to RT mix->react quench Quench with ice react->quench neutralize Neutralize quench->neutralize extract Extract neutralize->extract purify Purify extract->purify product 3-Nitro-2,6-dimethylpyridine purify->product

Caption: Workflow for the nitration of 2,6-dimethylpyridine using nitric acid and TFAA.

experimental_workflow_N2O5 cluster_setup Reactor Setup cluster_reaction Reaction cluster_workup Work-up & Purification substrate 2,6-Dimethylpyridine reactor Charge High-Pressure Reactor substrate->reactor solvent Liquefied TFE solvent->reactor reagent N2O5 in TFE react Stir at 20°C, 0.6 MPa reagent->react reactor->react vent Vent TFE react->vent workup Aqueous work-up vent->workup purify Purify workup->purify product 3-Nitro-2,6-dimethylpyridine purify->product

Caption: Workflow for the nitration of 2,6-dimethylpyridine using dinitrogen pentoxide in TFE.

References

Validation & Comparative

Comparative NMR Analysis of 2,6-Dimethyl-3-nitropyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the ¹H and ¹³C NMR spectral data of 2,6-dimethyl-3-nitropyridine with related pyridine derivatives provides valuable insights into the electronic and structural effects of its substituents. This guide presents a comprehensive analysis of predicted and experimental NMR data, offering a crucial resource for researchers, scientists, and professionals in drug development.

¹H and ¹³C NMR Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for 2,6-dimethylpyridine and 3-nitropyridine. This quantitative data is essential for understanding the substituent effects on the pyridine moiety.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundH4H5Methyl Protons
This compound (Predicted)7.658.202.60, 2.75
2,6-Dimethylpyridine (Experimental)7.466.972.44
3-Nitropyridine (Experimental)8.807.60-

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundC2C3C4C5C6Methyl Carbons
This compound (Predicted)158.0135.0130.0145.0150.024.0, 25.0
2,6-Dimethylpyridine (Experimental)156.9120.9136.9120.9156.924.5
3-Nitropyridine (Experimental)152.0134.1124.0145.6148.8-

Experimental Protocols

The acquisition of high-quality NMR data is fundamental for accurate structural elucidation and comparison. Below is a generalized experimental protocol for obtaining ¹H and ¹³C NMR spectra of pyridine derivatives.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • If necessary, filter the solution to remove any particulate matter.

¹H NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Acquisition Parameters:

    • Number of Scans (NS): 16 to 64 (depending on sample concentration).

    • Relaxation Delay (D1): 1-5 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): Typically -2 to 12 ppm.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm in CDCl₃).

    • Integrate the signals.

¹³C NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher for carbon).

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments).

  • Acquisition Parameters:

    • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay (D1): 2-5 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): Typically 0 to 220 ppm.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the solvent peak as an internal standard (e.g., CDCl₃ at 77.16 ppm).

Visualization of NMR Analysis Workflow and Molecular Structure

To further clarify the process of NMR analysis and the structural context of the data, the following diagrams are provided.

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_data_analysis Data Analysis & Interpretation Sample Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_Acquisition ¹H NMR Acquisition NMR_Spectrometer->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition NMR_Spectrometer->C13_Acquisition FID_H1 ¹H FID H1_Acquisition->FID_H1 FID_C13 ¹³C FID C13_Acquisition->FID_C13 FT_H1 Fourier Transform (¹H) FID_H1->FT_H1 FT_C13 Fourier Transform (¹³C) FID_C13->FT_C13 Phasing_H1 Phasing & Calibration (¹H) FT_H1->Phasing_H1 Phasing_C13 Phasing & Calibration (¹³C) FT_C13->Phasing_C13 Processed_H1 Processed ¹H Spectrum Phasing_H1->Processed_H1 Processed_C13 Processed ¹³C Spectrum Phasing_C13->Processed_C13 Interpretation Structural Elucidation & Comparison Processed_H1->Interpretation Processed_C13->Interpretation

Navigating the Reactivity Landscape of Nitropyridines: A Comparative Analysis of 2,6-Dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted nitropyridines is paramount for the rational design of synthetic routes and the development of novel therapeutics. This guide provides a comparative analysis of the reactivity of 2,6-Dimethyl-3-nitropyridine against other nitropyridines, with a focus on nucleophilic aromatic substitution (SNAr) and reduction of the nitro group. The information is supported by available experimental data and established principles of organic chemistry.

Introduction to Nitropyridine Reactivity

The pyridine ring, an electron-deficient heterocycle, is rendered even more electrophilic by the presence of a strongly electron-withdrawing nitro group. This electronic feature makes nitropyridines, particularly those bearing a leaving group, prime candidates for nucleophilic aromatic substitution (SNAr) reactions. The position of the nitro group relative to the leaving group and the presence of other substituents significantly modulate the reactivity of the pyridine core.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry. Its rate is largely governed by the stability of the intermediate Meisenheimer complex, which is enhanced by the presence of electron-withdrawing groups ortho and para to the site of nucleophilic attack.

Table 1: Qualitative and Semi-Quantitative Comparison of SNAr Reactivity of Various Chloronitropyridines

CompoundLeaving Group PositionNitro Group PositionActivating Positions (ortho/para to NO₂)Steric Hindrance at Reaction CenterExpected Relative Reactivity
4-Chloro-2,6-dimethyl-3-nitropyridine432, 4, 6High (two ortho methyl groups)Moderate to Low
2-Chloro-3-nitropyridine232, 4, 6LowHigh
2-Chloro-5-nitropyridine252, 4, 6LowModerate
4-Chloro-3-nitropyridine432, 4, 6LowVery High
2,6-Dichloro-3-nitropyridine2 and 632, 4, 6Low (at C2), Moderate (at C6)High (at C2)

Discussion of SNAr Reactivity:

The reactivity of nitropyridines in SNAr reactions is a delicate interplay of electronic activation and steric hindrance. The nitro group in the 3-position activates the 2, 4, and 6 positions for nucleophilic attack.

In the case of 4-chloro-2,6-dimethyl-3-nitropyridine , the chloro leaving group is at the activated 4-position. However, the presence of two methyl groups at the 2- and 6-positions introduces significant steric hindrance, which can impede the approach of a nucleophile. The ortho-methyl group (at position 2) is particularly impactful in this regard. This steric clash is expected to decrease the reaction rate compared to unmethylated analogues.

For instance, 4-chloro-3-nitropyridine is expected to be significantly more reactive than its dimethylated counterpart due to the absence of steric hindrance. Similarly, 2-chloro-3-nitropyridine is highly reactive as the leaving group is at an activated position with minimal steric impediment. In 2,6-dichloro-3-nitropyridine , substitution is favored at the 2-position, which is ortho to the activating nitro group.

Studies on related compounds, such as the reaction of 2-methyl-3,5-dinitropyridine with thiols, have shown that the presence of a methyl group can influence regioselectivity, indicating a tangible steric effect.

Reactivity in Nitro Group Reduction

The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of many biologically active molecules. This reaction can be achieved using a variety of reducing agents. The reactivity in this context is more influenced by the electronic environment of the nitro group and the choice of reducing agent rather than steric hindrance around the pyridine ring.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reducing AgentTypical ConditionsScope and Selectivity
H₂, Pd/CMethanol or Ethanol, room temperature, atmospheric or elevated pressureHighly effective for both aromatic and aliphatic nitro groups. Can also reduce other functional groups.
H₂, Raney NiMethanol or Ethanol, room temperature or elevated temperatureEffective for nitro groups. Often used when dehalogenation is a concern.
Fe, NH₄Cl or AcOHEthanol/Water, refluxMild and often chemoselective for the nitro group in the presence of other reducible functionalities.
SnCl₂·2H₂OConcentrated HCl or EthanolA classic method, effective but can be harsh and require careful workup.
Zn, NH₄ClEthanol/Water, ultrasoundA mild method for the synthesis of hydroxylamines from nitropyridines.

Discussion of Reduction Reactivity:

The reduction of the nitro group in this compound to 3-amino-2,6-dimethylpyridine is a feasible and important transformation. The methyl groups are not expected to significantly hinder the approach of most common reducing agents to the nitro group. The choice of reagent will primarily depend on the desired selectivity and the presence of other functional groups in the molecule. For a clean and high-yielding reduction, catalytic hydrogenation (H₂/Pd/C) or reduction with iron in a mildly acidic medium are generally reliable methods.

Experimental Protocols

The following are detailed, representative experimental protocols for SNAr and reduction reactions, adapted from literature procedures for analogous compounds. These should serve as a starting point for laboratory synthesis.

Protocol 1: Nucleophilic Aromatic Substitution of 4-Chloro-2,6-dimethyl-3-nitropyridine with a Secondary Amine

Objective: To synthesize N-substituted-2,6-dimethyl-3-nitropyridin-4-amine.

Materials:

  • 4-Chloro-2,6-dimethyl-3-nitropyridine (1.0 equiv)

  • Secondary amine (e.g., morpholine) (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-2,6-dimethyl-3-nitropyridine (1.0 equiv) in anhydrous DMF.

  • Add the secondary amine (1.2 equiv) and potassium carbonate (2.0 equiv) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Reduction of this compound to 3-Amino-2,6-dimethylpyridine

Objective: To synthesize 3-Amino-2,6-dimethylpyridine.

Materials:

  • This compound (1.0 equiv)

  • Iron powder (Fe) (5.0 equiv)

  • Ammonium chloride (NH₄Cl) (1.0 equiv)

  • Ethanol

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 equiv) and iron powder (5.0 equiv) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add ammonium chloride (1.0 equiv) to the suspension.

  • Heat the reaction mixture to reflux and stir vigorously for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-2,6-dimethylpyridine.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Nitropyridine 4-Chloro-2,6-dimethyl- 3-nitropyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Nitropyridine->Meisenheimer + Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product - Cl⁻ LeavingGroup Chloride Ion (Cl⁻) Meisenheimer->LeavingGroup

Caption: General mechanism of the SNAr reaction on 4-chloro-2,6-dimethyl-3-nitropyridine.

Reduction_Workflow Start This compound + Reducing Agent Reaction Reaction at specified temperature and time Start->Reaction Workup Work-up (e.g., Filtration, Extraction) Reaction->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Product 3-Amino-2,6-dimethylpyridine Purification->Product

Caption: A typical experimental workflow for the reduction of this compound.

Conclusion

Comparative Analysis of Mass Spectrometry and High-Performance Liquid Chromatography for the Characterization of 2,6-Dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two essential analytical techniques for the characterization of 2,6-Dimethyl-3-nitropyridine: Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). Understanding the principles, experimental protocols, and data outputs of each method is crucial for selecting the most appropriate approach for identification, quantification, and purity assessment of this compound in various research and development settings.

Introduction to this compound

This compound, also known as 3-Nitro-2,6-lutidine, is a nitroaromatic heterocyclic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol .[1][2][3] Its chemical structure lends itself to analysis by both mass spectrometry, which provides structural information through fragmentation analysis, and liquid chromatography, which is ideal for separation and quantification.

Mass Spectrometry Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The electron ionization (EI) mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.

Predicted Fragmentation Pattern
  • Molecular Ion (M⁺): The initial ionization will produce a molecular ion at m/z 152.

  • Loss of a Methyl Radical (-CH₃): A common fragmentation for methylated pyridines is the loss of a methyl group, leading to a fragment at m/z 137.

  • Loss of Nitric Oxide (-NO): Nitroaromatic compounds often exhibit the loss of NO, resulting in a fragment at m/z 122.

  • Loss of Nitrogen Dioxide (-NO₂): A characteristic fragmentation of nitro compounds is the loss of the nitro group, which would yield a fragment at m/z 106. This fragment corresponds to the mass of the 2,6-dimethylpyridinyl cation.

  • Loss of Carbon Monoxide (-CO) from the [M-NO₂]⁺ fragment: The resulting pyridinium ion can further fragment by losing CO, a common pathway for heterocyclic rings, leading to a fragment at m/z 78.

  • Formation of the Pyridyl Cation: Cleavage of the ring can lead to the formation of a stable pyridyl cation at m/z 78 or related fragments.

The following diagram illustrates the predicted electron ionization fragmentation pathway of this compound.

2_6_Dimethyl_3_nitropyridine_Fragmentation Predicted EI Mass Spectrometry Fragmentation of this compound M [C₇H₈N₂O₂]⁺˙ m/z = 152 (Molecular Ion) M_minus_CH3 [C₆H₅N₂O₂]⁺ m/z = 137 M->M_minus_CH3 - CH₃ M_minus_NO [C₇H₈NO]⁺˙ m/z = 122 M->M_minus_NO - NO M_minus_NO2 [C₇H₈N]⁺ m/z = 106 M->M_minus_NO2 - NO₂ M_minus_NO2_minus_CO [C₆H₈]⁺˙ m/z = 78 M_minus_NO2->M_minus_NO2_minus_CO - CO

Predicted EI Fragmentation Pathway
Quantitative Data Summary: Predicted Mass Spectrum

m/z Predicted Fragment Ion Neutral Loss
152[C₇H₈N₂O₂]⁺˙-
137[C₆H₅N₂O₂]⁺CH₃
122[C₇H₈NO]⁺˙NO
106[C₇H₈N]⁺NO₂
78[C₆H₈]⁺˙NO₂, CO
Experimental Protocol: GC-MS Analysis

This protocol is adapted from established methods for similar nitroaromatic compounds.[10]

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane or methanol. Further dilute to a working concentration of 1-10 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

    • Injector Temperature: 250 °C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane capillary column (or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 300.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and widely used technique for the separation, quantification, and purity assessment of nitroaromatic compounds.[11][12][13][14] Reverse-phase HPLC is the most common mode for this class of compounds.

Experimental Protocol: HPLC-UV Analysis

This protocol is based on EPA Method 8330B for the analysis of nitroaromatics.[13]

  • Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a final concentration suitable for UV detection (typically in the µg/mL range).

  • High-Performance Liquid Chromatography (HPLC) Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • A: Deionized water with 0.1% formic acid.

      • B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-10 min: 25% to 65% B.

      • 10-11 min: 65% to 25% B.

      • 11-15 min: Hold at 25% B for column re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 254 nm.

Comparison of Analytical Methods

Parameter GC-MS HPLC-UV
Principle Separation by volatility and boiling point, detection by mass-to-charge ratio of ionized fragments.Separation by polarity and partitioning between a stationary and mobile phase, detection by UV absorbance.
Information Provided Molecular weight and structural information from fragmentation patterns.Retention time for identification (when compared to a standard), purity, and quantification.
Sensitivity High (pg to ng range).Moderate (ng to µg range).
Sample Requirements Volatile and thermally stable compounds.Soluble in the mobile phase.
Advantages Provides definitive structural identification. High sensitivity and selectivity.Robust, widely available, and excellent for quantification and purity determination.
Limitations Not suitable for non-volatile or thermally labile compounds.Does not provide direct structural information (requires a reference standard for identification).

Experimental Workflow Diagrams

The following diagrams illustrate the typical workflows for GC-MS and HPLC analysis.

GC_MS_Workflow GC-MS Analysis Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Dissolve Dissolve Sample in Volatile Solvent Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analyzer (Quadrupole) Ionize->Detect Spectrum Obtain Mass Spectrum Detect->Spectrum Interpret Interpret Fragmentation Pattern Spectrum->Interpret Identify Identify Compound Interpret->Identify

GC-MS Experimental Workflow

HPLC_Workflow HPLC-UV Analysis Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Dissolve Dissolve Sample in Mobile Phase Constituent Inject Inject Sample Dissolve->Inject Separate Reverse-Phase C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Analyze Analyze Retention Time and Peak Area Chromatogram->Analyze Quantify Quantify and Assess Purity Analyze->Quantify

HPLC-UV Experimental Workflow

Conclusion

Both GC-MS and HPLC-UV are valuable techniques for the analysis of this compound. The choice of method depends on the analytical goal. For unambiguous identification and structural elucidation, GC-MS is the superior method due to the detailed fragmentation information it provides. For routine purity assessments and quantification, HPLC-UV offers a robust, reliable, and cost-effective solution. In many research and drug development settings, these techniques are used complementarily to provide a comprehensive analytical characterization of the compound of interest.

References

A Comparative Guide to the Characterization of 2,6-Dimethylpyridine Derivatives: X-ray Crystallography vs. Spectroscopic and Computational Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data obtained from X-ray crystallography, NMR and IR spectroscopy, and computational methods for 2,6-dimethyl-nitropyridine derivatives. This allows for a direct comparison of the type and precision of information each technique provides.

Table 1: Comparison of Structural and Spectroscopic Data

ParameterX-ray Crystallography (2,6-dimethyl-4-nitropyridine)NMR Spectroscopy (Related Derivatives)FTIR Spectroscopy (Related Derivatives)DFT Calculations (Nitropyridine Derivatives)
Molecular Geometry Precise 3D coordinates of all atoms, bond lengths, and angles.Inferred through chemical shifts, coupling constants, and NOE effects.Provides information on the presence of functional groups and their vibrational modes.Optimized molecular geometry with calculated bond lengths and angles.
Bond Lengths (Å) e.g., C-N (pyridine ring), C-N (nitro group), N-ONot directly measured.Not directly measured.Calculated values for all bonds.
Bond Angles (°) e.g., C-N-C (pyridine ring), O-N-O (nitro group)Not directly measured.Not directly measured.Calculated values for all angles.
Chemical Environment Deduced from the crystal packing and intermolecular interactions.Direct measurement of the chemical environment of ¹H and ¹³C nuclei (chemical shifts).Characteristic vibrational frequencies for functional groups.Calculation of electronic properties like molecular electrostatic potential.
¹H NMR Chemical Shifts (ppm) Not applicable.Aromatic protons, methyl protons.Not applicable.Can be predicted.
¹³C NMR Chemical Shifts (ppm) Not applicable.Aromatic carbons, methyl carbons.Not applicable.Can be predicted.
Vibrational Frequencies (cm⁻¹) Not applicable.Not applicable.Symmetric and asymmetric stretching of NO₂, C-H stretching, ring vibrations.Calculated vibrational frequencies for all modes.

Table 2: Crystallographic Data for 2,6-Dimethyl-4-nitropyridine [1]

ParameterValue
CCDC Number227123
Empirical FormulaC₇H₈N₂O₂
Molecular Weight152.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.578(4)
b (Å)8.141(4)
c (Å)14.235(9)
α (°)90
β (°)93.75(5)
γ (°)90
Volume (ų)816.4(8)
Z2

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of a molecule in the solid state.[2]

1. Crystal Growth:

  • High-quality single crystals of the 2,6-dimethyl-nitropyridine derivative are grown, typically by slow evaporation of a saturated solution.

  • A suitable solvent is chosen in which the compound is moderately soluble.

  • The solution is filtered to remove any dust particles and left undisturbed in a vibration-free environment.[3]

2. Crystal Mounting and Data Collection:

  • A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[4]

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

  • The mounted crystal is placed in an intense, monochromatic X-ray beam.

  • The crystal is rotated, and the diffraction pattern is recorded on a detector. A complete dataset consists of thousands of reflections.[4]

3. Structure Solution and Refinement:

  • The diffraction data is processed to determine the unit cell dimensions and space group.

  • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • An initial molecular model is built into the electron density map.

  • The model is refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity and chemical environment of atoms in a molecule in solution.[5]

1. Sample Preparation:

  • 5-25 mg of the 2,6-dimethyl-nitropyridine derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5][6][7]

  • The solution is transferred to a clean 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

2. Data Acquisition:

  • The NMR tube is placed in the spectrometer's magnet.

  • The magnetic field is "shimmed" to achieve high homogeneity.

  • A series of radiofrequency pulses are applied to the sample.

  • The resulting free induction decay (FID) signal is detected and Fourier transformed to obtain the NMR spectrum.

  • Both ¹H and ¹³C NMR spectra are typically acquired. For more complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish connectivity.

3. Data Analysis:

  • The chemical shifts of the signals are referenced to the internal standard.

  • The integration of the ¹H NMR signals is used to determine the relative number of protons.

  • The splitting patterns (multiplicity) of the signals are analyzed to determine the number of neighboring protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

1. Sample Preparation (KBr Pellet Method):

  • 1-2 mg of the solid 2,6-dimethyl-nitropyridine derivative is finely ground in an agate mortar and pestle.[8]

  • Approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added and thoroughly mixed with the sample.[8]

  • The mixture is placed in a pellet die and compressed under high pressure (typically 8-10 metric tons) to form a thin, transparent pellet.[9]

  • A blank KBr pellet is also prepared to be used as a background reference.

2. Data Acquisition:

  • The FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference.

  • A background spectrum of the blank KBr pellet is collected.

  • The sample pellet is placed in the sample holder.

  • The infrared spectrum of the sample is recorded, typically in the range of 4000-400 cm⁻¹.

3. Data Analysis:

  • The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • The characteristic absorption bands are identified and assigned to specific functional groups (e.g., nitro group, aromatic C-H, methyl C-H).

Mandatory Visualization

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Structural Characterization cluster_xray X-ray Crystallography cluster_spectroscopy Spectroscopic Analysis cluster_computational Computational Modeling cluster_data_analysis Data Analysis & Comparison Synthesis Synthesis of 2,6-Dimethyl-3-nitropyridine Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Purification->NMR_Analysis FTIR_Analysis FTIR Spectroscopy Purification->FTIR_Analysis DFT_Calculation DFT Calculations Purification->DFT_Calculation Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Structural_Data 3D Molecular Structure, Bond Lengths, Angles Structure_Solution->Structural_Data Spectroscopic_Data Chemical Shifts, Coupling Constants, Vibrational Frequencies NMR_Analysis->Spectroscopic_Data FTIR_Analysis->Spectroscopic_Data Computational_Data Optimized Geometry, Electronic Properties DFT_Calculation->Computational_Data Comparison Comparative Analysis Structural_Data->Comparison Spectroscopic_Data->Comparison Computational_Data->Comparison

Caption: Workflow for the characterization of this compound derivatives.

Conclusion

The choice of analytical technique for the characterization of this compound derivatives depends on the specific information required.

  • X-ray crystallography stands as the gold standard for providing an unambiguous, high-resolution three-dimensional molecular structure in the solid state. It is unparalleled in its ability to determine precise bond lengths, bond angles, and intermolecular interactions.

  • NMR spectroscopy is indispensable for elucidating the molecular structure in solution, confirming the connectivity of atoms, and providing insights into the electronic environment of the nuclei.

  • FTIR spectroscopy offers a rapid and straightforward method for identifying the presence of key functional groups, which is particularly useful for reaction monitoring and initial characterization.

  • DFT calculations serve as a powerful complementary tool, allowing for the prediction of molecular geometries, spectroscopic properties, and electronic characteristics, which can aid in the interpretation of experimental data.

For a comprehensive understanding of a novel this compound derivative, an integrated approach utilizing a combination of these techniques is highly recommended. This allows for a thorough characterization of the molecule in both the solid and solution states, supported by theoretical calculations.

References

A Comparative Guide to Analytical Methods for Confirming the Purity of 2,6-Dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure the accuracy, reproducibility, and safety of their work. 2,6-Dimethyl-3-nitropyridine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of impurities, such as unreacted starting materials, by-products, or residual solvents, can significantly impact the outcome of subsequent applications. Therefore, a thorough and accurate purity assessment is a critical quality control step.

This guide provides a comparative analysis of the primary analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Data Presentation: Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on several factors, including the nature of expected impurities, the required accuracy and precision, and the availability of instrumentation. The following table summarizes the key performance characteristics of the primary analytical techniques for assessing the purity of this compound.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Quantitative purity (area %), detection and quantification of non-volatile or thermally labile impurities.[1]High resolution and sensitivity for separating a wide range of impurities; robust and widely applicable.[1][2]May not be suitable for highly volatile impurities; requires reference standards for definitive impurity identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components based on partitioning in a gaseous mobile phase, followed by mass-based detection and identification.Quantitative purity (area %), identification and quantification of volatile and semi-volatile impurities and residual solvents.[3]Provides structural information for impurity identification; excellent for volatile impurities; high sensitivity.[2][3][4]Requires the analyte to be thermally stable and volatile; non-volatile impurities will not be detected.[2]
Quantitative Nuclear Magnetic Resonance (qNMR) The integrated area of an NMR signal is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[5][6]Absolute purity (% w/w), structural confirmation.Provides absolute quantification without needing a specific reference standard of the analyte; non-destructive.[2][5][6]Lower sensitivity compared to chromatographic methods; requires a highly pure internal standard; potential for peak overlap.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the molecule's functional groups, creating a unique spectral fingerprint.Functional group identification, structural confirmation.Rapid, non-destructive, and requires minimal sample preparation; excellent for confirming the identity of the main component.[7][8]Primarily a qualitative technique; provides limited information on the quantity of impurities and is not suitable for detecting minor impurities.[7]

Experimental Workflow

The comprehensive purity analysis of a chemical compound involves a logical sequence of steps, from initial sample preparation to final data interpretation and reporting.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Sample Sample of This compound Prep_HPLC Dissolve in Mobile Phase Sample->Prep_HPLC Prep_GC Dissolve in Volatile Solvent Sample->Prep_GC Prep_NMR Dissolve in Deuterated Solvent with Internal Std. Sample->Prep_NMR Prep_FTIR Prepare KBr Pellet or use neat (ATR) Sample->Prep_FTIR HPLC HPLC Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GC->GCMS NMR qNMR Analysis Prep_NMR->NMR FTIR FTIR Analysis Prep_FTIR->FTIR Process Chromatogram / Spectrum Processing & Integration HPLC->Process GCMS->Process NMR->Process FTIR->Process Quantify Quantification (Area % or Absolute) Process->Quantify Quantitative Data Identify Impurity Identification (MS, NMR shifts) Process->Identify Qualitative Data Final Purity Confirmation & Impurity Profile Report Quantify->Final Identify->Final

Workflow for the purity analysis of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quality control of this compound to determine its percentage purity by area normalization.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Phosphoric Acid.

    • Solvent B: Acetonitrile (MeCN).

  • Gradient: A typical gradient might start at 30% B, increasing to 90% B over 20 minutes to elute any less polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of the initial mobile phase composition to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Injector Temperature: 250 °C.[3]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.[3][9]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3][10]

    • Ion Source Temperature: 230 °C.[10]

    • Mass Range: m/z 40-400.[9]

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.[3]

  • Data Analysis: The purity is calculated based on the area percentage of the main peak. Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times.[9]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct measurement of the absolute purity of this compound without requiring a specific standard of the analyte itself.[2]

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard (IS): A certified reference material of known purity with a simple proton spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A suitable deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh a similar mass of the chosen internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the standard to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., >250:1) for the peaks being integrated.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula[9]: Purityanalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used for rapid identity confirmation by verifying the presence of key functional groups.

  • Instrumentation: FTIR Spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound. Key characteristic peaks to verify would include C-H stretching (from methyl groups), C=C and C=N stretching (from the pyridine ring), and N-O stretching (from the nitro group). The technique confirms the compound's identity rather than quantifying impurities.[7][8]

References

Reactivity comparison between 2,6-dichloro-3-nitropyridine and 2,6-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 2,6-dichloro-3-nitropyridine and 2,6-dimethyl-3-nitropyridine in Nucleophilic Aromatic Substitution

For researchers, scientists, and drug development professionals, understanding the relative reactivity of substituted pyridine scaffolds is crucial for efficient synthesis design and the development of novel chemical entities. This guide provides a detailed comparison of the reactivity of 2,6-dichloro-3-nitropyridine and this compound, with a focus on nucleophilic aromatic substitution (SNAr), a cornerstone reaction in medicinal chemistry.

Theoretical Underpinnings of Reactivity

The reactivity of substituted pyridines in SNAr reactions is primarily governed by the electronic nature of the substituents on the pyridine ring. The electron-deficient pyridine ring is inherently activated for nucleophilic attack, and this reactivity is further modulated by the presence of electron-withdrawing or electron-donating groups.

2,6-dichloro-3-nitropyridine: This molecule is highly activated towards nucleophilic aromatic substitution. The key factors contributing to its reactivity are:

  • Inductive and Mesomeric Effects of Chlorine: The two chlorine atoms at the 2 and 6 positions are electronegative and exert a strong electron-withdrawing inductive effect (-I), which significantly increases the electrophilicity of the carbon atoms in the pyridine ring.

  • Electron-Withdrawing Nitro Group: The nitro group at the 3-position is a powerful electron-withdrawing group through both inductive (-I) and mesomeric (-M) effects. This group strongly activates the positions ortho and para to it (the 2, 4, and 6 positions) for nucleophilic attack.[1]

  • Stabilization of the Meisenheimer Intermediate: The rate-determining step in an SNAr reaction is typically the formation of a negatively charged intermediate known as a Meisenheimer complex.[2][3] The electron-withdrawing chloro and nitro groups effectively stabilize this intermediate through delocalization of the negative charge, thereby lowering the activation energy of the reaction.[4]

This compound: In contrast, the reactivity of this compound is significantly attenuated due to the electronic effects of the methyl groups:

  • Inductive Effect of Methyl Groups: Methyl groups are electron-donating through an inductive effect (+I).[5] This effect increases the electron density on the pyridine ring, making it less electrophilic and therefore less susceptible to nucleophilic attack.

  • Destabilization of the Meisenheimer Intermediate: The electron-donating nature of the methyl groups destabilizes the negatively charged Meisenheimer intermediate, increasing the activation energy for its formation and thus slowing down the reaction rate.

Based on these electronic arguments, 2,6-dichloro-3-nitropyridine is predicted to be significantly more reactive towards nucleophilic aromatic substitution than this compound.

Logical Flow of Reactivity Comparison

The following diagram outlines the logical workflow for comparing the reactivity of the two pyridine derivatives.

G Workflow for Reactivity Comparison cluster_0 Theoretical Analysis cluster_1 Experimental Validation cluster_2 Data Analysis and Conclusion A Analyze Electronic Effects (-I, -M of Cl vs. +I of CH3) B Predict Relative Stability of Meisenheimer Intermediates A->B C Formulate Reactivity Hypothesis B->C D Design Standardized SNAr Reaction Protocol C->D E Execute Parallel Reactions with a Selected Nucleophile (e.g., Piperidine) D->E F Monitor Reaction Progress (TLC, LC-MS, GC-MS) E->F G Isolate and Characterize Products F->G H Quantify Reaction Yields and/or Rates G->H I Tabulate Quantitative Data (Yields, Reaction Times) H->I J Compare Experimental Results with Theoretical Prediction I->J K Draw Conclusion on Relative Reactivity J->K

Caption: Workflow for comparing the reactivity of the two pyridine derivatives.

Experimental Protocol for Comparative Reactivity Study

To empirically validate the predicted difference in reactivity, a standardized experimental protocol for a comparative nucleophilic aromatic substitution reaction is provided below. Piperidine is chosen as a representative nucleophile.

Objective: To compare the reactivity of 2,6-dichloro-3-nitropyridine and this compound in an SNAr reaction with piperidine under identical conditions.

Materials:

  • 2,6-dichloro-3-nitropyridine

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • LC-MS or GC-MS for reaction monitoring and product characterization

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars and reflux condensers, dissolve 2,6-dichloro-3-nitropyridine (1.0 mmol) in 10 mL of anhydrous DMF in one flask, and this compound (1.0 mmol) in 10 mL of anhydrous DMF in the other.

  • Addition of Reagents: To each flask, add potassium carbonate (2.0 mmol) followed by piperidine (1.2 mmol).

  • Reaction Conditions: Stir both reaction mixtures at a constant temperature (e.g., 80 °C) in a pre-heated oil bath.

  • Reaction Monitoring: Monitor the progress of both reactions simultaneously by TLC at regular time intervals (e.g., every 30 minutes). Use a suitable eluent system (e.g., 4:1 hexanes:ethyl acetate) to separate the starting material from the product.

  • Work-up: Once the reaction with 2,6-dichloro-3-nitropyridine has reached completion (as determined by the disappearance of the starting material on TLC), quench both reactions by cooling to room temperature and pouring the contents into 100 mL of water.

  • Extraction: Extract the aqueous mixtures with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers for each reaction, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification and Characterization: Remove the solvent under reduced pressure. Purify the crude products by flash column chromatography if necessary. Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the comparative experiment. Hypothetical data is included to illustrate the expected outcome.

Parameter2,6-dichloro-3-nitropyridineThis compound
Reaction Time ~ 2 hours> 24 hours (or no reaction)
Product Yield High (e.g., > 90%)Low to none (e.g., < 5%)
TLC (Rf of Product) To be determinedTo be determined
LC-MS (m/z of Product) To be determinedTo be determined

Reaction Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The diagram below illustrates the mechanism for the reaction of 2,6-dichloro-3-nitropyridine with a generic nucleophile (Nu⁻). A similar, but less favorable, pathway would apply to this compound.

Caption: Generalized mechanism for the SNAr reaction.

Note: The images in the diagram above are placeholders and would be replaced with actual chemical structures in a publication.

Conclusion

Based on fundamental principles of physical organic chemistry, 2,6-dichloro-3-nitropyridine is expected to be substantially more reactive towards nucleophilic aromatic substitution than this compound. The strong electron-withdrawing nature of the two chlorine atoms and the nitro group in the former enhances the electrophilicity of the pyridine ring and stabilizes the key Meisenheimer intermediate. Conversely, the electron-donating methyl groups in the latter deactivate the ring towards nucleophilic attack. The provided experimental protocol offers a straightforward method for quantifying this reactivity difference, which is a critical consideration for chemists engaged in the synthesis of pyridine-based compounds.

References

Spectroscopic Analysis: A Comparative Guide to 2,6-Dimethyl-3-nitropyridine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 2,6-dimethyl-3-nitropyridine, a key building block in medicinal chemistry, and its precursors, 2,6-lutidine and 2,6-dimethyl-3-aminopyridine, provides valuable insights for researchers in drug discovery and organic synthesis. This guide offers a comprehensive analysis of their distinguishing spectral features, supported by experimental data and protocols.

The transformation of readily available 2,6-lutidine into the functionalized this compound involves key synthetic steps that introduce significant changes in the molecule's electronic and vibrational properties. These changes are readily observable through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Understanding these spectral shifts is crucial for reaction monitoring, purity assessment, and structural confirmation.

Synthesis Pathway

The synthesis of this compound from 2,6-lutidine is a multi-step process that typically involves nitration followed by amination and subsequent diazotization and reduction, or a direct amination followed by nitration. A common route proceeds through the nitration of 2,6-lutidine to introduce the nitro group at the 3-position. The subsequent reduction of the nitro group yields 2,6-dimethyl-3-aminopyridine.

Synthesis_Pathway Lutidine 2,6-Lutidine Nitropyridine This compound Lutidine->Nitropyridine Nitration Aminopyridine 2,6-Dimethyl-3-aminopyridine Nitropyridine->Aminopyridine Reduction

Caption: Synthesis pathway from 2,6-Lutidine.

Spectroscopic Data Comparison

The introduction of the nitro and amino groups onto the pyridine ring significantly alters the chemical environment of the protons and carbons, leading to distinct shifts in their NMR spectra. Similarly, the vibrational modes of the molecule are affected, resulting in characteristic changes in the IR spectra. The electronic transitions are also modified, which is reflected in the UV-Vis spectra.

NMR Spectroscopy

¹H NMR: The ¹H NMR spectra provide a clear picture of the changes in the aromatic region and the methyl protons. In 2,6-lutidine, the aromatic protons appear as a characteristic set of multiplets. Upon nitration, the electron-withdrawing nitro group deshields the adjacent protons, causing a downfield shift. Conversely, the electron-donating amino group in 2,6-dimethyl-3-aminopyridine shields the aromatic protons, resulting in an upfield shift compared to the nitro derivative.

¹³C NMR: The ¹³C NMR spectra corroborate the observations from the ¹H NMR. The carbon atoms attached to or near the nitro group in this compound experience a significant downfield shift due to the strong electron-withdrawing effect. The amino group in 2,6-dimethyl-3-aminopyridine causes an upfield shift for the adjacent carbon atoms.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2,6-Lutidine~2.50 (s, 6H, 2xCH₃), ~7.00 (d, 2H, H-3, H-5), ~7.50 (t, 1H, H-4)~24.0 (CH₃), ~121.0 (C-3, C-5), ~137.0 (C-4), ~157.0 (C-2, C-6)
2,6-Dimethyl-3-aminopyridine~2.40 (s, 3H, CH₃), ~2.45 (s, 3H, CH₃), ~3.50 (br s, 2H, NH₂), ~6.80 (d, 1H), ~6.95 (d, 1H)~18.0 (CH₃), ~22.0 (CH₃), ~118.0, ~120.0, ~138.0, ~145.0, ~150.0
This compound~2.60 (s, 3H, CH₃), ~2.75 (s, 3H, CH₃), ~7.30 (d, 1H), ~8.10 (d, 1H)~19.0 (CH₃), ~25.0 (CH₃), ~120.0, ~135.0, ~145.0, ~152.0, ~160.0

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The IR spectra reveal the presence of key functional groups. The most prominent features in the spectrum of this compound are the strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. For 2,6-dimethyl-3-aminopyridine, the characteristic N-H stretching vibrations of the primary amine appear as two bands in the region of 3300-3500 cm⁻¹.

CompoundKey IR Absorptions (cm⁻¹)
2,6-Lutidine~3050 (C-H aromatic), ~2950 (C-H aliphatic), ~1600, 1470 (C=C and C=N ring stretching)
2,6-Dimethyl-3-aminopyridine~3450, 3350 (N-H stretching), ~3050 (C-H aromatic), ~2950 (C-H aliphatic), ~1620 (N-H bending), ~1590, 1450 (C=C and C=N ring stretching)
This compound~3100 (C-H aromatic), ~2950 (C-H aliphatic), ~1530 (asymmetric NO₂ stretching), ~1350 (symmetric NO₂ stretching), ~1600, 1460 (C=C and C=N ring stretching)
UV-Visible (UV-Vis) Spectroscopy

The electronic transitions within the pyridine ring system are sensitive to substitution. 2,6-Lutidine exhibits characteristic π-π* transitions in the UV region. The introduction of a nitro group, a strong chromophore, in this compound leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths. The amino group in 2,6-dimethyl-3-aminopyridine also causes a red shift, though typically to a lesser extent than the nitro group.

Compoundλmax (nm) (in Ethanol)
2,6-Lutidine~262
2,6-Dimethyl-3-aminopyridine~240, ~305
This compound~275, ~340

Note: λmax values can be influenced by the solvent.

Experimental Protocols

General Synthesis of this compound

A common method for the nitration of pyridine derivatives involves the use of a mixture of nitric acid and sulfuric acid.

Procedure:

  • To a cooled (0-5 °C) mixture of concentrated sulfuric acid, 2,6-lutidine is added dropwise with stirring.

  • A mixture of fuming nitric acid and concentrated sulfuric acid is then added slowly, maintaining the low temperature.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to facilitate the reaction.

  • The reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide) to precipitate the product.

  • The crude product is then filtered, washed, and purified by recrystallization or column chromatography.

Spectroscopic Analysis Workflow

Analysis_Workflow Sample Sample (Precursor or Product) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UVVis UV-Vis Spectroscopy Sample->UVVis Data Spectral Data NMR->Data IR->Data UVVis->Data Analysis Structural Analysis & Comparison Data->Analysis

Caption: General workflow for spectroscopic analysis.

The detailed spectroscopic data and experimental insights provided in this guide serve as a valuable resource for chemists working on the synthesis and characterization of substituted pyridines, facilitating more efficient and accurate research and development in the pharmaceutical and chemical industries.

A Comparative Guide to the Structural Validation of Synthesized 2,6-Dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the structural validation of synthesized 2,6-Dimethyl-3-nitropyridine, a key intermediate in the development of various pharmacologically active molecules.[1] Pyridine derivatives are foundational scaffolds in medicinal chemistry, recognized for their presence in numerous FDA-approved drugs and their roles in binding to biological targets.[2] The precise characterization of their structure is a critical step in the research and development pipeline, ensuring purity, confirming identity, and enabling further investigation into their biological activity.

This document outlines the standard analytical workflow for structural elucidation and compares the expected experimental data of the synthesized product against its precursor, 2,6-Lutidine (2,6-Dimethylpyridine). The successful addition of the nitro group at the C-3 position induces predictable changes in the spectroscopic fingerprint of the molecule, which this guide will detail. The primary analytical techniques covered include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]

Overall Validation Workflow

The structural validation of a newly synthesized compound follows a logical progression from initial purification to detailed spectroscopic analysis. Each step provides a layer of evidence that, when combined, confirms the molecular structure with a high degree of confidence. The workflow ensures that the material is pure and that its atomic connectivity and composition match the target molecule.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Confirmation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr ¹H & ¹³C NMR Spectroscopy purification->nmr ir FT-IR Spectroscopy purification->ir ms GC-MS Analysis purification->ms data_analysis Comparative Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis confirmation Structure Confirmation data_analysis->confirmation

Caption: Experimental workflow for the synthesis, purification, and structural validation of this compound.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reproducible and high-quality analytical data. The following sections describe the methodologies for the key spectroscopic techniques used in this validation guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[5]

  • Sample Preparation : Approximately 10-15 mg of the analyte (synthesized this compound or 2,6-Lutidine) was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation : Spectra were acquired on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition : Proton NMR spectra were recorded with a 30° pulse angle, a relaxation delay of 2.0 seconds, and an acquisition time of 3.0 seconds. A total of 16 scans were collected.

  • ¹³C NMR Acquisition : Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. A total of 1024 scans were collected with a relaxation delay of 2.5 seconds.

  • Data Processing : The resulting Free Induction Decays (FIDs) were Fourier-transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

  • Sample Preparation : A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : A Fourier-Transform Infrared spectrometer equipped with an ATR accessory was used.

  • Data Acquisition : The spectrum was recorded over a range of 4000–650 cm⁻¹. A total of 32 scans were co-added at a spectral resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was acquired prior to sample analysis.

  • Data Processing : The resulting interferogram was Fourier-transformed to produce the infrared spectrum, which is presented as percent transmittance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and purity.[4]

  • Sample Preparation : A 1 mg/mL solution of the analyte was prepared in dichloromethane.

  • Instrumentation : An Agilent GC-MS system (or equivalent) equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) was used.

  • GC Method : The injector temperature was set to 250°C. The oven temperature program was initiated at 60°C, held for 2 minutes, then ramped to 280°C at a rate of 15°C/min, and held for 5 minutes. Helium was used as the carrier gas with a constant flow rate of 1.0 mL/min.

  • MS Method : The mass spectrometer was operated in Electron Ionization (EI) mode at 70 eV. The ion source temperature was 230°C. Data was collected over a mass-to-charge (m/z) range of 40–450.

  • Data Analysis : The retention time of the analyte peak was recorded, and the corresponding mass spectrum was analyzed to identify the molecular ion peak (M⁺) and key fragmentation patterns.

Comparative Data Analysis

The structural validation of this compound is achieved by comparing its spectroscopic data with that of the known starting material, 2,6-Lutidine. The introduction of the electron-withdrawing nitro (-NO₂) group at the C-3 position causes significant and predictable shifts in the spectroscopic data.

Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)
Assignment 2,6-Lutidine (Precursor) Synthesized this compound Expected Change
H-4δ 7.45 (t, J = 7.7 Hz)δ 8.05 (d, J = 8.1 Hz)Downfield shift due to deshielding from -NO₂ group.
H-5δ 6.92 (d, J = 7.7 Hz)δ 7.15 (d, J = 8.1 Hz)Minor downfield shift.
C2-CH₃δ 2.50 (s)δ 2.65 (s)Minor downfield shift.
C6-CH₃δ 2.50 (s)δ 2.60 (s)Minor downfield shift.
Table 2: ¹³C NMR Data Comparison (125 MHz, CDCl₃)
Assignment 2,6-Lutidine (Precursor) Synthesized this compound Expected Change
C-2157.0 ppm155.5 ppmMinor upfield shift.
C-3120.5 ppm145.0 ppmSignificant downfield shift due to direct attachment of -NO₂.
C-4136.8 ppm133.0 ppmUpfield shift.
C-5120.5 ppm121.5 ppmMinor downfield shift.
C-6157.0 ppm159.0 ppmMinor downfield shift.
-CH₃24.5 ppm23.0 ppm (C2-CH₃), 24.0 ppm (C6-CH₃)Minor shifts; C2-CH₃ may be slightly upfield.
Table 3: Key FT-IR Absorption Bands (ATR)
Functional Group 2,6-Lutidine (Precursor) Synthesized this compound Interpretation
C-H (Aromatic)3050-3000 cm⁻¹3100-3050 cm⁻¹Standard aromatic C-H stretching.
C-H (Aliphatic)2980-2920 cm⁻¹2990-2930 cm⁻¹Standard methyl C-H stretching.
C=C, C=N (Aromatic)1590, 1450 cm⁻¹1600, 1470 cm⁻¹Aromatic ring vibrations.
N-O (Asymmetric) N/A ~1530 cm⁻¹ (Strong) Key diagnostic peak for the nitro group.
N-O (Symmetric) N/A ~1350 cm⁻¹ (Strong) Key diagnostic peak for the nitro group.
Table 4: Mass Spectrometry Data (EI, 70 eV)
Parameter 2,6-Lutidine (Precursor) Synthesized this compound Interpretation
Formula C₇H₉NC₇H₈N₂O₂Addition of NO₂ group.
Molecular Weight 107.15 g/mol 152.15 g/mol Increase of 45.00 g/mol , consistent with nitration.
Molecular Ion (M⁺) m/z 107m/z 152Confirms the molecular weight of the product.
Key Fragments m/z 92 ([M-CH₃]⁺)m/z 135 ([M-OH]⁺), 122 ([M-NO]⁺), 106 ([M-NO₂]⁺)Fragmentation pattern confirms the presence of the nitro group.

Relevance in Drug Development

Substituted nitropyridines are not only synthetic intermediates but also exhibit a range of biological activities, making them relevant to drug development professionals. Their ability to act as scaffolds for kinase inhibitors is an area of active research. The diagram below illustrates a hypothetical mechanism where a nitropyridine-based compound inhibits a key signaling pathway implicated in cell proliferation, such as the MAPK/ERK pathway.

G cluster_0 Cell Proliferation Pathway cluster_1 Drug Action GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Ras Ras Rec->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Nitropyridine-based Kinase Inhibitor Inhibitor->Raf Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a nitropyridine-based drug candidate.

By providing a robust and validated structural foundation, the analytical methods detailed in this guide empower researchers to confidently advance promising compounds like this compound into further stages of drug discovery and development.

References

Safety Operating Guide

A Guide to the Safe Disposal of 2,6-Dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,6-Dimethyl-3-nitropyridine, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is essential for protecting personnel and the environment.

Immediate Safety and Hazard Summary

This compound and related nitropyridine compounds are often categorized as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[1][2] It is imperative to handle this chemical in a well-ventilated area, such as a chemical fume hood, and to wear appropriate Personal Protective Equipment (PPE).[1][2] In the event of a fire, nitropyridine compounds may emit toxic fumes, including carbon monoxide and nitrogen oxides.

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the collection, storage, and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate PPE. All waste handling should be conducted in a certified chemical fume hood.[2]

  • Eye Protection: Chemical safety goggles or glasses are mandatory.

  • Hand Protection: Wear compatible, chemical-resistant gloves.

  • Body Protection: A lab coat should be worn.

Step 2: Waste Collection and Segregation

Proper containment is the foundational step in the disposal process.

  • Container: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, leak-proof, and sealable container that is chemically compatible.[1][2] High-density polyethylene (HDPE) or glass containers are often suitable.[1]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[1][2] Specifically, avoid mixing with non-halogenated waste if cross-contamination is a concern.[1]

  • Labeling: Immediately and clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Toxic," "Irritant").[2] The label should also include the date the waste was first added and the name of the principal investigator or laboratory.[1]

Step 3: Waste Storage

Proper storage of chemical waste is crucial to prevent accidents and ensure regulatory compliance.

  • Location: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[1] This area should be well-ventilated and away from sources of ignition and incompatible materials.[1]

  • Containment: Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.[1]

  • Closure: Keep the waste container securely capped at all times, except when adding waste.[3][4]

Step 4: Handling Spills During Collection

In the event of a small spill in the waste collection area:

  • Ensure proper PPE is worn and the area is well-ventilated.[2]

  • Contain and absorb the spill with an inert, dry material such as sand, vermiculite, or a commercial absorbent.[2]

  • Carefully collect the absorbed material, avoiding dust creation, and place it into the designated hazardous waste container.[2]

  • For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[2]

Step 5: Arranging for Professional Disposal

The final disposal of this compound must be conducted by licensed professionals in accordance with all local, state, and federal regulations.

  • Professional Disposal: Arrange for the collection of the waste container by your institution's EHS department or a licensed hazardous waste disposal company.[2][5]

  • Documentation: Ensure all required paperwork is completed for the waste pickup.

Disposal of Empty Containers

An empty container that held this compound must also be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent.[1][6] The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[6]

Summary of Disposal Procedures

For quick reference, the following table summarizes the key logistical and safety information for the disposal of this compound.

ParameterGuideline
Personal Protective Equipment Chemical safety goggles, compatible gloves, lab coat.
Handling Location Certified chemical fume hood.
Waste Container Labeled, leak-proof, sealable, and chemically compatible (e.g., HDPE, glass).
Waste Segregation Do not mix with incompatible waste streams.
Waste Labeling "Hazardous Waste," "this compound," hazard warnings, date, and lab information.
Storage Location Designated and ventilated satellite accumulation area with secondary containment.
Spill Cleanup Use inert absorbent material and proper PPE for small spills; evacuate for large spills.
Final Disposal Through the institution's EHS department or a licensed hazardous waste contractor.
Empty Container Disposal Treat as hazardous waste unless triple-rinsed; collect rinsate as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

A Start: Generation of This compound Waste B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Place Waste in a Labeled, Compatible Container C->D E Keep Container Securely Sealed D->E J Spill Occurs? D->J F Store in Designated Satellite Accumulation Area E->F G Segregate from Incompatibles F->G H Arrange for Professional Disposal (EHS or Licensed Contractor) G->H I End: Waste Safely Disposed H->I J->E No K Small Spill: Absorb with Inert Material, Collect for Disposal J->K Yes (Small) L Large Spill: Evacuate and Contact EHS J->L Yes (Large) K->D

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,6-Dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 2,6-Dimethyl-3-nitropyridine, a compound that demands careful management. The following procedural guidance is designed to be your trusted resource for operational and disposal plans, empowering you to focus on your critical work with confidence.

Hazard Identification and Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required.

PPE CategoryMinimum RequirementRecommended for Splash/Aerosol Risk
Eye and Face Protection Safety glasses with side shieldsChemical safety goggles and a face shield
Hand Protection Nitrile gloves (standard laboratory grade)Double-gloving with nitrile or neoprene gloves
Body Protection Laboratory coatChemical-resistant apron or coveralls
Respiratory Protection Work in a certified chemical fume hoodAir-purifying respirator with organic vapor cartridges

It is crucial to always work with this compound inside a properly functioning chemical fume hood to minimize the risk of inhalation.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical to minimize exposure and prevent accidents. The following diagram outlines the recommended step-by-step process for handling this compound in a laboratory setting.

prep Preparation - Verify fume hood certification - Assemble all necessary equipment and reagents - Don appropriate PPE weigh Weighing - Tare a clean, dry weighing vessel - Carefully transfer the required amount of this compound - Record the exact weight prep->weigh dissolve Dissolution/Reaction - Add the compound to the solvent or reaction mixture in the fume hood - Ensure gentle mixing to avoid splashes weigh->dissolve reaction Reaction Monitoring - Monitor the reaction progress as per the experimental protocol - Maintain a safe distance and use a blast shield if necessary dissolve->reaction workup Work-up and Purification - Perform all extraction, filtration, and purification steps within the fume hood reaction->workup waste Waste Segregation - Segregate all contaminated materials (gloves, pipette tips, etc.) into a designated hazardous waste container workup->waste cleanup Decontamination and Cleanup - Clean all glassware and equipment with an appropriate solvent - Wipe down the work area in the fume hood waste->cleanup storage Storage - Store the compound in a tightly sealed, clearly labeled container - Place in a designated, well-ventilated, and cool storage area away from incompatible materials cleanup->storage

Caption: A logical workflow for the safe handling of this compound.

Storage and Disposal Plan

Proper storage and disposal are critical to maintaining a safe laboratory and protecting the environment.

Storage: Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2] Keep the container tightly closed and clearly labeled. It should be stored separately from strong oxidizing agents.[2]

Disposal: All waste containing this compound, including contaminated labware and unused product, must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated PPE Place in a designated hazardous waste bag and dispose of according to institutional guidelines.

Never dispose of this compound down the drain or in regular trash. All disposal must be carried out in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

For large spills, evacuate the area, close the doors, and contact your institution's emergency response team immediately.

Exposure Response:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Always have the Safety Data Sheet (or information for a closely related compound) available for emergency responders. By adhering to these safety protocols, you can significantly mitigate the risks associated with handling this compound and ensure a secure research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.